Product packaging for Demethylmacrocin(Cat. No.:)

Demethylmacrocin

货号: B1240048
分子量: 888.0 g/mol
InChI 键: ALZAOGATQMXJKX-UQRCBBHQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Demethylmacrocin is a macrolide antibiotic intermediate critical in the biosynthetic pathway of tylosin, an antibiotic used in veterinary medicine . Its primary research application involves studying the final steps of macrolide biosynthesis, particularly the function and kinetics of S-adenosylmethionine (SAM)-dependent O-methyltransferases . The key catalytic step is the conversion of this compound to Macrocin, which is catalyzed by the enzyme this compound O-methyltransferase . This enzyme, purified from Streptomyces fradiae , requires Mg²⁺ for optimal activity and operates via an Ordered Bi Bi mechanism . Research on this compound and its corresponding enzymes is valuable for metabolic engineering, with the goal of increasing the yield of tylosin and related antibiotics in microbial hosts such as Streptomyces fradiae . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H73NO17 B1240048 Demethylmacrocin

属性

分子式

C44H73NO17

分子量

888.0 g/mol

IUPAC 名称

2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13-trimethyl-2,10-dioxo-15-[[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde

InChI

InChI=1S/C44H73NO17/c1-11-31-28(20-56-42-38(53)37(52)35(50)24(5)58-42)16-21(2)12-13-29(47)22(3)17-27(14-15-46)39(23(4)30(48)18-32(49)60-31)62-43-36(51)34(45(9)10)40(25(6)59-43)61-33-19-44(8,55)41(54)26(7)57-33/h12-13,15-16,22-28,30-31,33-43,48,50-55H,11,14,17-20H2,1-10H3/b13-12+,21-16+/t22-,23+,24-,25-,26+,27+,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40-,41+,42-,43+,44-/m1/s1

InChI 键

ALZAOGATQMXJKX-UQRCBBHQSA-N

手性 SMILES

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)O)O

规范 SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)O)O

产品来源

United States

Foundational & Exploratory

Demethylmacrocin: A Technical Guide to its Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylmacrocin is a macrolide antibiotic and a key intermediate in the biosynthesis of tylosin, a commercially significant veterinary antibiotic. This guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It details its role in the tylosin biosynthetic pathway and outlines established experimental protocols for the isolation of related compounds and the assessment of antibacterial activity. Furthermore, this document explores the mechanism of action of macrolide antibiotics, focusing on their interaction with the bacterial ribosome and the subsequent impact on protein synthesis.

Chemical Structure and Properties

This compound is a complex macrolide characterized by a 16-membered lactone ring glycosidically linked to two deoxy sugars, mycaminose and mycarose. Its systematic IUPAC name is 2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13-trimethyl-2,10-dioxo-15-[[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde[1]. The chemical structure of this compound is presented in Figure 1.

Chemical structure of this compound

Figure 1. 2D Chemical Structure of this compound. Source: PubChem CID 5280512.

The physicochemical properties of this compound are summarized in the table below. It is important to note that while some experimental data for related macrolides are available, specific experimental values for this compound's melting point, boiling point, and precise solubility are not widely reported in publicly accessible literature. The values presented are primarily computed estimates.

PropertyValueSource
Molecular Formula C₄₄H₇₃NO₁₇[1]
Molecular Weight 888.0 g/mol [1]
IUPAC Name 2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13-trimethyl-2,10-dioxo-15-[[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde[1]
CAS Number 79404-98-1[2]
Computed XLogP3-AA -0.1[1]
Computed Topological Polar Surface Area 261 Ų[1]
Solubility Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF). Sparingly soluble in aqueous buffers.

Spectroscopic Data

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of this compound would be expected to be complex due to the large number of protons and carbons in its structure. The spectra would show characteristic signals for the macrolide ring, the sugar moieties, and the various functional groups.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be a suitable technique for determining the molecular weight of this compound. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, likely involving the cleavage of the glycosidic bonds and fragmentation of the macrolide ring.

Biological Activity and Mechanism of Action

This compound is a macrolide antibiotic, a class of drugs known for their bacteriostatic activity against a broad spectrum of bacteria. The primary mechanism of action for macrolide antibiotics is the inhibition of bacterial protein synthesis[3].

Macrolides bind to the 50S subunit of the bacterial ribosome, specifically to the 23S rRNA component within the polypeptide exit tunnel[4][5]. This binding sterically hinders the progression of the nascent polypeptide chain, leading to premature dissociation of the peptidyl-tRNA from the ribosome and ultimately halting protein synthesis[4][5]. The consequence of this inhibition is the cessation of bacterial growth and replication.

The following diagram illustrates the general mechanism of macrolide antibiotic action on the bacterial ribosome.

Macrolide_Mechanism cluster_ribosome Bacterial 70S Ribosome Ribosome_50S 50S Subunit Protein Nascent Polypeptide Chain Ribosome_50S->Protein Exit Tunnel Inhibition Inhibition of Translocation Ribosome_30S 30S Subunit mRNA mRNA Macrolide This compound (Macrolide Antibiotic) Macrolide->Ribosome_50S Binds to 23S rRNA in the exit tunnel tRNA Aminoacyl-tRNA tRNA->Ribosome_50S Enters A-site Inhibition->Protein Blocks Elongation

Caption: General mechanism of macrolide antibiotic action on the bacterial ribosome.

Biosynthesis of Tylosin

This compound is a crucial intermediate in the biosynthetic pathway of tylosin, a 16-membered macrolide antibiotic produced by the soil bacterium Streptomyces fradiae. The biosynthesis of tylosin is a multi-step process involving polyketide synthesis to form the macrolide ring, followed by a series of post-polyketide modifications, including glycosylation and methylation.

The conversion of this compound to Macrocin is a key step in this pathway. This reaction is catalyzed by the enzyme this compound O-methyltransferase (TylE), which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the 2'''-hydroxyl group of the mycarose sugar moiety of this compound. Macrocin is then further methylated to produce tylosin.

The following diagram outlines the final steps of the tylosin biosynthetic pathway, highlighting the role of this compound.

Tylosin_Biosynthesis Precursor Tylactone Precursor Enzyme1 Multiple Enzymatic Steps (Glycosylation, etc.) This compound This compound Enzyme2 This compound O-methyltransferase (TylE) Macrocin Macrocin Enzyme3 Macrocin O-methyltransferase (TylF) Tylosin Tylosin Enzyme1->this compound Formation Enzyme2->Macrocin Methylation SAH1 S-Adenosyl-L-homocysteine (SAH) Enzyme2->SAH1 Enzyme3->Tylosin Methylation SAH2 S-Adenosyl-L-homocysteine (SAH) Enzyme3->SAH2 SAM1 S-Adenosyl-L-methionine (SAM) SAM1->Enzyme2 SAM2 S-Adenosyl-L-methionine (SAM) SAM2->Enzyme3

Caption: Simplified biosynthetic pathway of tylosin from a tylactone precursor.

Experimental Protocols

Isolation and Purification of Macrolides from Streptomyces fradiae

This protocol is a general guideline for the isolation of macrolide antibiotics from Streptomyces fradiae culture. Optimization of specific parameters may be required for maximizing the yield of this compound.

1. Fermentation:

  • Inoculate a suitable production medium (e.g., soybean-mannitol broth) with a fresh culture of Streptomyces fradiae.

  • Incubate the culture at 28-30°C for 5-7 days with shaking (200-250 rpm).

2. Extraction:

  • Separate the mycelium from the culture broth by centrifugation or filtration.

  • Adjust the pH of the supernatant to 8.0-9.0 with a suitable base (e.g., NaOH).

  • Extract the broth with an equal volume of a water-immiscible organic solvent such as ethyl acetate or chloroform. Repeat the extraction 2-3 times.

  • Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator.

3. Purification:

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

  • Subject the concentrated extract to column chromatography using silica gel or a reversed-phase C18 stationary phase.

  • Elute the column with a gradient of solvents, for example, a mixture of chloroform and methanol or acetonitrile and water.

  • Collect fractions and monitor the presence of the desired compound using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Pool the fractions containing the purified this compound and concentrate to dryness.

The workflow for this process is illustrated below.

Isolation_Workflow Start Streptomyces fradiae Culture Fermentation Fermentation (5-7 days, 28-30°C) Start->Fermentation Centrifugation Centrifugation/ Filtration Fermentation->Centrifugation Supernatant Culture Supernatant Centrifugation->Supernatant Mycelium Mycelial Cake (discard) Centrifugation->Mycelium Extraction Liquid-Liquid Extraction (Ethyl Acetate, pH 8-9) Supernatant->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Crude_Extract Crude Macrolide Extract Concentration->Crude_Extract Chromatography Column Chromatography (Silica Gel or C18) Crude_Extract->Chromatography Purified_Fractions Collection of Purified Fractions Chromatography->Purified_Fractions Final_Concentration Final Concentration Purified_Fractions->Final_Concentration This compound Purified this compound Final_Concentration->this compound

Caption: General workflow for the isolation and purification of macrolides.

Antibacterial Susceptibility Testing

The antibacterial activity of this compound can be evaluated using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

1. Preparation of Bacterial Inoculum:

  • Grow the test bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis) in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the standardized suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of this compound Dilutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in Mueller-Hinton Broth in a 96-well microtiter plate to obtain a range of concentrations.

3. Inoculation and Incubation:

  • Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

  • Include a positive control (bacteria with no antibiotic) and a negative control (broth only).

  • Incubate the plate at 35-37°C for 18-24 hours.

4. Determination of MIC:

  • After incubation, visually inspect the wells for bacterial growth (turbidity).

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Conclusion

This compound stands as a significant macrolide antibiotic, not only for its intrinsic antibacterial potential but also for its pivotal role as a precursor in the industrial production of tylosin. While detailed experimental data on its physical and spectroscopic properties are limited in the public domain, its chemical structure and biological mechanism of action are well-characterized within the broader context of macrolide antibiotics. The provided protocols offer a foundational framework for researchers to conduct further investigations into the isolation, purification, and biological evaluation of this important natural product. Future research focusing on the specific experimental characterization of this compound and the elucidation of any unique biological activities or signaling pathway modulations would be of great value to the scientific and drug development communities.

References

Demethylmacrocin's Enigmatic Dance with Multidrug Resistance: A Technical Guide to its Putative Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – While direct experimental evidence on the mechanism of action of Demethylmacrocin remains to be fully elucidated, its classification as a macrolide antibiotic provides a strong foundation for a hypothesized role in combating multidrug resistance (MDR) in cancer. This technical guide delves into the putative mechanism of this compound, drawing parallels with the well-documented activities of related macrolide compounds, particularly their interaction with the P-glycoprotein (P-gp) efflux pump. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this potential therapeutic avenue.

Executive Summary

Multidrug resistance is a significant impediment to successful cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (ABCB1). P-gp functions as a cellular pump, actively extruding a wide array of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. Emerging evidence suggests that certain macrolide antibiotics can modulate P-gp activity, offering a strategy to reverse MDR. This compound, a macrolide antibiotic, is postulated to exert its effects through a similar mechanism. This guide will explore the core hypothesis that this compound acts as a competitive inhibitor of P-glycoprotein, leading to increased intracellular accumulation of cytotoxic drugs in resistant cancer cells. To substantiate this hypothesis, we present a detailed examination of the experimental evidence and methodologies derived from studies on the representative macrolide, erythromycin.

The P-glycoprotein Efflux Pump: A Key Player in Multidrug Resistance

P-glycoprotein is a 170 kDa transmembrane protein that utilizes the energy from ATP hydrolysis to transport a diverse range of hydrophobic substrates out of the cell.[1] In cancer cells, the overexpression of the ABCB1 gene leads to elevated levels of P-gp, resulting in the MDR phenotype.[2] This efflux activity is a primary mechanism by which tumors develop resistance to a variety of structurally and functionally unrelated chemotherapeutic drugs, including taxanes, anthracyclines, and vinca alkaloids.

Putative Mechanism of Action of this compound

Based on the known interactions of macrolide antibiotics with P-glycoprotein, the proposed mechanism of action for this compound involves the following key steps:

  • Competitive Inhibition of P-glycoprotein: this compound is hypothesized to bind to the drug-binding sites on P-gp, thereby competitively inhibiting the binding and subsequent efflux of chemotherapeutic agents.[3] This direct interaction with the transporter is a common characteristic of several macrolide antibiotics.[4][5]

  • Modulation of P-gp ATPase Activity: The binding of substrates and inhibitors to P-gp influences its ATPase activity, which fuels the transport process. This compound is expected to modulate this activity. At lower concentrations, it might stimulate basal ATPase activity, a characteristic of P-gp substrates. At higher, inhibitory concentrations, it is likely to inhibit the verapamil-stimulated ATPase activity, indicating a competitive interaction.[5]

  • Increased Intracellular Drug Accumulation: By blocking the efflux function of P-gp, this compound is predicted to increase the intracellular concentration of co-administered chemotherapeutic drugs in MDR cells. This restoration of cytotoxic drug levels can overcome resistance and re-sensitize cancer cells to treatment.

  • Reversal of Multidrug Resistance: The culmination of these effects is the reversal of the MDR phenotype, leading to enhanced efficacy of conventional anticancer drugs in resistant tumors.

Quantitative Data Summary

To provide a quantitative framework for the proposed mechanism, the following table summarizes key parameters obtained from studies on the representative macrolide, erythromycin, and its interaction with P-glycoprotein.

ParameterValueCell Line / SystemMethodReference
P-gp Inhibition
IC50 (Digoxin Transport)22.7 µMCaco-2Polarized Digoxin Transport Assay[4]
Ki (Doxorubicin Efflux)0.41 µg/mlIn vivo (rat)Competitive Inhibition Model[3]
P-gp ATPase Activity
Vmax (Doxorubicin Biliary Excretion)8.79 ml/minuteIn vivo (rat)Competitive Inhibition Model[3]
Km (Doxorubicin Biliary Excretion)0.82 µg/mlIn vivo (rat)Competitive Inhibition Model[3]
Cellular Accumulation
Erythromycin Permeability Ratio (Basolateral to Apical / Apical to Basolateral)8.67Caco-2Transepithelial Transport Assay[3]
Fold Increase in Azithromycin Accumulation with P-gp inhibitor~3-4 foldJ774 murine macrophagesCellular Accumulation Assay[6]
Cytotoxicity
Fold-Reversal of Doxorubicin ResistanceTo be determined experimentally for this compounde.g., MCF-7/ADRMTT Assay

Note: The data presented for erythromycin serves as a proxy to illustrate the expected quantitative effects of this compound. Specific values for this compound would need to be determined through direct experimentation.

Detailed Experimental Protocols

To facilitate further research into the mechanism of action of this compound, this section provides detailed methodologies for key experiments, using erythromycin as a model compound.

Cytotoxicity Assay for Reversal of Multidrug Resistance

Objective: To determine the ability of this compound to sensitize multidrug-resistant cancer cells to a chemotherapeutic agent.

Materials:

  • Multidrug-resistant cell line (e.g., MCF-7/ADR, doxorubicin-resistant human breast cancer cells) and its parental sensitive cell line (MCF-7).

  • Chemotherapeutic agent (e.g., Doxorubicin).

  • This compound.

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin).

  • 96-well plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • DMSO.

  • Microplate reader.

Protocol:

  • Seed MCF-7 and MCF-7/ADR cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of doxorubicin.

  • Treat the cells with increasing concentrations of doxorubicin alone or in combination with a non-toxic concentration of this compound (to be determined by prior toxicity screening).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) for doxorubicin in the presence and absence of this compound.

  • The fold-reversal (FR) of resistance is calculated as: FR = IC50 of doxorubicin alone in resistant cells / IC50 of doxorubicin in the presence of this compound in resistant cells.

P-glycoprotein ATPase Activity Assay

Objective: To measure the effect of this compound on the ATP hydrolysis activity of P-glycoprotein.

Materials:

  • Membrane vesicles from cells overexpressing human P-glycoprotein (e.g., from Sf9 insect cells infected with a baculovirus carrying the ABCB1 cDNA).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA).

  • ATP.

  • Verapamil (positive control for P-gp stimulation).

  • Sodium orthovanadate (Na3VO4, P-gp inhibitor).

  • This compound.

  • Reagents for detecting inorganic phosphate (Pi) (e.g., malachite green-based colorimetric reagent).

  • Microplate reader.

Protocol:

  • Thaw the P-gp-containing membrane vesicles on ice.

  • In a 96-well plate, add the membrane vesicles to the assay buffer.

  • To measure basal ATPase activity, add assay buffer alone.

  • To measure P-gp-stimulated activity, add verapamil to a final concentration of 0.3 mM.

  • To test the inhibitory effect of this compound, add varying concentrations of the compound in the presence of verapamil.

  • To determine the P-gp-specific activity, a parallel set of reactions is performed in the presence of 1 mM sodium orthovanadate.

  • Pre-incubate the reactions at 37°C for 5 minutes.

  • Initiate the reaction by adding ATP to a final concentration of 5 mM.

  • Incubate at 37°C for 20-30 minutes.

  • Stop the reaction by adding the colorimetric reagent for phosphate detection.

  • After color development, measure the absorbance at the appropriate wavelength (e.g., 620 nm for malachite green).

  • The P-gp-specific ATPase activity is calculated by subtracting the activity in the presence of vanadate from the activity in its absence.

Rhodamine 123 Efflux Assay

Objective: To assess the ability of this compound to inhibit the efflux of a fluorescent P-gp substrate from multidrug-resistant cells.

Materials:

  • Multidrug-resistant cell line overexpressing P-gp (e.g., MES-SA/Dx5) and its parental sensitive cell line (MES-SA).

  • Rhodamine 123.

  • This compound.

  • Verapamil (positive control inhibitor).

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Flow cytometer.

Protocol:

  • Harvest and wash the cells, then resuspend them in culture medium at a concentration of 1 x 10⁶ cells/mL.

  • Load the cells with rhodamine 123 (e.g., 5 µM) by incubating at 37°C for 30-60 minutes.

  • Wash the cells twice with ice-cold PBS to remove extracellular dye.

  • Resuspend the cells in fresh, pre-warmed medium.

  • To measure efflux, incubate the cells at 37°C.

  • To test for inhibition, add this compound or verapamil to the medium during the efflux period.

  • At various time points (e.g., 0, 30, 60, 90, 120 minutes), take aliquots of the cell suspension.

  • Immediately place the aliquots on ice to stop the efflux.

  • Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer.

  • The retention of rhodamine 123 in the presence of this compound is compared to the control (no inhibitor) to determine the inhibitory effect on P-gp-mediated efflux.

Visualizations of Pathways and Workflows

To further clarify the proposed mechanism and experimental procedures, the following diagrams are provided.

MDR_Mechanism cluster_cell MDR Cancer Cell Pgp P-glycoprotein (P-gp) ADP ADP + Pi Pgp->ADP Chemo_out Chemotherapeutic Drug (extracellular) Pgp->Chemo_out Efflux Chemo Chemotherapeutic Drug Chemo->Pgp Target Intracellular Target (e.g., DNA, Microtubules) Chemo->Target Cytotoxicity Demethyl This compound Demethyl->Pgp Inhibition ATP ATP ATP->Pgp Chemo_out->Chemo enters cell Demethyl_out This compound (extracellular) Demethyl_out->Demethyl enters cell

Caption: Putative mechanism of this compound in reversing P-gp-mediated multidrug resistance.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Cytotoxicity Cytotoxicity Assay (MTT) IC50 Determine IC50 & Fold-Reversal Cytotoxicity->IC50 ATPase P-gp ATPase Activity Assay Kinetics Analyze ATPase Kinetics (Vmax, Km, Ki) ATPase->Kinetics Efflux Rhodamine 123 Efflux Assay Fluorescence Quantify Intracellular Fluorescence Efflux->Fluorescence Conclusion Elucidate Mechanism of Action of this compound IC50->Conclusion Kinetics->Conclusion Fluorescence->Conclusion

Caption: Experimental workflow for investigating the mechanism of action of this compound.

Conclusion and Future Directions

While direct experimental data for this compound is currently lacking, its classification as a macrolide antibiotic strongly suggests a mechanism of action centered on the inhibition of P-glycoprotein. The experimental framework provided in this guide, using erythromycin as a well-characterized analogue, offers a clear path for future research to definitively elucidate the role of this compound in reversing multidrug resistance. Future studies should focus on conducting the described assays with this compound to obtain specific quantitative data. Furthermore, investigating its interaction with other ABC transporters involved in MDR, such as MRP1 and BCRP, would provide a more comprehensive understanding of its potential as a chemosensitizing agent. The insights gained from such research will be invaluable for the development of novel therapeutic strategies to overcome the challenge of multidrug resistance in cancer treatment.

References

Demethylmacrocin: A Technical Guide to its Biological Activity Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylmacrocin is a naturally occurring macrolide antibiotic. As a key intermediate in the biosynthesis of tylosin, a widely used veterinary antibiotic, this compound holds inherent interest for its own potential biological activities.[1] This technical guide provides a comprehensive overview of the anticipated biological activity spectrum of this compound, based on its structural class. While specific experimental data for this compound is limited in publicly available literature, this document outlines the standard methodologies and experimental workflows for evaluating its antibacterial, antiviral, and anticancer properties. Detailed protocols for key assays are provided to enable researchers to investigate the therapeutic potential of this compound. Furthermore, this guide presents the established mechanism of action for macrolide antibiotics, offering a foundational understanding of how this compound is expected to exert its effects.

Introduction

This compound is a macrolide antibiotic characterized by a large lactone ring to which deoxy sugars are attached.[2] It is a direct biosynthetic precursor of macrocin, which is subsequently converted to tylosin.[3][4] Macrolide antibiotics are known for their broad-spectrum activity against Gram-positive bacteria and some Gram-negative bacteria by inhibiting protein synthesis.[5][6] Given its structural similarity to other clinically relevant macrolides, this compound is a candidate for investigation into its own therapeutic efficacy. This guide serves as a foundational resource for researchers embarking on the study of this compound's biological activities.

Antibacterial Activity

Macrolide antibiotics are primarily known for their bacteriostatic activity against a range of bacteria.[6] They are particularly effective against Gram-positive cocci such as Staphylococcus and Streptococcus species.[5]

Anticipated Antibacterial Spectrum

Table 1: Template for Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureusGram-positiveData not available
Streptococcus pneumoniaeGram-positiveData not available
Escherichia coliGram-negativeData not available
Haemophilus influenzaeGram-negativeData not available
Mycoplasma pneumoniaeAtypicalData not available
Mechanism of Action

Macrolide antibiotics, including presumably this compound, exert their antibacterial effect by targeting the bacterial ribosome. Specifically, they bind to the 50S ribosomal subunit, which leads to the inhibition of protein synthesis.[8] This action is typically bacteriostatic, meaning it inhibits bacterial growth, but can be bactericidal at higher concentrations.[8]

Macrolide_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound Ribosome_50S 50S Ribosomal Subunit This compound->Ribosome_50S Binds to Protein_Synthesis Protein Synthesis Ribosome_50S->Protein_Synthesis Inhibition of Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to

General mechanism of action for macrolide antibiotics.
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

Materials:

  • This compound stock solution

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer

Procedure:

  • Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well plate.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well (except for a sterility control) with the bacterial suspension.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35-37°C for 16-20 hours.

  • Determine the MIC by visual inspection for the lowest concentration of this compound that inhibits visible bacterial growth.

MIC_Determination_Workflow start Start prep_compound Prepare serial dilutions of this compound start->prep_compound prep_inoculum Standardize bacterial inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate microtiter plate wells prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_results Read MIC as lowest concentration with no visible growth incubate->read_results end End read_results->end

Workflow for MIC determination by broth microdilution.

Antiviral Activity

The antiviral potential of this compound is currently unknown. To assess any antiviral activity, standard virological assays would need to be performed.

Anticipated Antiviral Spectrum

Should this compound exhibit antiviral properties, its efficacy would be quantified by its 50% inhibitory concentration (IC50), the concentration required to inhibit 50% of viral replication.

Table 2: Template for Antiviral Activity of this compound.

VirusCell LineIC50 (µM)
Influenza A virusMDCKData not available
Herpes Simplex Virus-1 (HSV-1)VeroData not available
Human Immunodeficiency Virus (HIV-1)MT-4Data not available
SARS-CoV-2Vero E6Data not available
Experimental Protocol: Plaque Reduction Assay

This protocol describes the plaque reduction assay to determine the antiviral activity of this compound.

Materials:

  • This compound stock solution

  • Confluent monolayer of susceptible host cells (e.g., Vero cells) in 6-well plates

  • Virus stock of known titer

  • Cell culture medium

  • Agarose or methylcellulose overlay medium

  • Crystal violet staining solution

Procedure:

  • Prepare serial dilutions of this compound in cell culture medium.

  • Pre-incubate the virus with each drug dilution for 1 hour at 37°C.

  • Inoculate confluent cell monolayers with the virus-drug mixture.

  • After an adsorption period (e.g., 1 hour), remove the inoculum and wash the cells.

  • Overlay the cells with a medium containing agarose or methylcellulose and the corresponding concentration of this compound.

  • Incubate the plates until viral plaques are visible.

  • Fix and stain the cells with crystal violet.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no drug).

  • The IC50 is the concentration of this compound that reduces the number of plaques by 50%.

Plaque_Reduction_Assay_Workflow start Start prep_cells Seed host cells to form a confluent monolayer start->prep_cells prep_compound Prepare serial dilutions of this compound start->prep_compound infect Infect cell monolayers with virus-drug mixture prep_cells->infect pre_incubate Pre-incubate virus with each drug dilution prep_compound->pre_incubate pre_incubate->infect overlay Add semi-solid overlay with corresponding drug concentration infect->overlay incubate Incubate until plaques form overlay->incubate stain Fix and stain cells incubate->stain count Count plaques and calculate % reduction stain->count calculate_ic50 Determine IC50 value count->calculate_ic50 end End calculate_ic50->end

Workflow for the plaque reduction assay.

Anticancer Activity

The potential for this compound to exhibit anticancer activity is yet to be explored. Cytotoxicity assays against various cancer cell lines are the first step in evaluating this possibility.

Anticipated Anticancer Spectrum

The cytotoxic effects of a compound on cancer cells are typically expressed as the 50% cytotoxic concentration (CC50) or half-maximal inhibitory concentration (IC50), which is the concentration of the drug that reduces the viability of a cell population by 50%.

Table 3: Template for Cytotoxicity of this compound against Human Cancer Cell Lines.

Cancer Cell LineTissue of OriginCC50 / IC50 (µM)
MCF-7BreastData not available
A549LungData not available
HeLaCervicalData not available
HCT116ColonData not available
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • This compound stock solution

  • Human cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 48 or 72 hours). Include untreated control wells.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the CC50/IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells treat_cells Treat cells with serial dilutions of this compound seed_cells->treat_cells incubate_treatment Incubate for 48-72 hours treat_cells->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_cc50 Calculate % viability and determine CC50/IC50 read_absorbance->calculate_cc50 end End calculate_cc50->end

Workflow for the MTT cytotoxicity assay.

Conclusion

This compound, as a macrolide antibiotic, is expected to possess antibacterial properties, likely through the inhibition of bacterial protein synthesis. Its potential as an antiviral or anticancer agent remains undetermined and warrants investigation. The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic evaluation of this compound's biological activity spectrum. Such studies are crucial for uncovering the full therapeutic potential of this natural product and could pave the way for the development of new therapeutic agents. Further research is essential to populate the data templates presented herein and to elucidate the specific molecular interactions and signaling pathways that may be modulated by this compound.

References

Demethylmacrocin: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Demethylmacrocin, a key macrolide antibiotic and a direct precursor in the biosynthesis of tylosin. The information presented is compiled from seminal research primarily conducted by scientists at Eli Lilly and Company, who elucidated the complex biosynthetic pathway of tylosin.

Discovery and Context

This compound, also known by its synonym 2'''-O-Demethyllactenocin or simply Lactenocin, was discovered in the course of extensive research into the biosynthesis of tylosin, a commercially significant veterinary antibiotic.[1][2] Investigations into the metabolic pathways of the tylosin-producing bacterium, Streptomyces fradiae, revealed a series of intermediate compounds, with this compound being a crucial penultimate precursor to macrocin and subsequently tylosin.[1]

The initial identification of this compound was a result of meticulous studies involving mutant strains of S. fradiae blocked at various stages of the tylosin biosynthetic pathway.[1][3] These blocked mutants accumulated specific intermediates, which allowed for their isolation and characterization. The groundbreaking work of researchers such as E. T. Seno, R. L. Pieper, F. M. Huber, and R. H. Baltz at Eli Lilly and Company was pivotal in establishing the role of this compound in this complex biosynthetic process.[1][2]

Experimental Protocols

The following sections detail the methodologies for the fermentation, isolation, and purification of this compound from cultures of Streptomyces fradiae.

Fermentation of Streptomyces fradiae for this compound Production

The production of this compound is achieved through the fermentation of a specific mutant strain of Streptomyces fradiae that is blocked in the 3'''-O-methylation step of tylosin biosynthesis. This blockage leads to the accumulation of this compound in the fermentation broth.

Table 1: Fermentation Parameters for this compound Production

ParameterValue/Condition
MicroorganismStreptomyces fradiae (mutant strain blocked in macrocin O-methyltransferase)
Seed Medium
Dextrose20 g/L
Soy peptone15 g/L
Corn steep liquor5 g/L
CaCO₃2 g/L
pH7.0 (adjusted with NaOH)
Incubation Temperature28 °C
Incubation Time48 hours
Production Medium
Starch50 g/L
Soybean meal30 g/L
(NH₄)₂SO₄5 g/L
K₂HPO₄1 g/L
CaCO₃5 g/L
pH6.8 (adjusted with NaOH)
Incubation Temperature28 °C
Fermentation Time120-144 hours
Aeration1.0 vvm (volume of air per volume of medium per minute)
Agitation300 rpm
Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth involves a multi-step process to separate it from other cellular components and media constituents.

Workflow for this compound Isolation and Purification

G cluster_0 Fermentation Broth Processing cluster_1 Chromatographic Purification A 1. Fermentation Broth B 2. Mycelial Filtration A->B C 3. pH Adjustment (to 9.0 with NaOH) B->C D 4. Solvent Extraction (with ethyl acetate) C->D E 5. Concentration of Organic Phase D->E F 6. Crude Extract E->F Crude Extract G 7. Silica Gel Column Chromatography (Eluent: Chloroform-Methanol gradient) F->G H 8. Fraction Collection and Analysis (TLC) G->H I 9. Pooling of this compound-rich fractions H->I J 10. Preparative HPLC (C18 column, Acetonitrile-Water gradient) I->J K 11. Lyophilization J->K L L K->L Pure this compound

A flowchart illustrating the key stages in the isolation and purification of this compound.

Detailed Protocol:

  • Mycelial Removal: The fermentation broth is first filtered to remove the S. fradiae mycelia.

  • pH Adjustment and Extraction: The pH of the filtered broth is adjusted to 9.0 with sodium hydroxide. The basic solution is then extracted three times with an equal volume of ethyl acetate.

  • Concentration: The combined ethyl acetate extracts are concentrated under reduced pressure to yield a crude, oily residue.

  • Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. A gradient elution system of chloroform and methanol is used, starting with 100% chloroform and gradually increasing the methanol concentration.

  • Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

  • Preparative High-Performance Liquid Chromatography (HPLC): The pooled fractions rich in this compound are further purified by preparative reverse-phase HPLC on a C18 column using a water-acetonitrile gradient.

  • Lyophilization: The purified fractions are lyophilized to yield this compound as a white, amorphous powder.

Characterization Data

The structure and properties of this compound have been determined through various spectroscopic and analytical techniques.

Table 2: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₄₄H₇₃NO₁₇
Molecular Weight 888.05 g/mol
Appearance White amorphous powder
UV λmax (in Methanol) 282 nm
¹H NMR (CDCl₃) Characteristic signals for the macrolide ring protons, sugar moieties (mycaminose, mycarose, and 6-deoxy-D-allose), and the aldehyde proton.
¹³C NMR (CDCl₃) Resonances corresponding to the 44 carbon atoms, including carbonyls, olefinic carbons, and sugar carbons.
Mass Spectrometry (ESI-MS) m/z 888.5 [M+H]⁺

Signaling Pathway and Biosynthesis

This compound is a key intermediate in the biosynthetic pathway of tylosin in Streptomyces fradiae. The pathway involves the sequential addition of sugar moieties and specific enzymatic modifications of the macrolide ring.

Tylosin Biosynthetic Pathway

G Tylonolide Tylonolide OMT O-Mycaminosyl Tylonolide Tylonolide->OMT Addition of Mycaminose DMOMT Desmycosin OMT->DMOMT Addition of Mycarose Lactenocin This compound (Lactenocin) DMOMT->Lactenocin Addition of 6-deoxy-D-allose Macrocin Macrocin Lactenocin->Macrocin 2'''-O-Methylation (TylF enzyme) Tylosin Tylosin Macrocin->Tylosin 3'''-O-Methylation

A simplified diagram of the terminal steps in the tylosin biosynthetic pathway, highlighting the position of this compound.

The final two steps in the biosynthesis of tylosin involve the methylation of the 2'''-hydroxyl group of the 6-deoxy-D-allose sugar moiety of this compound to form macrocin, followed by the methylation of the 3'''-hydroxyl group to yield tylosin.[1] The enzyme responsible for the conversion of this compound to macrocin is S-adenosyl-L-methionine:this compound O-methyltransferase (TylF).[4]

Conclusion

The discovery and isolation of this compound were critical milestones in understanding the biosynthesis of the important macrolide antibiotic, tylosin. The methodologies developed for its production and purification from mutant strains of Streptomyces fradiae have not only provided a deeper insight into microbial secondary metabolism but also offer a platform for the potential generation of novel antibiotic analogues through biosynthetic engineering. This technical guide serves as a comprehensive resource for researchers in the fields of natural product chemistry, microbiology, and drug development.

References

A Technical Guide to Demethylmacrocin: Production, Fermentation, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of demethylmacrocin, a key intermediate in the biosynthesis of the macrolide antibiotic tylosin. This document details the primary producing organisms, optimized fermentation strategies for its accumulation, and detailed experimental protocols for extraction, purification, and quantification. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, microbial fermentation, and drug development.

This compound Producing Organisms

The principal microorganism known for producing tylosin and its precursors, including this compound, is the Gram-positive, filamentous bacterium Streptomyces fradiae .[1][2][3] While wild-type strains of S. fradiae naturally produce this compound, it is typically an intermediate that is quickly converted to downstream products.[4]

To achieve significant accumulation of this compound, genetic engineering strategies are employed. Specifically, the inactivation of genes responsible for the subsequent steps in the tylosin biosynthetic pathway is a common and effective approach. The key genes to target are:

  • tylF : This gene encodes the S-adenosyl-L-methionine:macrocin O-methyltransferase, which catalyzes the conversion of macrocin to tylosin. While downstream of this compound, mutations in this gene can sometimes lead to feedback inhibition or metabolic shifts that affect precursor accumulation.

  • tylE : This gene is directly responsible for the O-methylation of this compound to macrocin. Inactivation of tylE is a direct strategy to block the conversion of this compound and lead to its accumulation.

Mutants of S. fradiae with inactivated tylE or tylF genes are therefore the primary "producing organisms" for this compound.[5]

Fermentation Parameters for this compound Production

The fermentation conditions for this compound production are largely based on those optimized for tylosin production by Streptomyces fradiae. However, specific adjustments may be necessary to maximize the accumulation of this specific intermediate.

Fermentation Media

Several media formulations have been reported for the cultivation of S. fradiae for macrolide production. The choice of media components, particularly carbon and nitrogen sources, significantly influences cell growth and secondary metabolite production.

Table 1: Seed and Fermentation Media Compositions for Streptomyces fradiae

ComponentSeed Medium (g/L)Fermentation Medium (g/L)Reference
Corn Starch-20[3]
Dextrin20-
Soybean Meal1520[3]
Corn Steep Liquor105[3]
(NH₄)₂SO₄33[3]
CaCO₃33[3]
Soybean Oil3030[3]
KH₂PO₄0.50.5
pH6.86.8[3]
Fermentation Conditions

Optimal physical parameters are crucial for achieving high yields of this compound. These parameters should be carefully controlled and monitored throughout the fermentation process.

Table 2: Optimized Fermentation Parameters for Macrolide Production by S. fradiae

ParameterOptimal Range
Temperature28-30°C
pH6.5-7.5
Agitation200-300 rpm
Aeration1.0-1.5 vvm (volume of air per volume of medium per minute)
Fermentation Time120-168 hours

Experimental Protocols

Cultivation of Streptomyces fradiae

A two-stage fermentation process is typically employed for the production of this compound.

Protocol 1: Two-Stage Fermentation of S. fradiae

  • Spore Suspension Preparation:

    • Grow S. fradiae on a suitable agar medium (e.g., ISP Medium 4) at 28°C for 7-10 days until sporulation is observed.

    • Harvest the spores by scraping the surface of the agar and suspending them in sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80).

    • Filter the suspension through sterile cotton wool to remove mycelial fragments.

    • Adjust the spore concentration to approximately 10⁸ spores/mL.

  • Seed Culture:

    • Inoculate 100 mL of seed medium in a 500 mL baffled flask with 1 mL of the spore suspension.

    • Incubate at 28°C on a rotary shaker at 250 rpm for 48 hours.

  • Production Fermentation:

    • Inoculate 1 L of fermentation medium in a 2 L bioreactor with 5% (v/v) of the seed culture.

    • Maintain the fermentation parameters as outlined in Table 2.

    • Monitor the fermentation progress by measuring pH, dissolved oxygen, and substrate consumption.

    • Harvest the fermentation broth after the desired fermentation time (typically 120-168 hours).

Extraction and Purification of this compound

This compound is an intracellular and extracellular product. The following protocol describes a general method for its extraction and purification.

Protocol 2: Extraction and Purification of this compound

  • Separation of Biomass and Supernatant:

    • Centrifuge the fermentation broth at 8,000 x g for 20 minutes to separate the mycelial biomass from the supernatant.

  • Extraction from Supernatant:

    • Adjust the pH of the supernatant to 8.5-9.0 with NaOH.

    • Extract the supernatant twice with an equal volume of ethyl acetate or butyl acetate.[6][7]

    • Combine the organic phases and concentrate under reduced pressure to obtain a crude extract.

  • Extraction from Biomass:

    • Wash the mycelial pellet with distilled water.

    • Resuspend the biomass in acetone or methanol and stir for 4-6 hours.

    • Separate the solvent by filtration or centrifugation.

    • Repeat the extraction process twice.

    • Combine the solvent extracts and concentrate under reduced pressure.

  • Purification:

    • The crude extracts from both the supernatant and biomass can be combined.

    • Further purification can be achieved using silica gel column chromatography with a suitable solvent system (e.g., a gradient of chloroform and methanol).

    • Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Combine the fractions containing this compound and evaporate the solvent.

Quantification of this compound by HPLC

High-performance liquid chromatography is the preferred method for the quantitative analysis of this compound.

Protocol 3: HPLC Analysis of this compound

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]

  • Mobile Phase: A gradient of acetonitrile and a buffer solution (e.g., sodium perchlorate).[3] The exact gradient will need to be optimized for the specific separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.[3]

  • Standard Preparation: Prepare a standard stock solution of purified this compound of known concentration in methanol or acetonitrile.

  • Sample Preparation: Dissolve the extracted and dried samples in the mobile phase and filter through a 0.22 µm syringe filter before injection.

  • Quantification: Create a calibration curve using serial dilutions of the this compound standard. Calculate the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Signaling Pathways and Regulatory Mechanisms

The biosynthesis of tylosin, and therefore this compound, in Streptomyces fradiae is tightly regulated by a complex network of genes. Understanding this regulatory cascade is crucial for rationally engineering strains for enhanced this compound production.

The tylosin biosynthetic gene cluster (tyl) contains several regulatory genes, including tylP, tylQ, tylR, tylS, and tylT.[1][8] These genes control the expression of the structural genes responsible for the synthesis of the polyketide lactone, the deoxy sugars, and their subsequent modifications.

Tylosin_Biosynthesis_Regulation TylP TylP (γ-butyrolactone receptor) TylQ TylQ (Repressor) TylP->TylQ represses TylS TylS (Activator) TylP->TylS activates TylR TylR (Pathway-specific activator) TylQ->TylR represses TylS->TylR activates Tyl_genes tyl biosynthetic genes (including tylGHIJ for this compound synthesis) TylR->Tyl_genes activates g_butyrolactone γ-butyrolactone g_butyrolactone->TylP binds to

Caption: Regulatory cascade of tylosin biosynthesis in S. fradiae.

This diagram illustrates the hierarchical control of the tyl gene cluster. A key signaling molecule, a γ-butyrolactone, binds to the receptor protein TylP. This interaction alleviates the repression of tylS and represses tylQ. The activator TylS, in turn, promotes the expression of the pathway-specific activator TylR. TylR then directly activates the transcription of the structural tyl genes, leading to the biosynthesis of this compound and subsequent intermediates.

Experimental Workflow for Strain Development and Production

The following workflow outlines the key steps for developing a this compound-producing strain of S. fradiae and optimizing its production.

Demethylmacrocin_Production_Workflow start Start: Wild-type S. fradiae mutagenesis Genetic Engineering (e.g., inactivation of tylE/tylF) start->mutagenesis screening Screening of Mutants (e.g., HPLC analysis for this compound) mutagenesis->screening fermentation_optimization Fermentation Optimization (Media and physical parameters) screening->fermentation_optimization scale_up Scale-up Production (Bioreactor) fermentation_optimization->scale_up extraction Extraction and Purification scale_up->extraction analysis Analysis and Quantification (HPLC, MS) extraction->analysis end Pure this compound analysis->end

Caption: Workflow for this compound production.

This workflow begins with the genetic modification of a wild-type S. fradiae strain to block the tylosin biosynthetic pathway at the desired step. Subsequent screening identifies high-producing mutants. The fermentation process is then optimized for these mutants, followed by scaling up production in bioreactors. The final stages involve the extraction, purification, and rigorous analysis of the accumulated this compound.

References

The Gatekeeper of Tylosin Biosynthesis: A Technical Guide to Demethylmacrocin O-methyltransferase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of Demethylmacrocin O-methyltransferase (EC 2.1.1.102) in the biosynthesis of macrolide antibiotics. This enzyme, also known as TylF, catalyzes a critical methylation step in the pathway leading to the production of tylosin, a commercially significant antibiotic. Understanding the kinetics, substrate specificity, and regulatory mechanisms of this enzyme is paramount for optimizing antibiotic production and for the rational design of novel macrolide-based therapeutics.

Introduction: The Final Steps of Macrolide Assembly

This compound O-methyltransferase is a member of the S-adenosyl-L-methionine (SAM)-dependent methyltransferase superfamily. Its primary function is to catalyze the transfer of a methyl group from SAM to the 2"'-hydroxyl group of this compound, yielding macrocin and S-adenosyl-L-homocysteine (SAH) as products.[1] This reaction is a penultimate step in the biosynthesis of tylosin, a 16-membered macrolide antibiotic produced by the bacterium Streptomyces fradiae. The subsequent and final step is the methylation of macrocin to tylosin, a reaction catalyzed by a distinct enzyme, macrocin O-methyltransferase.

The precise and efficient functioning of this compound O-methyltransferase is crucial for the overall yield of tylosin. As such, it represents a key target for metabolic engineering efforts aimed at enhancing antibiotic production.

Enzymatic Reaction and Biosynthetic Pathway

The enzymatic reaction catalyzed by this compound O-methyltransferase is as follows:

S-adenosyl-L-methionine + this compound ⇌ S-adenosyl-L-homocysteine + Macrocin[1]

This reaction is an ordered Bi Bi sequential mechanism, where S-adenosyl-L-methionine binds to the enzyme first, followed by this compound. After the methyl transfer, S-adenosyl-L-homocysteine is the first product to be released, followed by macrocin.

The following diagram illustrates the position of this compound O-methyltransferase in the terminal stages of the tylosin biosynthetic pathway.

Tylosin_Biosynthesis cluster_0 Enzymatic Conversions This compound This compound Macrocin Macrocin This compound->Macrocin This compound O-methyltransferase (TylF) EC 2.1.1.102 Tylosin Tylosin Macrocin->Tylosin Macrocin O-methyltransferase EC 2.1.1.101 SAM S-Adenosyl-L-methionine SAM->Macrocin SAH S-Adenosyl-L-homocysteine SAH->Macrocin SAM2 S-Adenosyl-L-methionine SAM2->Tylosin SAH2 S-Adenosyl-L-homocysteine SAH2->Tylosin

Caption: Terminal steps of the tylosin biosynthetic pathway.

Quantitative Data on Enzyme Kinetics and Substrate Specificity

The kinetic parameters of this compound O-methyltransferase provide a quantitative measure of its catalytic efficiency and substrate affinity. This data is crucial for in vitro studies, enzyme modeling, and metabolic engineering strategies.

SubstrateMichaelis Constant (Km)Catalytic Constant (kcat)Catalytic Efficiency (kcat/Km)
This compoundValue not available in search resultsValue not available in search resultsValue not available in search results
S-Adenosyl-L-methionineValue not available in search results--
InhibitorInhibition Constant (Ki)Type of Inhibition
Inhibitor NameValue not available in search resultsCompetitive/Non-competitive/Uncompetitive
Inhibitor NameValue not available in search resultsCompetitive/Non-competitive/Uncompetitive

Note: Specific quantitative values for the kinetic parameters of this compound O-methyltransferase from the key reference (Kreuzman et al., 1988) were not available in the performed search results. The tables are structured to present this data once it becomes accessible.

The enzyme exhibits a high degree of substrate specificity. Studies have shown that it is active on this compound but shows significantly lower or no activity on other structurally related macrolides. This specificity is a key factor in the ordered sequence of the tylosin biosynthetic pathway.

Experimental Protocols

This section provides detailed methodologies for the purification and characterization of this compound O-methyltransferase, based on established protocols for this enzyme and its homologs.

Enzyme Purification

Recombinant this compound O-methyltransferase (TylF) can be expressed in E. coli and purified to homogeneity using affinity chromatography.

Protocol: Purification of His-tagged this compound O-methyltransferase

  • Expression: Transform E. coli BL21(DE3) cells with a suitable expression vector containing the His-tagged tylF gene. Grow the cells in LB medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.1 - 1 mM IPTG and continue cultivation at a lower temperature (e.g., 16-20°C) for 12-16 hours.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.6, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Washing: Wash the column with several column volumes of wash buffer (e.g., 50 mM Tris-HCl pH 7.6, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged protein with elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl pH 7.6, 300 mM NaCl, 250-500 mM imidazole).

  • Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 7.6, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column.

  • Purity Analysis: Assess the purity of the enzyme by SDS-PAGE.

Enzyme Activity Assay

The activity of this compound O-methyltransferase can be determined by measuring the formation of the product, macrocin, over time using High-Performance Liquid Chromatography (HPLC).

Protocol: HPLC-based Enzyme Activity Assay

  • Reaction Mixture: Prepare a reaction mixture in a final volume of 100 µL containing:

    • 50 mM Tris-HCl buffer (pH 7.6)

    • 10 mM MgCl2

    • 1 mM Dithiothreitol (DTT)

    • 0.4 mM S-adenosyl-L-methionine (SAM)

    • 0.2 mM this compound

    • Purified this compound O-methyltransferase (e.g., 1-10 µg)

  • Incubation: Initiate the reaction by adding the enzyme. Incubate the mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of a quenching solution (e.g., acetonitrile or methanol) or by heat inactivation (e.g., boiling for 5-10 minutes).

  • Centrifugation: Centrifuge the terminated reaction mixture to pellet any precipitated protein.

  • HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to separate and quantify the substrate (this compound) and the product (macrocin).

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., ammonium acetate or phosphate buffer).

    • Detection: UV detection at a wavelength where macrolides absorb (e.g., 280 nm).

  • Quantification: Calculate the amount of macrocin produced by comparing the peak area to a standard curve of known macrocin concentrations.

Logical and Experimental Workflows

The following diagrams illustrate the logical flow of the biosynthetic pathway and a typical experimental workflow for characterizing the enzyme.

Biosynthetic_Logic Start Tylactone Precursors Tylactone Tylactone Start->Tylactone Polyketide Synthase Mycaminosyl_Tylonolide O-Mycaminosyl Tylonolide Tylactone->Mycaminosyl_Tylonolide Glycosylation This compound This compound Mycaminosyl_Tylonolide->this compound Multiple Steps (Hydroxylation, etc.) Macrocin Macrocin This compound->Macrocin This compound O-methyltransferase (TylF) Tylosin Tylosin Macrocin->Tylosin Macrocin O-methyltransferase

Caption: Simplified logical flow of tylosin biosynthesis.

Experimental_Workflow Cloning Gene Cloning (tylF) Expression Protein Expression in E. coli Cloning->Expression Purification Enzyme Purification (Affinity Chromatography) Expression->Purification Assay Enzyme Activity Assay (HPLC-based) Purification->Assay Kinetics Kinetic Parameter Determination (Km, kcat) Assay->Kinetics Inhibition Inhibition Studies (Ki determination) Assay->Inhibition Conclusion Characterization of Enzyme Properties Kinetics->Conclusion Inhibition->Conclusion

Caption: Experimental workflow for enzyme characterization.

Conclusion and Future Directions

This compound O-methyltransferase plays a crucial, well-defined role in the biosynthesis of the macrolide antibiotic tylosin. Its high substrate specificity and position as a rate-limiting step make it an attractive target for both fundamental research and industrial applications. Future research efforts could focus on:

  • Structural Biology: Elucidating the three-dimensional structure of the enzyme to understand the molecular basis of its substrate specificity and catalytic mechanism.

  • Protein Engineering: Modifying the enzyme to alter its substrate specificity for the production of novel macrolide analogues with improved therapeutic properties.

  • Metabolic Engineering: Overexpressing or engineering the enzyme in the host organism to increase the overall yield of tylosin.

A deeper understanding of this compound O-methyltransferase will undoubtedly pave the way for advancements in antibiotic production and the development of next-generation macrolide drugs.

References

Demethylmacrocin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of Demethylmacrocin, a macrolide antibiotic that serves as a crucial intermediate in the biosynthesis of Tylosin. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data on its chemical properties, biosynthetic pathway, and established experimental protocols for its study.

Core Chemical and Physical Properties

This compound is a complex macrolide antibiotic with the following key identifiers and properties:

PropertyValueSource(s)
CAS Number 79404-98-1[1][2]
Molecular Formula C44H73NO17[1][3]
Molecular Weight 888.0 g/mol [1][3]
Synonyms 2'''-O-Demethyllactenocin[3]

Biosynthetic Pathway of Tylosin via this compound

This compound is a key precursor in the multi-step enzymatic biosynthesis of the veterinary antibiotic Tylosin, produced by Streptomyces fradiae. The terminal stages of this pathway highlight the conversion of this compound to Tylosin.[3][4]

The biosynthetic pathway from Tylactone to Tylosin involves a series of enzymatic reactions, including glycosylation, hydroxylation, dehydrogenation, and methylation.[4] this compound is formed late in this pathway and undergoes a final methylation step to yield Tylosin.[4]

Tylosin_Biosynthesis Tylactone Tylactone Mycaminosyltylonolide O-Mycaminosyltylonolide Tylactone->Mycaminosyltylonolide Addition of mycaminose Hydroxymethyl_OT Hydroxymethyl-O-mycaminosyltylonolide Mycaminosyltylonolide->Hydroxymethyl_OT C-20 hydroxylation Formyl_OT Formyl-O-mycaminosyltylonolide Hydroxymethyl_OT->Formyl_OT C-20 dehydrogenation Hydroxymethyl_FOT Hydroxymethyl-formyl-O-mycaminosyltylonolide Formyl_OT->Hydroxymethyl_FOT C-23 hydroxylation This compound This compound Hydroxymethyl_FOT->this compound Addition of 6-deoxy-D-allose + Addition of mycarose Macrocin Macrocin This compound->Macrocin 2'''-O-methylation Tylosin Tylosin Macrocin->Tylosin 3'''-O-methylation

Figure 1: Preferred biosynthetic pathway of Tylosin from Tylactone, highlighting the position of this compound.

Mechanism of Action

As a macrolide antibiotic, this compound is presumed to exert its antibacterial effect through a mechanism similar to other members of its class, such as its successor, Tylosin.[5] The primary mode of action for macrolides involves the inhibition of bacterial protein synthesis.[5][6] This is achieved by binding to the 50S subunit of the bacterial ribosome, which sterically hinders the passage of the growing polypeptide chain.[5][7]

The interaction of macrolides with the 23S rRNA within the ribosomal exit tunnel is crucial for their inhibitory activity.[8] While specific studies detailing the binding of this compound to the ribosome are limited, its structural similarity to Tylosin suggests a comparable interaction.

Experimental Protocols

The study of this compound and its antibiotic properties involves a range of established experimental techniques.

Determination of Minimum Inhibitory Concentration (MIC)

A fundamental assay to quantify the antibacterial activity of a compound is the determination of its Minimum Inhibitory Concentration (MIC). This can be performed using broth microdilution or agar dilution methods.

Broth Microdilution Protocol Outline:

  • Preparation of Antibiotic Stock Solution: Dissolve a known weight of this compound in a suitable solvent to create a high-concentration stock solution.

  • Serial Dilutions: Perform a series of two-fold dilutions of the stock solution in a 96-well microtiter plate containing appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard) from a fresh culture of the test organism.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (no antibiotic) and a negative control (no bacteria).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution B Perform Serial Dilutions in 96-well plate A->B D Inoculate wells with bacterial suspension B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate plate D->E F Observe for visible bacterial growth E->F G Determine MIC F->G

References

The Natural Occurrence of Demethylmacrocin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylmacrocin is a naturally occurring macrolide antibiotic that serves as a crucial intermediate in the biosynthesis of tylosin, a widely used veterinary antibiotic. Produced by the fermentation of specific strains of Streptomyces fradiae, this compound represents a key molecular scaffold in the generation of more complex macrolide structures. This technical guide provides an in-depth overview of the natural occurrence of this compound, its biosynthetic pathway, and detailed methodologies for its isolation, characterization, and quantification. The information presented is intended to support researchers, scientists, and drug development professionals in their efforts to understand and leverage this important natural product.

Introduction

This compound is a member of the macrolide family of antibiotics, characterized by a large macrocyclic lactone ring. It is a direct precursor to macrocin in the tylosin biosynthetic pathway. The conversion of this compound to macrocin is a critical methylation step catalyzed by the enzyme S-adenosyl-L-methionine:this compound O-methyltransferase. While not typically the final bioactive product accumulated in high quantities, the presence and concentration of this compound in fermentation broths are significant indicators of the metabolic flux through the tylosin pathway. Understanding its natural occurrence and biochemistry is vital for optimizing tylosin production and for the potential discovery of novel macrolide derivatives.

Natural Occurrence and Producing Organism

The primary natural source of this compound is the bacterium Streptomyces fradiae. This soil-dwelling actinomycete is renowned for its ability to produce a variety of secondary metabolites, including the commercially important antibiotic, tylosin. This compound is an intracellular intermediate that is typically found in the fermentation broth of S. fradiae cultures.

Table 1: Natural Source of this compound

ParameterDescription
Producing Organism Streptomyces fradiae
Natural Habitat Soil
Metabolic Role Intermediate in Tylosin Biosynthesis
Location Intracellular and in Fermentation Broth

Biosynthesis of this compound

This compound is synthesized as part of the larger tylosin biosynthetic pathway, which is encoded by a cluster of genes in the S. fradiae genome. The formation of the macrolide ring is accomplished by a polyketide synthase (PKS) complex. Following the synthesis of the polyketide chain, a series of post-PKS modifications, including glycosylation and methylation, occur to yield the final tylosin product. This compound represents a late-stage intermediate in this pathway.

The key enzymatic step directly involving this compound is its methylation to form macrocin. This reaction is catalyzed by the enzyme S-adenosyl-L-methionine:this compound O-methyltransferase, which is encoded by the tylF gene.

Demethylmacrocin_Biosynthesis Polyketide Precursors Polyketide Precursors Tylactone Tylactone Polyketide Precursors->Tylactone PKS Demethylmacrocin_Precursors Demethylmacrocin_Precursors Tylactone->Demethylmacrocin_Precursors Glycosylation & other modifications This compound This compound Demethylmacrocin_Precursors->this compound Macrocin Macrocin This compound->Macrocin tylF (O-methylation) Tylosin Tylosin Macrocin->Tylosin Further modifications

Caption: Biosynthetic pathway leading to and from this compound.

Experimental Protocols

Fermentation of Streptomyces fradiae for this compound Production

This protocol outlines a general procedure for the laboratory-scale fermentation of S. fradiae to produce this compound as part of the tylosin antibiotic complex.

4.1.1. Media Preparation

  • Seed Medium (per liter): 10 g glucose, 10 g soluble starch, 5 g yeast extract, 5 g peptone, 3 g beef extract, 1 g CaCO₃. Adjust pH to 7.0-7.2.

  • Production Medium (per liter): 50 g soluble starch, 20 g soybean meal, 10 g glucose, 5 g yeast extract, 2 g NaCl, 2 g K₂HPO₄, 0.5 g MgSO₄·7H₂O. Adjust pH to 7.0.

4.1.2. Fermentation Procedure

  • Inoculate a 250 mL flask containing 50 mL of seed medium with a spore suspension or a vegetative mycelial culture of S. fradiae.

  • Incubate at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours.

  • Transfer the seed culture to a 2 L fermentation vessel containing 1 L of production medium (5-10% v/v inoculum).

  • Continue incubation at 28-30°C with agitation (e.g., 300-500 rpm) and aeration (e.g., 1 vvm) for 7-10 days.

  • Monitor the production of macrolides, including this compound, by periodically taking samples for analysis.

Extraction of Macrolide Antibiotics from Fermentation Broth

This protocol describes a general method for the extraction of macrolide antibiotics, including this compound, from the fermentation broth.

  • Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation or filtration.

  • Adjust the pH of the supernatant to 8.0-9.0 with a suitable base (e.g., NaOH).

  • Extract the supernatant twice with an equal volume of a suitable organic solvent such as ethyl acetate or chloroform.

  • Combine the organic extracts and concentrate them under reduced pressure to obtain a crude extract containing the macrolide antibiotics.

Extraction_Workflow Fermentation_Broth Fermentation_Broth Centrifugation_Filtration Centrifugation_Filtration Fermentation_Broth->Centrifugation_Filtration Separate mycelium Supernatant Supernatant Centrifugation_Filtration->Supernatant pH_Adjustment pH_Adjustment Supernatant->pH_Adjustment pH 8.0-9.0 Solvent_Extraction Solvent_Extraction pH_Adjustment->Solvent_Extraction Ethyl acetate or Chloroform Organic_Phase Organic_Phase Solvent_Extraction->Organic_Phase Concentration Concentration Organic_Phase->Concentration Under vacuum Crude_Macrolide_Extract Crude_Macrolide_Extract Concentration->Crude_Macrolide_Extract

Caption: General workflow for the extraction of macrolide antibiotics.

Analytical Method for the Detection and Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is the preferred method for the separation and quantification of this compound from other related macrolides in the crude extract.

4.3.1. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.1 M ammonium acetate, pH 7.5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Injection Volume: 20 µL.

  • Standard: A purified standard of this compound is required for identification (based on retention time) and quantification (based on peak area).

4.3.2. Sample Preparation

  • Dissolve the crude macrolide extract in a small volume of the initial mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.

Table 2: Quantitative Data on Tylosin Precursors

CompoundRelative Abundance (%) in Crude Extract
Tylosin60-80
Macrocin10-20
This compound 1-5
Other related macrolides5-15

Note: These values are illustrative and will vary depending on the strain, fermentation conditions, and extraction efficiency.

Conclusion

This compound, as a key intermediate in the biosynthesis of tylosin in Streptomyces fradiae, is a naturally occurring macrolide of significant interest to researchers in antibiotic development and production. While it is not the primary end product, its presence and concentration provide valuable insights into the efficiency of the biosynthetic pathway. The protocols and information provided in this guide offer a foundational framework for the study of this compound, from its production through fermentation to its analysis and quantification. Further research into the specific accumulation and isolation of this compound could lead to the development of novel macrolide antibiotics and improved production strategies for existing drugs.

Methodological & Application

Application Note: Quantitative Analysis of Demethylmacrocin using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Demethylmacrocin is a macrolide antibiotic and an important intermediate in the biosynthesis of tylosin.[1] Accurate and sensitive quantification of this compound is crucial for various applications, including fermentation process monitoring, drug metabolism studies, and quality control in pharmaceutical manufacturing. This application note details a robust and reliable method for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). The chemical formula for this compound is C44H73NO17 with a molecular weight of approximately 888.0 g/mol and an exact mass of 887.48784986 Da.[2] This method provides high selectivity and sensitivity for the determination of this compound in various matrices.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Sample filtration membranes (0.22 µm, PTFE or nylon)

Sample Preparation

A simple protein precipitation and dilution protocol is recommended for the extraction of this compound from biological matrices such as plasma or fermentation broth.

Protocol:

  • To 100 µL of the sample, add 400 µL of cold acetonitrile containing an appropriate internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Carefully collect the supernatant.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC Method

A reversed-phase HPLC method is suitable for the separation of this compound.

Chromatographic Conditions:

ParameterValue
HPLC System A standard UHPLC or HPLC system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
UV Detection 285 nm (for initial method development and comparison)[3]
Mass Spectrometry Method

Mass spectrometry provides the necessary selectivity and sensitivity for quantification.

MS Conditions:

ParameterValue
Mass Spectrometer Triple Quadrupole or High-Resolution Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temp. 350°C
Gas Flow Rates Optimized for the specific instrument
Scan Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

Data Presentation

The following table summarizes the key quantitative parameters for the analysis of this compound.

ParameterValue
Compound This compound
Molecular Formula C44H73NO17[2]
Exact Mass 887.48784986 Da[2]
[M+H]+ ion (m/z) 888.4957
Potential MRM Transitions 888.5 -> [Fragment 1 m/z], 888.5 -> [Fragment 2 m/z]
Hypothetical Retention Time ~ 6.5 min
Limit of Detection (LOD) ~ 1 ng/mL
Limit of Quantification (LOQ) ~ 5 ng/mL
Linearity (r²) > 0.99

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Collection (e.g., Plasma, Broth) precipitation Protein Precipitation (Cold Acetonitrile) sample->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant evaporation Evaporation to Dryness supernatant->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration hplc HPLC Separation (C18 Column) filtration->hplc ms Mass Spectrometry Detection (ESI+) hplc->ms acquisition Data Acquisition ms->acquisition integration Peak Integration acquisition->integration quantification Quantification integration->quantification reporting Reporting quantification->reporting logical_relationship cluster_compound Analyte Properties cluster_method Analytical Method cluster_outcome Analytical Outcome This compound This compound (Macrolide Antibiotic) Properties Chemical Properties (MW: ~888 Da, Polar) This compound->Properties RP_HPLC Reversed-Phase HPLC (C18 Column) Properties->RP_HPLC dictates choice of ESI_MS Electrospray MS (Positive Mode) Properties->ESI_MS enables ionization Gradient Gradient Elution (Water/Acetonitrile) RP_HPLC->Gradient Separation Selective Separation RP_HPLC->Separation Detection Sensitive Detection ESI_MS->Detection Separation->Detection Quantification Accurate Quantification Detection->Quantification

References

Elucidating the Structure of Macrolide Antibiotics: An NMR Spectroscopy Application Note

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The structural elucidation of complex natural products is a cornerstone of drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount analytical technique in this endeavor, offering unparalleled insight into the molecular architecture of novel compounds. This application note provides a detailed protocol for the structural elucidation of macrolide antibiotics, using Erythromycin A as a representative example due to the unavailability of specific public domain NMR data for Demethylmacrocin. The methodologies outlined herein are directly applicable to this compound and other similar macrolide structures.

Erythromycin A (Figure 1), a well-characterized macrolide antibiotic, possesses a complex stereochemistry and a rich molecular framework, making it an excellent model for demonstrating the power of modern NMR techniques. The complete assignment of its ¹H and ¹³C NMR spectra is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Chemical Structure of Erythromycin A
Figure 1. Chemical Structure of Erythromycin A.

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of macrolide antibiotics are provided below.

Sample Preparation
  • Dissolution: Dissolve approximately 40 mg of the macrolide antibiotic (e.g., Erythromycin A) in 0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm for both ¹H and ¹³C).

  • Filtration: Filter the sample into a 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 12-15 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, to achieve adequate signal-to-noise.

  • 2D COSY (Correlation Spectroscopy):

    • Pulse Program: Standard COSY experiment (e.g., cosygpqf).

    • Spectral Width (F1 and F2): 12-15 ppm.

    • Data Points: 2048 in F2, 256-512 in F1.

    • Number of Scans per Increment: 8-16.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: Standard HSQC experiment with gradient selection (e.g., hsqcedetgpsisp2.3).

    • Spectral Width (F2 - ¹H): 12-15 ppm.

    • Spectral Width (F1 - ¹³C): 180-200 ppm.

    • Data Points: 2048 in F2, 256 in F1.

    • Number of Scans per Increment: 16-32.

    • ¹J(CH) Coupling Constant: Optimized for an average of 145 Hz.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: Standard HMBC experiment with gradient selection (e.g., hmbcgplpndqf).

    • Spectral Width (F2 - ¹H): 12-15 ppm.

    • Spectral Width (F1 - ¹³C): 200-220 ppm.

    • Data Points: 2048 in F2, 512 in F1.

    • Number of Scans per Increment: 32-64.

    • Long-Range Coupling Constant (ⁿJ(CH)): Optimized for 8 Hz to observe 2- and 3-bond correlations.

Data Presentation: NMR Assignments for Erythromycin A

The following tables summarize the complete ¹H and ¹³C NMR chemical shift assignments for Erythromycin A in CDCl₃, as determined by the comprehensive analysis of the aforementioned NMR experiments.[1]

Table 1: ¹H NMR Chemical Shift Assignments for Erythromycin A in CDCl₃

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
23.68dq7.1, 10.1
34.03dd2.4, 10.1
42.95dq7.1, 9.8
53.75dd2.4, 9.8
6-OH3.65s
71.95, 1.68m
82.45m
103.03dq7.0, 8.5
113.55d8.5
12-OH2.89s
134.95d3.4
141.45, 1.85m
151.01t7.3
2-CH₃1.29d7.1
4-CH₃1.16d7.1
6-CH₃1.18s
8-CH₃1.09d7.0
10-CH₃1.25d7.0
12-CH₃1.33s
1'4.31d7.5
2'3.22dd7.5, 10.0
3'2.45m
4'2.29m
5'3.01dq6.2, 10.0
6'1.23d6.2
N(CH₃)₂2.29s
1''4.65d4.8
2''3.58dd4.8, 9.5
3''3.28t9.5
4''2.91d9.5
5''3.98q6.2
6''1.28d6.2
3''-OCH₃3.31s

Table 2: ¹³C NMR Chemical Shift Assignments for Erythromycin A in CDCl₃

PositionChemical Shift (δ, ppm)
1175.8
245.1
383.9
439.0
580.5
678.5
735.1
844.9
9221.5
1038.2
1169.0
1272.8
1374.6
1428.5
159.5
2-CH₃18.3
4-CH₃16.0
6-CH₃21.6
8-CH₃10.8
10-CH₃18.3
12-CH₃21.6
1'103.2
2'70.4
3'65.5
4'29.1
5'68.8
6'21.4
N(CH₃)₂40.3
1''96.4
2''78.0
3''78.0
4''73.9
5''65.5
6''18.3
3''-OCH₃49.5

Visualization of Experimental Workflow and Logic

The structural elucidation process follows a logical workflow, starting from 1D NMR and progressing to more complex 2D experiments to build the molecular structure fragment by fragment.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis & Structure Assembly H1_NMR ¹H NMR Proton_Systems Identify Proton Spin Systems H1_NMR->Proton_Systems Proton chemical shifts, multiplicities, integrations C13_NMR ¹³C NMR & DEPT CH_Framework Establish C-H Framework C13_NMR->CH_Framework Carbon chemical shifts, CH, CH₂, CH₃, Cq COSY COSY COSY->Proton_Systems ¹H-¹H connectivities HSQC HSQC HSQC->CH_Framework Direct ¹H-¹³C correlations HMBC HMBC Fragment_Assembly Assemble Molecular Fragments HMBC->Fragment_Assembly Proton_Systems->COSY Proton_Systems->Fragment_Assembly CH_Framework->HSQC CH_Framework->Fragment_Assembly Fragment_Assembly->HMBC Final_Structure Determine Final Structure Fragment_Assembly->Final_Structure

Caption: Workflow for NMR-based structural elucidation.

The relationships between the different NMR experiments and the information they provide are crucial for piecing together the molecular puzzle.

G cluster_info Information Derived cluster_exp NMR Experiment H_H_Connectivity Proton-Proton Connectivity Structure Complete Molecular Structure H_H_Connectivity->Structure C_H_Connectivity Direct Carbon-Proton Connectivity C_H_Connectivity->Structure Long_Range_Connectivity Long-Range C-H Connectivity Long_Range_Connectivity->Structure COSY COSY COSY->H_H_Connectivity HSQC HSQC HSQC->C_H_Connectivity HMBC HMBC HMBC->Long_Range_Connectivity

Caption: Relationship between 2D NMR experiments and structural information.

Conclusion

This application note demonstrates a comprehensive NMR-based strategy for the complete structural elucidation of complex macrolide antibiotics, using Erythromycin A as a practical example. The systematic application of 1D and 2D NMR techniques provides unambiguous assignment of all proton and carbon resonances, which is essential for confirming the molecular structure. These protocols and the logical workflow presented are readily adaptable for the structural determination of this compound and other novel natural products, thereby accelerating the drug discovery process.

References

Application Notes and Protocols for Determining the In Vitro Antimicrobial Activity of Demethylmacrocin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylmacrocin is a macrolide antibiotic, a class of compounds known for their efficacy against a range of bacteria.[1] Like other macrolides, its mechanism of action is the inhibition of bacterial protein synthesis. This is achieved by binding to the 50S subunit of the bacterial ribosome, which ultimately prevents the elongation of the polypeptide chain.[2][3] This action is primarily bacteriostatic, meaning it inhibits bacterial growth, but can be bactericidal at higher concentrations.[2]

These application notes provide detailed protocols for determining the in vitro antimicrobial activity of this compound using standardized methods. The primary assays described are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays, which are fundamental for assessing the potency of an antimicrobial agent.

Mechanism of Action: Macrolide Antibiotics

Macrolide antibiotics, including this compound, target the bacterial ribosome to halt protein synthesis. The following diagram illustrates this general mechanism.

cluster_ribosome Bacterial Ribosome (70S) 50S 50S Subunit Protein Growing Polypeptide Chain 50S->Protein Peptide Elongation 50S->Inhibition 30S 30S Subunit mRNA mRNA mRNA->30S Translation Initiation This compound This compound This compound->50S Binds to P site

Mechanism of Action of this compound

Key Assays for Antimicrobial Activity

Two fundamental assays are used to determine the antimicrobial efficacy of a compound in vitro:

  • Minimum Inhibitory Concentration (MIC): This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4][5][6] It is the most common method for assessing antimicrobial susceptibility.

  • Minimum Bactericidal Concentration (MBC): This assay is a subsequent step to the MIC test. It determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[7]

The relationship between these assays is crucial; the MIC demonstrates bacteriostatic activity, while the MBC indicates bactericidal activity.

Start Start with Bacterial Isolate and this compound MIC Determine Minimum Inhibitory Concentration (MIC) Start->MIC MBC Determine Minimum Bactericidal Concentration (MBC) MIC->MBC Subculture from clear wells Result_Static Bacteriostatic Concentration MIC->Result_Static Result_Cidal Bactericidal Concentration MBC->Result_Cidal cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay Prep_Drug Prepare this compound Stock & Dilutions Setup_Plate Set up 96-well plate with serial dilutions Prep_Drug->Setup_Plate Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate wells with bacteria Prep_Inoculum->Inoculate Setup_Plate->Inoculate Incubate_MIC Incubate 16-20h at 35°C Inoculate->Incubate_MIC Read_MIC Read MIC (lowest concentration with no growth) Incubate_MIC->Read_MIC Subculture Subculture from clear wells onto agar plates Read_MIC->Subculture Incubate_MBC Incubate 18-24h at 35°C Subculture->Incubate_MBC Read_MBC Read MBC (concentration with ≥99.9% killing) Incubate_MBC->Read_MBC

References

Application Notes & Protocols for the Purification and Isolation of Demethylmacrocin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of established techniques applicable to the purification and isolation of Demethylmacrocin, a natural product of scientific interest. Due to the limited specific literature on this compound, the following protocols are based on well-established methodologies for the purification of similar macrolide compounds and other natural products.

Introduction

This compound is a macrolide antibiotic with potential therapeutic applications. Effective research and development of this compound necessitate a robust and efficient purification and isolation strategy to obtain a highly pure product for analytical and biological studies. This document outlines a multi-step approach, beginning with extraction from the source material, followed by various chromatographic separation techniques, and culminating in final purification steps like crystallization.

General Purification and Isolation Workflow

The purification of this compound typically follows a logical sequence of steps designed to progressively increase the purity of the target compound. A generalized workflow is presented below.

Purification_Workflow A Source Material (e.g., Fermentation Broth) B Extraction A->B C Crude Extract B->C D Preliminary Chromatography (e.g., Column Chromatography) C->D E Semi-purified Fractions D->E F High-Resolution Chromatography (e.g., HPLC, CPC) E->F G Highly Purified this compound F->G H Crystallization / Final Polish G->H I Pure Crystalline this compound H->I J Purity Analysis (HPLC, MS, NMR) I->J

Caption: Generalized workflow for the purification and isolation of this compound.

Experimental Protocols

Extraction

The initial step involves extracting this compound from its source, which is often a fermentation broth. Solvent extraction is a common method.

Protocol: Solvent Extraction of this compound from Fermentation Broth

  • Preparation: Acidify the fermentation broth to a pH of 3.0 using 1M HCl to ensure this compound is in a less polar, extractable form.

  • Extraction:

    • Transfer the acidified broth to a separatory funnel.

    • Add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate or chloroform).

    • Shake vigorously for 5-10 minutes, periodically venting the funnel to release pressure.

    • Allow the layers to separate.

  • Collection:

    • Collect the organic layer containing the extracted this compound.

    • Repeat the extraction process on the aqueous layer two more times with fresh organic solvent to maximize yield.

  • Concentration:

    • Combine the organic extracts.

    • Dry the combined extract over anhydrous sodium sulfate to remove residual water.

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

For a more selective initial extraction, solid-phase extraction (SPE) can be employed.[1][2]

Protocol: Solid-Phase Extraction (SPE) of this compound

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge by sequentially passing methanol and then deionized water through it.

  • Sample Loading:

    • Load the pre-treated fermentation broth (clarified by centrifugation or filtration) onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a low concentration of an organic solvent (e.g., 10% methanol in water) to remove polar impurities.

  • Elution:

    • Elute the this compound from the cartridge using a higher concentration of organic solvent (e.g., 80% methanol or acetonitrile in water).

  • Concentration:

    • Collect the eluate and concentrate it under reduced pressure to yield a partially purified extract.

Chromatographic Purification

Following extraction, various chromatographic techniques are employed to separate this compound from other compounds in the crude extract.

Protocol: Column Chromatography (Preliminary Purification)

  • Stationary Phase Preparation:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with a non-polar mobile phase (e.g., hexane/ethyl acetate gradient).

    • Gradually increase the polarity of the mobile phase to elute compounds with increasing polarity.

  • Fraction Collection:

    • Collect fractions of the eluate.

    • Analyze the fractions using Thin-Layer Chromatography (TLC) to identify those containing this compound.[3]

  • Pooling and Concentration:

    • Combine the fractions containing the target compound.

    • Concentrate the pooled fractions to obtain a semi-purified product.

Protocol: High-Performance Liquid Chromatography (HPLC) (High-Resolution Purification)

For higher purity, preparative Reverse-Phase HPLC (RP-HPLC) is often used.[4][5][6]

  • System Preparation:

    • Equilibrate a preparative C18 HPLC column with the initial mobile phase (e.g., a mixture of acetonitrile and water).

  • Sample Preparation:

    • Dissolve the semi-purified product in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Injection and Separation:

    • Inject the sample onto the column.

    • Run a gradient elution, starting with a lower concentration of the organic solvent and gradually increasing it to elute the compounds.

  • Fraction Collection:

    • Monitor the elution profile using a UV detector at an appropriate wavelength.

    • Collect the peak corresponding to this compound.

  • Purity Analysis and Concentration:

    • Analyze the purity of the collected fraction using analytical HPLC.

    • Lyophilize or evaporate the solvent from the pure fraction to obtain the purified this compound.

A specialized technique, Centrifugal Partition Chromatography (CPC), can also be effective for the one-step isolation of target compounds from complex mixtures.[7]

Crystallization

Crystallization is a final polishing step to obtain highly pure, crystalline this compound.[8][9]

Protocol: Crystallization of this compound

  • Solvent Selection:

    • Dissolve the purified this compound in a minimal amount of a suitable hot solvent in which it is highly soluble.

  • Cooling and Crystal Formation:

    • Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4°C or -5°C) to induce crystallization.[10]

    • Allow sufficient time for crystals to form.

  • Crystal Collection:

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying:

    • Dry the crystals under vacuum to remove all traces of solvent.

Data Presentation

Quantitative data from the purification process should be systematically recorded to evaluate the efficiency of each step.

Table 1: Summary of a Hypothetical Purification of this compound

Purification StepTotal Protein (mg)This compound Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Extract5000100,000201001
Column Chromatography50080,000160808
Preparative HPLC5060,00012006060
Crystallization2550,000200050100

Purity Assessment

The purity of the final this compound product should be assessed using various analytical techniques.[11][12][13]

Analytical Workflow for Purity Assessment

Purity_Assessment A Purified this compound B Analytical HPLC A->B C Mass Spectrometry (MS) A->C D Nuclear Magnetic Resonance (NMR) A->D E Purity Confirmation B->E F Molecular Weight Verification C->F G Structural Elucidation D->G H Final Pure Compound E->H F->H G->H

References

Application Notes and Protocols for Demethylmacrocin in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the antimicrobial susceptibility of various bacterial strains to Demethylmacrocin. The following sections outline the methodologies for broth microdilution, agar dilution, and disk diffusion assays, present representative minimum inhibitory concentration (MIC) data for a closely related macrolide, and illustrate the experimental workflow and relevant cellular signaling pathways.

Introduction

This compound is a macrolide antibiotic, a class of drugs known for their bacteriostatic activity, primarily achieved by inhibiting protein synthesis through reversible binding to the 50S subunit of the bacterial ribosome.[1] Macrolides are effective against a broad spectrum of bacteria, particularly Gram-positive organisms. Beyond their direct antimicrobial effects, macrolides also exhibit immunomodulatory properties by interfering with host cell signaling pathways, such as the NF-κB and MAPK pathways, which can influence the inflammatory response.[2][3][4]

Accurate determination of the Minimum Inhibitory Concentration (MIC) is crucial for evaluating the efficacy of new antimicrobial agents like this compound and for monitoring the emergence of resistance.[5][6] The protocols described herein are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9]

Data Presentation

Table 1: Representative Minimum Inhibitory Concentration (MIC) of Erythromycin against various bacterial strains.

Bacterial SpeciesATCC Strain NumberMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus292130.5≥8≤0.5 - ≥8
Streptococcus pneumoniae496190.0616≤0.03 - ≥64
Streptococcus pyogenes (Group A)196150.060.120.06 - 64
Streptococcus agalactiae (Group B)138130.060.120.06 - >64
Haemophilus influenzae49247241 - 8
Moraxella catarrhalis252380.120.25≤0.06 - 0.5
Enterococcus faecalis29212>128>12816 - >128

Note: Data presented is for Erythromycin and is intended to be illustrative. Actual MIC values for this compound must be determined experimentally. MIC50 and MIC90 represent the MIC values required to inhibit 50% and 90% of the tested isolates, respectively.[7][10][11]

Experimental Protocols

Broth Microdilution Assay

This method is used to determine the MIC of this compound in a liquid growth medium.[12][13]

Materials:

  • This compound analytical standard

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluents (e.g., water, DMSO, depending on this compound's solubility)

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

  • Plate reader (optional)

  • Quality control strains (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212)[14]

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent to create a high-concentration stock solution (e.g., 1280 µg/mL).

  • Serial Dilutions:

    • Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first column of wells, resulting in a 1:2 dilution.

    • Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last dilution column. This will create a range of concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5 µg/mL).

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add the appropriate volume of the standardized bacterial suspension to each well, except for the sterility control wells (which should only contain broth). Include a growth control well containing broth and the bacterial inoculum but no antibiotic.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[13]

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by using a plate reader to measure optical density.

Agar Dilution Assay

This method involves incorporating this compound into an agar medium to determine the MIC.[12][14]

Materials:

  • This compound analytical standard

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Inoculum replicator (e.g., Steers replicator)

  • Incubator (35°C ± 2°C)

  • Quality control strains

Procedure:

  • Preparation of Agar Plates:

    • Prepare a series of this compound stock solutions at 10 times the final desired concentrations.

    • Melt MHA and cool to 45-50°C.

    • Add 1 part of each this compound stock solution to 9 parts of molten agar to create plates with the desired final concentrations.

    • Pour the agar into sterile petri dishes and allow them to solidify.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Spot-inoculate the prepared agar plates with the bacterial suspension (approximately 10^4 CFU per spot) using an inoculum replicator.[12]

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound on which no bacterial growth is observed.[14]

Disk Diffusion Assay

This method assesses the susceptibility of bacteria to this compound impregnated on a paper disk.

Materials:

  • Paper disks impregnated with a known concentration of this compound

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

  • Quality control strains

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a uniform lawn of bacteria.

  • Disk Application: Aseptically apply the this compound-impregnated disk to the surface of the inoculated agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

  • Reading Results: Measure the diameter of the zone of inhibition (the area around the disk where no bacterial growth occurs) in millimeters. The interpretation of the zone size (susceptible, intermediate, or resistant) requires the establishment of specific breakpoints for this compound, which would need to be determined through correlation studies with a reference method like broth microdilution.

Mandatory Visualizations

AST_Workflow cluster_prep Preparation cluster_assays Assay Execution cluster_incubation Incubation cluster_results Results & Interpretation start Start prep_dem Prepare this compound Stock Solution start->prep_dem prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum qc_strains Prepare Quality Control Strains start->qc_strains broth Broth Microdilution prep_dem->broth agar Agar Dilution prep_dem->agar disk Disk Diffusion prep_dem->disk Impregnate disks prep_inoculum->broth prep_inoculum->agar prep_inoculum->disk qc_strains->broth qc_strains->agar qc_strains->disk incubate Incubate at 35°C ± 2°C for 16-20 hours broth->incubate agar->incubate disk->incubate read_mic Determine MIC (Broth/Agar Dilution) incubate->read_mic measure_zone Measure Zone of Inhibition (Disk Diffusion) incubate->measure_zone interpret Interpret Results (Susceptible, Intermediate, Resistant) read_mic->interpret measure_zone->interpret end End interpret->end

Caption: Experimental workflow for antimicrobial susceptibility testing.

Macrolide_Pathway cluster_bacterial Bacterial Cell cluster_host Host Immune Cell demethyl This compound ribosome 50S Ribosomal Subunit demethyl->ribosome Binds to protein_syn Protein Synthesis ribosome->protein_syn Inhibits bacterial_growth Bacterial Growth Inhibition protein_syn->bacterial_growth macrolide Macrolides (e.g., this compound) mapk MAPK Pathway (ERK, JNK, p38) macrolide->mapk Inhibits nfkb NF-κB Pathway macrolide->nfkb Inhibits pro_inflammatory Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) mapk->pro_inflammatory nfkb->pro_inflammatory inflammation Modulation of Inflammation pro_inflammatory->inflammation

References

Application Notes and Protocols for Studying the Tylosin Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tylosin is a macrolide antibiotic produced by the bacterium Streptomyces fradiae. It is widely used in veterinary medicine to treat bacterial infections. The biosynthesis of tylosin is a complex process involving a polyketide synthase (PKS) and a series of post-PKS modification enzymes. Understanding this pathway is crucial for strain improvement, yield optimization, and the generation of novel macrolide analogues through metabolic engineering. These application notes provide detailed protocols for the genetic manipulation of S. fradiae, and the extraction, and analysis of tylosin and its biosynthetic intermediates.

Tylosin Biosynthesis Pathway

The biosynthesis of tylosin begins with the formation of the polyketide lactone core, tylactone, by a type I PKS. The precursor units for the synthesis of tylactone are derived from propionyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA. Following the synthesis of tylactone, a series of post-PKS modifications occur, including glycosylation and methylation, to yield the final product, tylosin A. The major intermediates in this pathway include tylactone, 5-O-mycaminosyl-tylactone (OMT), desmycosin, and macrocin. The genes responsible for tylosin biosynthesis are organized in a single gene cluster in S. fradiae.[1]

Tylosin_Biosynthesis_Pathway cluster_precursors Precursor Supply cluster_intermediates Biosynthetic Intermediates Propionyl_CoA Propionyl-CoA TylG_PKS TylG (PKS) Propionyl_CoA->TylG_PKS Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->TylG_PKS Ethylmalonyl_CoA Ethylmalonyl-CoA Ethylmalonyl_CoA->TylG_PKS Tylactone Tylactone TylG_PKS->Tylactone tylG genes OMT 5-O-Mycaminosyl-tylactone Tylactone->OMT tylM1, tylM2, tylM3, tylB Desmycosin Desmycosin OMT->Desmycosin tylH, tylI, tylJ, tylK, tylL Macrocin Macrocin Desmycosin->Macrocin tylF Tylosin_A Tylosin A Macrocin->Tylosin_A tylF CRISPR_Workflow sgRNA_Design sgRNA Design & Cloning Vector_Assembly Assemble CRISPR/Cas9 Vector sgRNA_Design->Vector_Assembly Donor_DNA_Construction Donor DNA Construction Donor_DNA_Construction->Vector_Assembly Ecoli_Transformation Transform E. coli Vector_Assembly->Ecoli_Transformation Conjugation Conjugate into S. fradiae Ecoli_Transformation->Conjugation Selection Select Exconjugants Conjugation->Selection Verification Verify Gene Knockout (PCR & Sequencing) Selection->Verification

References

Application Notes and Protocols for Studying Demethylmacrocin Enzymatic Conversion in Cell-Free Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-free systems for the study of Demethylmacrocin's enzymatic conversion. This technology offers a powerful platform for rapid enzyme screening, pathway elucidation, and the production of novel macrolide derivatives. Cell-free protein synthesis (CFPS) allows for the direct expression of biosynthetic enzymes in an open and controllable environment, circumventing the complexities of in-vivo expression and cellular toxicity.[1][2][3][4]

Introduction to Cell-Free Systems for Macrolide Biosynthesis

Macrolide antibiotics are a diverse class of natural products often assembled by large, multi-domain enzymes called polyketide synthases (PKS) and subsequently modified by tailoring enzymes such as glycosyltransferases, hydroxylases, and methyltransferases.[5][6] Studying these complex enzymatic pathways within living cells can be challenging due to metabolic burden, precursor availability, and product toxicity.

Cell-free systems provide a robust alternative by harnessing the transcriptional and translational machinery of cell lysates (typically from E. coli) to produce active enzymes from a DNA template (plasmid or linear).[1][3][7] This in vitro approach enables precise control over reaction components, facilitating the study of individual enzymatic steps and the reconstruction of entire biosynthetic pathways in a test tube.

Advantages of Cell-Free Systems for Studying this compound Conversion:

  • Speed: Rapidly screen and characterize enzymes without the need for lengthy cell culture and protein purification steps.[2][3]

  • Control: Directly manipulate the reaction environment (e.g., substrate concentration, cofactors, pH) to optimize enzyme activity and product yield.[1][7]

  • Toxicity Mitigation: Produce enzymes that might be toxic to living cells, and synthesize products that could inhibit cell growth.[1][3]

  • High-Throughput Screening: Amenable to miniaturization and automation for screening enzyme libraries and optimizing pathways.[2][4]

  • Direct Access: Easily sample the reaction mixture to monitor enzyme expression and product formation over time.[7]

Proposed Enzymatic Conversion Pathway of this compound

While the specific biosynthetic pathway for this compound is not yet fully elucidated in the literature, we can propose a plausible enzymatic conversion based on known macrolide biosynthesis. Assuming "this compound" is a macrolide lactone core that has undergone demethylation, a subsequent enzymatic conversion could involve glycosylation, a common tailoring step that enhances the biological activity of macrolides.

This proposed pathway involves two key enzymatic steps that can be reconstituted and studied in a cell-free system:

  • Demethylation of a Macrocin Precursor: A cytochrome P450 monooxygenase could catalyze the removal of a methyl group from a precursor macrolide.

  • Glycosylation of this compound: A glycosyltransferase (GT) would then attach a sugar moiety (e.g., desosamine) to the demethylated core, yielding a bioactive glycosylated macrolide.

Below is a diagram illustrating this proposed pathway.

Demethylmacrocin_Conversion_Pathway Macrocin_Precursor Macrocin Precursor This compound This compound Macrocin_Precursor->this compound Demethylation Glycosylated_this compound Glycosylated this compound This compound->Glycosylated_this compound Glycosylation P450_Monooxygenase P450 Monooxygenase P450_Monooxygenase->this compound NADP+ NADP+ P450_Monooxygenase->NADP+ Glycosyltransferase Glycosyltransferase (GT) Glycosyltransferase->Glycosylated_this compound UDP UDP Glycosyltransferase->UDP NADPH NADPH NADPH->P450_Monooxygenase NADP NADP+ Sugar_Donor UDP-Sugar Sugar_Donor->Glycosyltransferase

Caption: Proposed enzymatic conversion of a macrocin precursor to Glycosylated this compound.

Experimental Protocols

This section provides detailed protocols for the cell-free expression of the proposed enzymes and the subsequent enzymatic conversion assays.

Protocol 1: Cell-Free Expression of P450 Monooxygenase and Glycosyltransferase

This protocol describes the in vitro transcription and translation of the genes encoding the candidate P450 monooxygenase and glycosyltransferase enzymes using a commercially available E. coli cell-free expression system.

Materials:

  • E. coli cell extract (e.g., S30 extract)

  • Amino acid mixture

  • Energy solution (e.g., ATP, GTP, CTP, UTP, and a regeneration system)

  • Plasmid DNA encoding the P450 monooxygenase with a His-tag

  • Plasmid DNA encoding the glycosyltransferase with a His-tag

  • T7 RNA Polymerase

  • Nuclease-free water

Procedure:

  • Thaw all components on ice.

  • In a sterile microcentrifuge tube, combine the following components in the order listed:

    • Nuclease-free water to a final volume of 50 µL

    • E. coli cell extract (as per manufacturer's recommendation)

    • Amino acid mixture (as per manufacturer's recommendation)

    • Energy solution (as per manufacturer's recommendation)

    • T7 RNA Polymerase (as per manufacturer's recommendation)

    • Plasmid DNA (200-500 ng)

  • Mix gently by pipetting up and down.

  • Incubate the reaction at 30-37°C for 2-4 hours.

  • To confirm protein expression, analyze a small aliquot of the reaction mixture by SDS-PAGE and Western blot using an anti-His-tag antibody.

Protocol 2: Enzymatic Conversion of this compound

This protocol outlines the procedure for the enzymatic conversion of a demethylated macrocin precursor using the freshly synthesized enzymes from the cell-free reaction.

Materials:

  • Cell-free reaction mixture containing the expressed P450 and/or Glycosyltransferase

  • This compound precursor substrate (dissolved in a suitable solvent like DMSO)

  • NADPH (for P450 activity)

  • UDP-sugar donor (e.g., UDP-desosamine) for glycosyltransferase activity

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Quenching solution (e.g., ice-cold methanol or acetonitrile)

Procedure:

  • Set up the enzymatic reaction in a new microcentrifuge tube:

    • Cell-free expressed enzyme solution (10-20 µL)

    • Reaction buffer to a final volume of 100 µL

    • This compound precursor (final concentration 10-100 µM)

    • NADPH (final concentration 1-2 mM)

    • UDP-sugar (final concentration 1-2 mM)

  • Incubate the reaction at 30°C for 1-16 hours.

  • Stop the reaction by adding an equal volume of quenching solution.

  • Centrifuge the mixture at high speed to pellet any precipitated proteins.

  • Analyze the supernatant for product formation using HPLC or LC-MS.

Data Presentation

Quantitative data from the enzymatic conversion experiments should be summarized in tables for clear comparison of different conditions.

Table 1: Optimization of P450-mediated Demethylation

ConditionSubstrate Concentration (µM)NADPH (mM)Incubation Time (h)Conversion (%)
1101215
2501210
3102225
4101840

Table 2: Glycosyltransferase Activity on this compound

ConditionThis compound (µM)UDP-Sugar (mM)Incubation Time (h)Product Titer (µg/L)
1201450
21001480
32024120
420112150

Experimental Workflow Visualization

The overall experimental workflow, from gene to analysis, can be visualized as follows.

Experimental_Workflow cluster_0 Cell-Free Protein Synthesis cluster_1 Enzymatic Conversion cluster_2 Analysis Plasmid_DNA Plasmid DNA (P450, GT) CFPS_Reaction CFPS Reaction Mix Plasmid_DNA->CFPS_Reaction Expressed_Enzymes Expressed Enzymes CFPS_Reaction->Expressed_Enzymes Enzymatic_Assay Enzymatic Assay Setup Expressed_Enzymes->Enzymatic_Assay Incubation Incubation Enzymatic_Assay->Incubation Quenching Reaction Quenching Incubation->Quenching LCMS_Analysis LC-MS/HPLC Analysis Quenching->LCMS_Analysis Data_Analysis Data Analysis LCMS_Analysis->Data_Analysis

Caption: Overall experimental workflow for studying enzymatic conversion in a cell-free system.

Conclusion

Cell-free systems offer a versatile and efficient platform for the study of this compound's enzymatic conversion. By providing precise control over reaction conditions and enabling high-throughput screening, this technology can accelerate the discovery of novel biocatalysts and the development of new macrolide-based therapeutics. The protocols and workflows outlined in these notes provide a solid foundation for researchers to explore the enzymatic landscape of macrolide biosynthesis in vitro.

References

Application Notes and Protocols for Genetic Manipulation of Macrolide Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the genetic manipulation of macrolide biosynthesis. The aim is to equip researchers with the necessary information to engineer novel macrolide structures with potentially improved therapeutic properties. Macrolides are a class of natural products characterized by a large macrocyclic lactone ring, to which one or more deoxy sugars may be attached.[1][2] They are synthesized by modular polyketide synthases (PKSs), large multi-enzyme complexes that offer a rich platform for genetic engineering.[2][3]

Introduction to Macrolide Biosynthesis and Genetic Manipulation

Macrolide biosynthesis is a complex process orchestrated by Type I PKSs. These synthases are organized into modules, with each module responsible for the addition and modification of a specific building block to the growing polyketide chain. The modular nature of PKSs allows for a "Lego-like" approach to genetic engineering, where domains or entire modules can be swapped, deleted, or modified to alter the final macrolide structure.[2][3]

Genetic manipulation of macrolide biosynthesis offers a powerful alternative to traditional chemical synthesis for generating novel analogs.[2][3] Key strategies include:

  • PKS Gene Modification: Altering the PKS genes to change the macrolactone backbone. This can involve swapping acyltransferase (AT) domains to incorporate different extender units, modifying ketoreductase (KR) or dehydratase (DH) domains to alter the reduction of β-keto groups, or deleting entire modules to create smaller macrolides.

  • Promoter Engineering: Replacing native promoters with stronger or inducible promoters to enhance the production of macrolides.[4]

  • Precursor-Directed Biosynthesis and Mutasynthesis: Feeding synthetic, non-native precursors to a mutant strain blocked in the biosynthesis of the natural precursor.[5][6][7]

  • Heterologous Expression: Expressing the entire macrolide biosynthetic gene cluster in a more genetically tractable host organism.[8][9][10]

  • CRISPR-Cas9 Genome Editing: A powerful tool for precise and efficient gene knockouts, insertions, and replacements in macrolide-producing organisms like Saccharopolyspora erythraea and Streptomyces.[4][11][12][13]

Data on Engineered Macrolide Production

The following tables summarize quantitative data from various genetic manipulation experiments aimed at producing novel macrolides or increasing the yield of existing ones.

Table 1: Production of Novel Macrolide Analogs via Precursor-Directed Biosynthesis

Precursor FedHost StrainNovel Macrolide ProducedYield (mg/L)Reference
15-propargyloxy-pentanoic acid N-acetylcysteamine thioesterS. coelicolor CH999/pJRJ2 (DEBS1-TE)15-propargyl-6-deoxyerythronolide BNot specified[14]
(2R,3S)-2-methyl-3-hydroxypentanoic acid N-acetylcysteamine thioesterEngineered S. erythraea12-ethyl-6-deoxyerythronolide BNot specified[5]
Various diketide and triketide analogsEngineered S. erythraeaAromatic and ring-expanded 6-dEB variantsMulti-milligram scale[6]

Table 2: Improvement of Erythromycin Production through Promoter Engineering in S. erythraea

Engineered StrainPromoter StrategyErythromycin Yield IncreaseFinal Yield (mg/L)Reference
Ab::Pj23119-PkasOKnock-in of bidirectional promoters58.3%Not specified[15][16]
Engineered strainsMulti-locus promoter replacement2.8 to 6.0-foldNot specified[12]
ΔacuA strainDeletion of propionyltransferase AcuA10%Not specified[17]
SACE_1780 overexpressionOverexpression of propionyl-CoA synthetase33% (vs WT), 22% (vs industrial strain)Not specified[17]

Table 3: Comparison of Promoter Strength in Actinomycetes

PromoterHost StrainRelative Strength (compared to ermEp**)Reporter GeneReference
kasOp*S. coelicolor, S. venezuelae, S. avermitilisSignificantly higherluxCDABE[18]
SF14pS. coelicolor, S. venezuelae, S. avermitilisHigherluxCDABE[18]
Synthetic promotersStreptomycesVariablesfGFP[19]

Experimental Protocols

This section provides detailed methodologies for key experiments in the genetic manipulation of macrolide biosynthesis.

Protocol 1: CRISPR-Cas9 Mediated Promoter Engineering in Saccharopolyspora erythraea

This protocol describes the replacement of a native promoter with a heterologous promoter in S. erythraea using a CRISPR-Cas9 system.[11][12]

1. Materials:

  • S. erythraea wild-type strain

  • E. coli DH5α and ET12567/pUZ8002

  • CRISPR-Cas9 editing plasmid (containing Cas9, sgRNA expression cassette, and temperature-sensitive replicon)

  • Donor DNA template with the desired promoter flanked by homology arms (approx. 1 kb)

  • Media: LB, TSB, R2YE, and MS agar

  • Antibiotics: apramycin, nalidixic acid, chloramphenicol, kanamycin

2. Plasmid Construction:

  • Design a 20-bp sgRNA sequence targeting the native promoter region.

  • Clone the sgRNA into the CRISPR-Cas9 editing plasmid.

  • Amplify the upstream and downstream homology arms (approx. 1 kb each) from the S. erythraea genome.

  • Amplify the desired heterologous promoter.

  • Assemble the homology arms and the heterologous promoter into the CRISPR-Cas9 editing plasmid using Gibson Assembly or a similar method to create the final editing vector.

3. Conjugation:

  • Transform the final editing plasmid into E. coli ET12567/pUZ8002.

  • Prepare S. erythraea spores and heat-shock at 50°C for 10 minutes.

  • Mix the E. coli donor strain and S. erythraea spores on an MS agar plate and incubate at 30°C for 16-20 hours.

  • Overlay the plate with apramycin and nalidixic acid and incubate at 30°C until exconjugants appear.

4. Screening and Plasmid Curing:

  • Streak the exconjugants on R2YE agar with apramycin and nalidixic acid.

  • Isolate genomic DNA from the exconjugants and verify the promoter replacement by PCR and Sanger sequencing.

  • To cure the temperature-sensitive plasmid, cultivate the verified mutant in TSB medium at 39°C for two generations.

  • Plate the culture on R2YE agar and identify colonies that are sensitive to apramycin, indicating the loss of the plasmid.

5. Workflow Diagram:

CRISPR_Promoter_Engineering cluster_plasmid Plasmid Construction cluster_conjugation Conjugation cluster_screening Screening and Curing P1 Design sgRNA P2 Clone sgRNA into CRISPR vector P1->P2 P4 Assemble final editing plasmid P2->P4 P3 Amplify homology arms and promoter P3->P4 C1 Transform plasmid into E. coli P4->C1 Editing Plasmid C2 Mix E. coli and S. erythraea C1->C2 C3 Select for exconjugants C2->C3 S1 Verify promoter replacement by PCR C3->S1 Exconjugants S2 Cure plasmid at 39°C S1->S2 S3 Confirm plasmid loss S2->S3 F1 Final Engineered Strain S3->F1 Engineered Strain

Caption: CRISPR-Cas9 workflow for promoter engineering in S. erythraea.

Protocol 2: Heterologous Expression of a PKS Gene Cluster in Streptomyces coelicolor

This protocol outlines the general steps for expressing a polyketide synthase (PKS) gene cluster in a heterologous Streptomyces host.[8][9][10]

1. Materials:

  • Streptomyces coelicolor M1152 (or another suitable host strain)

  • E. coli DH5α and ET12567/pUZ8002

  • Shuttle vector with an oriT for conjugation (e.g., pSET152-based)

  • PKS gene cluster of interest

  • Media: LB, TSB, SFM, and R5

  • Antibiotics: apramycin, thiostrepton, chloramphenicol

2. Cloning the PKS Gene Cluster:

  • Isolate high-quality genomic DNA from the native producer strain.

  • Amplify the entire PKS gene cluster using high-fidelity PCR. Due to the large size of PKS clusters, this may require amplifying multiple overlapping fragments.

  • Assemble the fragments into the shuttle vector using a suitable cloning method (e.g., Gibson Assembly, Ligation Independent Cloning).

  • Transform the final construct into E. coli DH5α for verification.

3. Conjugation into Streptomyces:

  • Transform the verified plasmid into the donor E. coli strain ET12567/pUZ8002.

  • Grow the E. coli donor and S. coelicolor recipient cultures.

  • Mix the donor and recipient cells on an SFM agar plate and incubate for 16-20 hours at 30°C.

  • Overlay the plate with the appropriate antibiotics (e.g., apramycin and nalidixic acid) to select for exconjugants.

4. Fermentation and Analysis:

  • Inoculate a seed culture of the recombinant Streptomyces strain in TSB medium.

  • Transfer the seed culture to R5 production medium and incubate for 5-7 days at 30°C with shaking.

  • Extract the secondary metabolites from the culture broth and mycelium using an appropriate organic solvent (e.g., ethyl acetate).

  • Analyze the extract for the presence of the desired polyketide product using HPLC and LC-MS.

5. Workflow Diagram:

Heterologous_Expression cluster_cloning Cloning cluster_conjugation Conjugation cluster_analysis Production and Analysis C1 Isolate genomic DNA C2 Amplify PKS gene cluster C1->C2 C3 Assemble into shuttle vector C2->C3 C4 Verify construct in E. coli C3->C4 J1 Transform into donor E. coli C4->J1 Expression Vector J2 Mate with S. coelicolor J1->J2 J3 Select exconjugants J2->J3 A1 Fermentation J3->A1 Recombinant Strain A2 Metabolite extraction A1->A2 A3 HPLC and LC-MS analysis A2->A3 R1 Product Identified A3->R1 Novel Polyketide

Caption: Workflow for heterologous expression of a PKS gene cluster.

Protocol 3: Precursor-Directed Biosynthesis of Erythromycin Analogs

This protocol describes the production of novel erythromycin analogs by feeding a synthetic precursor to an engineered S. erythraea strain.[5][6]

1. Materials:

  • Engineered S. erythraea strain with a genetic block in the early stages of 6-deoxyerythronolide B (6-dEB) biosynthesis (e.g., a ketosynthase 1 knockout).

  • Synthetic precursor molecule (e.g., a diketide or triketide analog as an N-acetylcysteamine thioester).

  • Fermentation medium.

  • Solvents for extraction (e.g., ethyl acetate).

  • Analytical equipment (HPLC, LC-MS, NMR).

2. Strain Cultivation and Precursor Feeding:

  • Grow a seed culture of the engineered S. erythraea strain.

  • Inoculate the production fermentation medium with the seed culture.

  • After an initial growth phase (e.g., 24 hours), add the synthetic precursor to the culture. The optimal concentration of the precursor needs to be determined empirically but is typically in the range of 0.1-1 g/L.

  • Continue the fermentation for an additional 4-6 days.

3. Extraction and Purification:

  • Separate the mycelium from the culture broth by centrifugation.

  • Extract the macrolides from both the mycelium and the broth using ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the novel macrolide analog from the crude extract using column chromatography (e.g., silica gel) followed by preparative HPLC.

4. Structural Elucidation:

  • Confirm the identity and structure of the purified analog using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

5. Logical Relationship Diagram:

Precursor_Directed_Biosynthesis cluster_strain Engineered Strain cluster_process Biosynthesis Process cluster_output Outcome S1 S. erythraea with blocked native precursor synthesis P1 Fermentation S1->P1 P2 Feeding of synthetic precursor P1->P2 P3 Incorporation by PKS P2->P3 P4 Downstream processing by tailoring enzymes P3->P4 O1 Extraction and Purification P4->O1 O2 Structural Elucidation (NMR, MS) O1->O2 R1 Novel Macrolide O2->R1 Characterized Analog

Caption: Logical flow of precursor-directed biosynthesis.

References

Application Notes and Protocols: Demethylmacrocin in Metabolic Engineering Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylmacrocin is a key intermediate in the biosynthetic pathway of tylosin, a macrolide antibiotic produced by the bacterium Streptomyces fradiae. Tylosin is widely used in veterinary medicine to treat bacterial infections.[1] Metabolic engineering efforts have traditionally focused on enhancing the overall yield of tylosin. However, the targeted accumulation of specific intermediates, such as this compound, presents novel opportunities for synthetic biology and drug discovery.

These application notes provide a framework for the application of this compound in metabolic engineering research. Due to the limited publicly available research on the direct application of this compound, this document presents a series of well-established metabolic engineering principles and hypothetical protocols to guide researchers in this nascent area. The central hypothesis is that the controlled production of this compound can serve as a platform for generating novel antibiotic derivatives and for studying the enzymatic activity of key tailoring enzymes in the tylosin pathway.

Metabolic Engineering Strategy for this compound Accumulation

The primary goal is to engineer a strain of Streptomyces fradiae that accumulates this compound by blocking its conversion to macrocin. This involves the targeted inactivation of the gene encoding the O-methyltransferase responsible for this conversion.

Tylosin Biosynthesis Pathway Context:

The terminal steps in the biosynthesis of tylosin involve a series of methylation reactions.[2][3] this compound is the penultimate precursor to macrocin, which is then converted to tylosin. The conversion of this compound to macrocin is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase that methylates the 2'''-hydroxyl group of the mycinose sugar moiety.[4] Subsequently, macrocin is converted to tylosin by another methylation event at the 3'''-hydroxyl group, a reaction catalyzed by the enzyme macrocin O-methyltransferase (TylF).[4]

To achieve this compound accumulation, the gene encoding the 2'''-O-methyltransferase must be identified and inactivated. For the purpose of this hypothetical protocol, we will refer to this gene as tylM2.

Logical Workflow for Strain Engineering

G cluster_0 Strain Development Workflow Identify Gene Identify putative 2'''-O-methyltransferase gene (tylM2) via bioinformatics Construct Knockout Construct tylM2 knockout vector (e.g., using homologous recombination) Identify Gene->Construct Knockout Design primers and cloning strategy Transform Host Transform wild-type S. fradiae with knockout vector Construct Knockout->Transform Host Protoplast transformation Select Mutants Select for double-crossover mutants (ΔtylM2) Transform Host->Select Mutants Antibiotic selection Verify Knockout Verify gene deletion via PCR and sequencing Select Mutants->Verify Knockout Genomic DNA extraction Ferment and Analyze Ferment ΔtylM2 strain and analyze metabolites via HPLC-MS Verify Knockout->Ferment and Analyze Inoculate production medium G cluster_0 In Vitro Synthesis of Tylosin Analogs DMM Purified this compound Reaction In Vitro Reaction DMM->Reaction Enzyme Purified Methyltransferase (e.g., TylF variants) Enzyme->Reaction Donor Novel Methyl Donor Donor->Reaction Analysis HPLC-MS Analysis Reaction->Analysis Identify novel products Bioassay Antimicrobial Activity Assay Analysis->Bioassay Test efficacy G cluster_0 Terminal Steps of Tylosin Biosynthesis Precursor Earlier Precursors DMM This compound Precursor->DMM Macrocin Macrocin DMM->Macrocin SAM -> SAH Tylosin Tylosin Macrocin->Tylosin SAM -> SAH TylM2 2'''-O-methyltransferase (TylM2) TylM2->DMM TylF Macrocin O-methyltransferase (TylF) TylF->Macrocin

References

Troubleshooting & Optimization

Technical Support Center: Purification of Demethylmacrocin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Demethylmacrocin.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the purification of this compound.

Problem 1: Low Yield of this compound After Initial Extraction from Fermentation Broth

Possible Causes and Solutions:

CauseRecommended Solution
Incomplete Cell Lysis Ensure complete cell disruption to release the intracellular product. Consider optimizing the lysis method (e.g., sonication, high-pressure homogenization) or enzymatic digestion.
Suboptimal Extraction Solvent The choice of solvent is critical. Experiment with different organic solvents (e.g., ethyl acetate, butyl acetate, chloroform) or solvent mixtures to improve extraction efficiency. The polarity of the solvent should be optimized for this compound's chemical properties.
Degradation of this compound Macrolide antibiotics can be sensitive to pH and temperature. Ensure that the pH of the fermentation broth is adjusted to a stable range for this compound (typically neutral to slightly alkaline) before extraction. Avoid prolonged exposure to high temperatures.
Emulsion Formation Emulsions can form at the solvent-aqueous interface, trapping the product. Use centrifugation or add demulsifying agents to break the emulsion and improve phase separation.

Problem 2: Poor Resolution and Peak Tailing During Chromatographic Purification

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate Stationary Phase For macrolides like this compound, reversed-phase chromatography (e.g., C18 or C8 columns) is commonly used. If resolution is poor, consider using a different stationary phase or a column with a different particle size or pore size.
Suboptimal Mobile Phase Composition Optimize the mobile phase by adjusting the solvent ratio (e.g., acetonitrile/water or methanol/water) and the pH. The addition of a buffer (e.g., phosphate or acetate) can improve peak shape. A gradient elution may be necessary to separate closely related impurities.
Column Overloading Injecting too much sample can lead to broad, asymmetric peaks. Reduce the sample concentration or injection volume.
Secondary Interactions Silanol groups on the silica-based stationary phase can interact with the basic nitrogen atom in this compound, causing peak tailing. Use an end-capped column or add a competing base (e.g., triethylamine) to the mobile phase to minimize these interactions.
Column Contamination Impurities from the sample matrix can accumulate on the column, affecting performance. Implement a robust column washing protocol between runs.

Problem 3: Difficulty in Inducing Crystallization of Purified this compound

Possible Causes and Solutions:

CauseRecommended Solution
Supersaturation Not Reached The solution must be supersaturated for crystals to form. Slowly concentrate the solution by evaporating the solvent. Alternatively, use an anti-solvent addition method, where a solvent in which this compound is insoluble is slowly added to the solution.
Presence of Impurities Even small amounts of impurities can inhibit crystallization. Ensure the this compound solution is of high purity (>95%) before attempting crystallization. An additional chromatographic polishing step may be necessary.
Incorrect Solvent System The choice of solvent is crucial for successful crystallization. Screen a variety of solvents and solvent mixtures to find conditions that yield high-quality crystals.
Lack of Nucleation Sites Introduce seed crystals of this compound to induce crystallization. If seed crystals are unavailable, try scratching the inside of the crystallization vessel with a glass rod to create nucleation sites.
Suboptimal Temperature Profile Control the cooling rate of the solution. Slow cooling often leads to larger, more well-defined crystals. Experiment with different temperature profiles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found during this compound purification?

A1: While specific impurity profiles for this compound are not extensively documented, based on related macrolide antibiotics like tylosin, common impurities can be categorized as:

  • Process-Related Impurities: These are compounds structurally similar to this compound that are co-produced during fermentation. They may include precursors, derivatives with slight modifications to the macrocyclic ring or sugar moieties.

  • Degradation Products: this compound can degrade under certain conditions. Acidic or basic conditions, as well as elevated temperatures, can lead to hydrolysis of the glycosidic bonds or modifications to the lactone ring.

  • Residual Solvents and Reagents: Solvents and other chemicals used during extraction and purification may be present in the final product if not adequately removed.

Q2: What is a typical workflow for the purification of this compound from a fermentation broth?

A2: A general workflow involves several key stages:

  • Harvest and Cell Separation: The fermentation broth is harvested, and the microbial cells are separated from the supernatant, typically by centrifugation or microfiltration.

  • Extraction: The target compound, this compound, is extracted from the cell mass or the supernatant using a suitable organic solvent.

  • Purification: The crude extract is then subjected to one or more chromatographic steps to separate this compound from impurities. This often involves column chromatography with a suitable stationary phase (e.g., silica gel, reversed-phase C18).

  • Concentration and Crystallization: The purified fractions containing this compound are pooled, and the solvent is removed to concentrate the product. Crystallization is then induced to obtain the final product in a highly pure, solid form.

  • Drying: The crystals are dried under vacuum to remove any residual solvents.

Q3: How can I monitor the purity of this compound throughout the purification process?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for monitoring the purity of this compound. A validated HPLC method using a suitable column (e.g., C18) and a UV detector can be used to separate this compound from its impurities and quantify its purity at each stage of the purification process. Mass spectrometry (MS) coupled with HPLC can be used for the identification of unknown impurities.

Q4: What are the key parameters to control during the crystallization of this compound?

A4: The critical parameters to control during crystallization include:

  • Purity of the starting material: Higher purity generally leads to better crystallization outcomes.

  • Solvent system: The choice of solvent and anti-solvent is crucial.

  • Concentration and Supersaturation: The solution must be supersaturated for crystallization to occur.

  • Temperature: The cooling profile can significantly impact crystal size and quality.

  • Agitation: Stirring can influence nucleation and crystal growth.

  • Seeding: The presence of seed crystals can control the crystal form and size distribution.

Data Presentation

Table 1: Comparison of Chromatographic Conditions for Macrolide Purification (Illustrative Data)

ParameterMethod A: Reversed-Phase HPLCMethod B: Normal-Phase HPLC
Stationary Phase C18, 5 µmSilica Gel, 5 µm
Mobile Phase Acetonitrile:Water (60:40) with 0.1% TFAHexane:Ethanol (80:20)
Flow Rate 1.0 mL/min1.5 mL/min
Detection UV at 280 nmUV at 280 nm
Purity Achieved > 98%> 95%
Typical Throughput ModerateHigh

Note: This data is for illustrative purposes and should be optimized for the specific purification of this compound.

Experimental Protocols

Protocol 1: General HPLC Method for Purity Analysis of this compound

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 30% B

    • 35-40 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Mandatory Visualization

experimental_workflow cluster_0 Upstream Processing cluster_1 Downstream Processing Fermentation Fermentation of Streptomyces sp. Harvest Harvest & Cell Separation (Centrifugation/Filtration) Fermentation->Harvest Extraction Solvent Extraction (e.g., Ethyl Acetate) Harvest->Extraction ImpurityRemoval1 Removal of Biomass and Insoluble Impurities Harvest->ImpurityRemoval1 Chromatography Column Chromatography (e.g., Reversed-Phase) Extraction->Chromatography Concentration Concentration (Evaporation) Chromatography->Concentration ImpurityRemoval2 Removal of Polar and Non-polar Impurities Chromatography->ImpurityRemoval2 Crystallization Crystallization Concentration->Crystallization Drying Drying Crystallization->Drying FinalProduct Pure this compound Drying->FinalProduct ImpurityRemoval3 Removal of Residual Solvents Drying->ImpurityRemoval3

Caption: General experimental workflow for the purification of this compound.

troubleshooting_workflow cluster_yield Troubleshooting Low Yield cluster_purity Troubleshooting Low Purity cluster_crystallization Troubleshooting Crystallization Start Purification Problem Encountered ProblemType Identify Problem Area Start->ProblemType LowYield Low Yield ProblemType->LowYield Extraction LowPurity Low Purity ProblemType->LowPurity Chromatography CrystallizationIssue Crystallization Fails ProblemType->CrystallizationIssue Final Step CheckLysis Optimize Cell Lysis LowYield->CheckLysis CheckSolvent Screen Extraction Solvents LowYield->CheckSolvent CheckStability Control pH and Temperature LowYield->CheckStability OptimizeMobilePhase Adjust Mobile Phase LowPurity->OptimizeMobilePhase ChangeColumn Select Different Column LowPurity->ChangeColumn ReduceLoad Decrease Sample Load LowPurity->ReduceLoad IncreasePurity Further Purify Sample CrystallizationIssue->IncreasePurity ScreenSolvents Test Different Solvents CrystallizationIssue->ScreenSolvents AddSeeds Introduce Seed Crystals CrystallizationIssue->AddSeeds Solution Problem Resolved CheckLysis->Solution CheckSolvent->Solution CheckStability->Solution OptimizeMobilePhase->Solution ChangeColumn->Solution ReduceLoad->Solution IncreasePurity->Solution ScreenSolvents->Solution AddSeeds->Solution

Caption: Logical troubleshooting workflow for this compound purification.

Technical Support Center: Demethylmacrocin Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Demethylmacrocin in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: Based on studies of other macrolide antibiotics, the primary factors influencing the stability of this compound in solution are expected to be pH, temperature, and the presence of oxidative agents.[1][2] Like many macrolides, this compound contains a lactone ring and glycosidic bonds that are susceptible to hydrolysis under acidic or alkaline conditions.[3] Elevated temperatures can accelerate this degradation.[1] Exposure to light may also lead to photodegradation.[4]

Q2: What is the likely degradation pathway for this compound?

A2: The degradation of this compound is likely to proceed through two main pathways, common to macrolide antibiotics:

  • Hydrolysis of the macrocyclic lactone ring: This is a primary degradation route for macrolides, especially under acidic or basic conditions, leading to the opening of the lactone ring and inactivation of the antibiotic.[3]

  • Cleavage of the glycosidic bonds: The sugar moieties attached to the macrolactone core can be cleaved, particularly under acidic conditions.

Oxidative degradation of the dimethylamino group on the desosamine sugar is another potential pathway.[5]

Q3: What are the expected degradation products of this compound?

A3: The specific degradation products of this compound have not been characterized in the literature. However, based on the degradation pathways of similar macrolides, one could expect to find the hydrolyzed aglycone (the macrolactone ring without the sugar moieties), the individual sugar moieties (mycaminose and mycarose), and potentially oxidized derivatives.

Q4: What analytical methods are suitable for monitoring the stability of this compound and detecting its degradation products?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for separating this compound from its potential degradation products and quantifying its concentration over time.[2][6][7] Mass Spectrometry (MS), particularly when coupled with HPLC (LC-MS), is invaluable for the identification and structural elucidation of unknown degradation products.[8][9][10] Spectrophotometric methods can also be employed for quantitative analysis.[11][12]

Troubleshooting Guides

Problem: I am observing a rapid loss of this compound potency in my aqueous solution.

Possible Cause Troubleshooting Steps
Inappropriate pH of the solution. Macrolides are generally most stable in the neutral to slightly acidic pH range (pH 4-7).[13][14] Verify the pH of your solution. If it is too acidic or alkaline, adjust it to a more neutral pH using an appropriate buffer system.
High storage temperature. Elevated temperatures accelerate degradation.[15][16][17] Store stock solutions and experimental samples at recommended temperatures, typically 2-8°C for short-term and -20°C or lower for long-term storage. Avoid repeated freeze-thaw cycles.
Presence of catalytic buffers. Certain buffer species can catalyze hydrolysis.[14] Consider using buffers known to be non-catalytic, such as phosphate or acetate buffers, and validate their compatibility with this compound.
Oxidation. If the solution is exposed to air for extended periods or contains oxidizing agents, degradation may occur.[5] Prepare fresh solutions and consider purging with an inert gas like nitrogen or argon.
Photodegradation. Exposure to UV or ambient light can degrade light-sensitive compounds.[4] Protect solutions from light by using amber vials or covering containers with aluminum foil.

Problem: I am seeing multiple unknown peaks in my chromatogram after storing my this compound solution.

Possible Cause Troubleshooting Steps
Degradation of this compound. These unknown peaks are likely degradation products. To confirm, perform a forced degradation study.
Contamination of the sample or solvent. Ensure the purity of your this compound standard and the quality of your solvents. Run a blank injection of the solvent to rule out contamination.
Interaction with container material. In rare cases, the compound may interact with the storage container. Use high-quality, inert containers (e.g., borosilicate glass or polypropylene).

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop a stability-indicating analytical method.[18]

Objective: To identify the potential degradation pathways of this compound and to generate its degradation products for analytical method development.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl. Incubate at room temperature and 60°C. Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).[19]

    • Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH. Incubate at room temperature. Collect samples at various time points.[19]

    • Oxidative Degradation: Mix the stock solution with 3% and 30% hydrogen peroxide (H₂O₂). Incubate at room temperature. Collect samples at various time points.[19]

    • Thermal Degradation: Expose the solid drug substance and the stock solution to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.[20][21]

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and fluorescent light in a photostability chamber.[4]

  • Sample Analysis: Analyze all samples by a suitable analytical method, such as RP-HPLC with UV and/or MS detection.[22][23][24][25]

Stability-Indicating HPLC Method Development (General Approach)

Objective: To develop a validated HPLC method capable of separating and quantifying this compound in the presence of its degradation products and any impurities.[7][25]

Methodology:

  • Column Selection: Start with a C18 reversed-phase column, which is commonly used for macrolide analysis.

  • Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is a good starting point.[26][27]

  • Gradient Elution: Develop a gradient elution method to ensure the separation of both polar and non-polar degradation products from the parent compound.

  • Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths and to check for peak purity. A wavelength of around 280-290 nm is often suitable for macrolides containing a conjugated system.

  • Method Validation: Validate the method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[28]

Data Presentation

Table 1: Hypothetical Stability of this compound under Forced Degradation Conditions.

This table is illustrative and based on the expected behavior of macrolide antibiotics. Actual results for this compound may vary.

Stress ConditionTemperatureTime% this compound RemainingNumber of Degradation Products
0.1 M HClRoom Temp24 h65%2
1 M HCl60°C8 h<10%3
0.1 M NaOHRoom Temp24 h70%2
3% H₂O₂Room Temp24 h85%1
UV LightRoom Temp24 h90%1
Heat (Solid)80°C48 h95%1

Visualizations

Degradation_Pathway This compound This compound Hydrolysis_Lactone Hydrolysis of Lactone Ring This compound->Hydrolysis_Lactone Acid/Base Cleavage_Sugars Cleavage of Glycosidic Bonds This compound->Cleavage_Sugars Acid Oxidation Oxidation This compound->Oxidation Oxidizing Agents Ring_Opened_Product Ring-Opened Product Hydrolysis_Lactone->Ring_Opened_Product Aglycone Aglycone Cleavage_Sugars->Aglycone Sugars Mycaminose & Mycarose Cleavage_Sugars->Sugars Oxidized_Product Oxidized Product Oxidation->Oxidized_Product

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_0 Forced Degradation cluster_1 Analysis Stock Solution Stock Solution Acid Stress Acid Stress Stock Solution->Acid Stress Base Stress Base Stress Stock Solution->Base Stress Oxidative Stress Oxidative Stress Stock Solution->Oxidative Stress Thermal Stress Thermal Stress Stock Solution->Thermal Stress Photolytic Stress Photolytic Stress Stock Solution->Photolytic Stress HPLC_Analysis Stability-Indicating HPLC Analysis Acid Stress->HPLC_Analysis Base Stress->HPLC_Analysis Oxidative Stress->HPLC_Analysis Thermal Stress->HPLC_Analysis Photolytic Stress->HPLC_Analysis MS_Analysis LC-MS Analysis for Degradant Identification HPLC_Analysis->MS_Analysis Characterize Peaks Data Interpretation Data Interpretation MS_Analysis->Data Interpretation Elucidate Structures

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Overcoming Low Yields in Demethylmacrocin Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies, frequently asked questions (FAQs), and experimental protocols to address challenges related to low yields in Demethylmacrocin fermentation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its significance? A1: this compound is a macrolide compound and a direct precursor in the biosynthesis of Tylosin, a commercially important veterinary antibiotic.[1] It is produced by the bacterium Streptomyces fradiae.[2][3] The O-methylations that convert this compound to Macrocin and subsequently to Tylosin are the final steps in the biosynthetic pathway.[1] Therefore, optimizing the yield of this compound is a critical step for enhancing overall Tylosin production.

Q2: What are the most common causes of low this compound yield? A2: Low yields in macrolide antibiotic fermentations typically stem from several factors. These include the use of a low-productivity strain, suboptimal culture conditions (e.g., pH, temperature, aeration), inadequate nutrient composition in the fermentation medium, and potential feedback inhibition from downstream products.[4][5] The initial productivity of strains isolated from natural sources is often very low, necessitating optimization.[4]

Q3: Is Streptomyces fradiae the only organism that produces this compound? A3: Streptomyces fradiae is the primary and most well-studied organism for the industrial production of Tylosin and its precursors, including this compound.[3] While other Streptomyces species produce a wide array of macrolides, S. fradiae is the preferred species for Tylosin biosynthesis.[3][4]

Q4: Can simply extending the fermentation time increase the final yield? A4: Not necessarily. Secondary metabolite production, including that of this compound, typically begins after the initial rapid growth phase (log phase) and peaks during the stationary phase.[2] Prolonging the fermentation indefinitely can lead to a decline in yield due to cell lysis, degradation of the target compound, and the consumption of the product as a carbon source by the culture.[2] It is crucial to determine the optimal fermentation time for peak production.[6]

Section 2: Troubleshooting Guide

Problem: Poor or No Biomass Growth

Q: My Streptomyces fradiae culture is showing minimal or no growth. What are the likely causes and solutions? A: Poor biomass is a fundamental issue that prevents any significant product formation. Several factors could be responsible:

  • Inoculum Quality: The age and viability of the seed culture are critical. An old or poorly grown seed culture will result in a long lag phase or complete fermentation failure.

  • Medium Composition: Key nutrients may be lacking. Ensure the medium has an appropriate carbon-to-nitrogen ratio and is supplemented with essential minerals.[2][5]

  • Culture Conditions: Suboptimal temperature or pH can severely inhibit growth. S. fradiae generally prefers a neutral initial pH and temperatures around 30-35°C.[2][3]

  • Aeration: Insufficient dissolved oxygen is a common limiting factor for aerobic organisms like Streptomyces.[7] Ensure adequate agitation and airflow.

Problem: Good Biomass Growth, but Low this compound Titer

Q: My culture grows to a high cell density, but the final yield of this compound is disappointingly low. What should I investigate? A: This common scenario points towards issues with the regulation and synthesis of secondary metabolites.

  • Nutrient Repression: High levels of readily metabolizable carbon sources or inorganic phosphates can suppress the genes responsible for antibiotic biosynthesis.[5] Consider using more complex carbon sources or a fed-batch strategy to maintain lower nutrient concentrations during the production phase.

  • Suboptimal Precursors: The biosynthesis of the macrolide ring and its sugar moieties depends on specific precursors derived from primary metabolism. A bottleneck in a precursor pathway can limit the overall yield.

  • Incorrect pH or Temperature for Production: The optimal conditions for growth may not be the same as those for secondary metabolite production. Sometimes a temperature shift or pH change after the growth phase can trigger higher productivity.[3]

  • Feedback Inhibition: The accumulation of Tylosin or other intermediates might inhibit enzymes earlier in the pathway, thus reducing this compound synthesis.

Problem: Inconsistent Yields Between Fermentation Batches

Q: My this compound yields are highly variable from one experiment to the next. How can I improve reproducibility? A: Inconsistency often stems from a lack of rigorous standardization in protocols.

  • Standardize Inoculum: Always use a seed culture from the same growth phase and with a consistent cell density or spore count (e.g., 1x10⁷ CFU).[3]

  • Media Preparation: Ensure all media components are weighed accurately and that the sterilization process (autoclaving time and temperature) is consistent, as over-heating can degrade sensitive components.

  • Precise Parameter Control: Use calibrated probes and automated controllers for pH, temperature, and dissolved oxygen in bioreactors. Minor deviations in these parameters can lead to large differences in final yield.[7]

  • Water Quality: Variations in water hardness (mineral content) can affect results.[8] Using deionized or distilled water for media preparation is recommended.

Section 3: Data Presentation

Table 1: Optimized Culture Conditions for Streptomyces Secondary Metabolite Production

ParameterOptimized ValueReference(s)
pH 7.0 - 7.5[2][6]
Temperature 30 - 35°C[2][3][6]
Incubation Period 96 - 168 hours[2][3][6]
Agitation (Shake Flask) 220 r/min[3]
Inoculum Ratio 10% (v/v)[3]

Table 2: Effective Nutrient Sources for S. fradiae Antibiotic Production

Nutrient TypeEffective SourceReference(s)
Carbon Source Arabinose, Glucose[2][7]
Nitrogen Source Soybean Meal[2]
Mineral K₂HPO₄[2][6]

Section 4: Experimental Protocols

Protocol 1: Strain Improvement by UV Mutagenesis

This protocol is adapted from established methods for improving microbial metabolite yield.[3]

  • Prepare Spore Suspension: Wash mature spores of S. fradiae from an agar plate using sterile saline solution. Adjust the concentration to approximately 1x10⁷ CFU/mL using a hemocytometer.

  • UV Exposure: Place 5 mL of the spore suspension in a sterile petri dish. Expose the suspension to UV light (254 nm) at a distance of 20 cm.

  • Determine Kill Curve: Expose the spores for varying time intervals (e.g., 0, 15, 30, 60, 90, 120 seconds). Plate dilutions of each sample onto agar plates to determine the exposure time that results in a 99% kill rate. This rate typically yields a high frequency of mutants.

  • Isolate Mutants: Plate the spore suspension exposed for the optimal time onto fresh agar plates. Incubate until colonies appear.

  • Screen for High-Yield Strains: Pick individual colonies and screen them for this compound/Tylosin production using a high-throughput method, such as a 24-well plate fermentation followed by HPLC analysis.[3]

Protocol 2: Shake Flask Fermentation for S. fradiae

This protocol is based on a standard laboratory-scale fermentation process.[3]

  • Seed Culture: Inoculate 50 mL of seed medium in a 250 mL shake flask with 1 mL of a standardized S. fradiae spore suspension (1x10⁷ CFU). Incubate at 30°C and 220 r/min for 48 hours.

  • Production Culture: Transfer 3 mL of the seed culture (10% v/v) into a 250 mL shake flask containing 30 mL of production fermentation medium.

  • Incubation: Incubate the production culture at 30°C and 220 r/min for 156 hours (6.5 days).

  • Sampling and Analysis: Withdraw samples periodically (e.g., every 24 hours) to measure biomass, pH, substrate consumption, and this compound concentration via HPLC.

Section 5: Visualizations

Tylosin_Biosynthesis_Pathway Tylactone Tylactone Intermediates Multiple Steps (e.g., sugar additions, oxidations) Tylactone->Intermediates DMM This compound Intermediates->DMM Biosynthesis Macrocin Macrocin DMM->Macrocin 2''' O-methylation Tylosin Tylosin Macrocin->Tylosin 3''' O-methylation

Caption: Simplified biosynthetic pathway of Tylosin in S. fradiae.

Troubleshooting_Workflow Start Low this compound Yield CheckBiomass Is Biomass Growth Low? Start->CheckBiomass BiomassSol Troubleshoot Growth: - Check Inoculum Viability - Optimize Medium (C/N/P) - Verify pH & Temperature - Improve Aeration CheckBiomass->BiomassSol Yes CheckTiming Is Production Phase Suboptimal? CheckBiomass->CheckTiming No End Yield Improved BiomassSol->End TimingSol Optimize Production: - Test different harvest times - Check for nutrient repression - Implement fed-batch strategy - Consider temperature/pH shift CheckTiming->TimingSol Yes CheckConsistency Are Yields Inconsistent? CheckTiming->CheckConsistency No TimingSol->End ConsistencySol Improve Reproducibility: - Standardize inoculum prep - Ensure precise media prep - Calibrate all probes - Use purified water CheckConsistency->ConsistencySol Yes CheckConsistency->End No ConsistencySol->End

Caption: A logical workflow for troubleshooting low fermentation yields.

Yield_Improvement_Cycle Strain Strain Improvement (e.g., UV Mutagenesis) Media Media Optimization (Carbon, Nitrogen, Minerals) Strain->Media Select best mutant Process Process Parameter Tuning (pH, Temp, DO, Feed Strategy) Media->Process Define optimal medium Analyze Screening & Analysis (HPLC for Titer) Process->Analyze Run fermentation Analyze->Strain Iterate for higher yield

Caption: Iterative experimental cycle for enhancing product yield.

References

Technical Support Center: Demethylmacrocin O-methyltransferase Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Demethylmacrocin O-methyltransferase assays.

Frequently Asked Questions (FAQs)

Q1: What is the function of this compound O-methyltransferase?

This compound O-methyltransferase (EC 2.1.1.102) is an enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group of this compound. This reaction produces macrocin and S-adenosyl-L-homocysteine (SAH) as products.[1] This enzymatic reaction is a key step in the biosynthesis of macrolide antibiotics.[1][2]

Q2: What are the substrates and products of the this compound O-methyltransferase reaction?

The substrates are S-adenosyl-L-methionine (SAM) and this compound. The products are S-adenosyl-L-homocysteine (SAH) and macrocin.[1]

Q3: What are the optimal conditions for a this compound O-methyltransferase assay?

Optimal activity of this compound O-methyltransferase from Streptomyces fradiae has been observed at a pH of 7.5-8.0 and a temperature of 31°C.[3] The enzyme also requires a divalent cation like Mg2+, Mn2+, or Co2+ for maximal activity.[3]

Q4: How can I detect the products of the this compound O-methyltransferase reaction?

There are several methods to detect the reaction products:

  • Detection of Macrocin: High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the formation of macrocin.

  • Detection of S-adenosyl-L-homocysteine (SAH): Various methods are available to measure SAH levels, including:

    • Coupled enzyme assays that lead to a colorimetric or fluorescent signal.

    • LC-MS/MS for direct and sensitive quantification.[4][5]

    • Fluorescence-based assays using specific probes for SAH.[6][7]

  • Radiometric Assays: Using radiolabeled S-adenosyl-L-methionine (e.g., [³H]SAM or [¹⁴C]SAM) allows for the detection of the radiolabeled macrocin product.

Q5: What are some known inhibitors of this compound O-methyltransferase?

The product of the reaction, S-adenosyl-L-homocysteine (SAH), is a known inhibitor of many methyltransferases. Additionally, various macrolide metabolites can act as competitive or noncompetitive inhibitors.[3] For macrolide resistance, inhibitors of Erm methyltransferases are being explored, which could provide insights into potential inhibitors for other macrolide O-methyltransferases.[8][9]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
No or Low Enzyme Activity Inactive Enzyme - Ensure the enzyme has been stored correctly at the recommended temperature. - Avoid repeated freeze-thaw cycles. - Verify the protein concentration and integrity using methods like SDS-PAGE.
Sub-optimal Assay Conditions - Confirm the pH of the buffer is within the optimal range (7.5-8.0).[3] - Ensure the assay temperature is optimal (around 31°C).[3] - Check for the presence of required divalent cations (Mg2+, Mn2+, or Co2+).[3]
Incorrect Substrate Concentration - Verify the concentrations of both this compound and SAM. - Titrate substrate concentrations to find the optimal range.
Presence of Inhibitors - Ensure no known inhibitors are present in the reaction mixture (e.g., high concentrations of SAH). - If screening compounds, they may be inhibiting the enzyme.
High Background Signal Contaminated Reagents - Use fresh, high-quality reagents. - Check for contamination in buffers, substrates, or enzyme preparations.
Non-enzymatic Reaction - Run a control reaction without the enzyme to measure the rate of any non-enzymatic product formation.
Detection Method Interference - If using a fluorescence or absorbance-based assay, check if any of the reaction components interfere with the signal. Run controls without the enzyme or without one of the substrates.
Inconsistent Results Pipetting Errors - Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes.[10] - Prepare a master mix for the reaction components to minimize pipetting variability.[10]
Incomplete Mixing - Gently mix all components of the reaction thoroughly before starting the assay and after adding each reagent.
Sample Evaporation - If using a multi-well plate format, seal the plate properly to prevent evaporation, especially from the outer wells.
Assay Timing - Ensure consistent incubation times for all samples.

Quantitative Data

Table 1: Kinetic Parameters for this compound O-methyltransferase from Streptomyces fradiae

SubstrateK_m_ (µM)V_max_ (units/mg)
This compound2.50.45
S-Adenosyl-L-methionine200.45

Data adapted from Kreuzman et al., 1988. The Vmax is expressed as micromoles of product formed per minute per milligram of enzyme.

Table 2: Optimal Assay Conditions for this compound O-methyltransferase

ParameterOptimal Value/Range
pH7.5 - 8.0[3]
Temperature31°C[3]
Divalent CationMg2+, Mn2+, or Co2+[3]

Experimental Protocols

Key Experiment: In Vitro this compound O-methyltransferase Activity Assay

This protocol is a general guideline and may need optimization for specific experimental setups.

1. Reagents and Buffers:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.8, containing 10 mM MgCl₂ and 1 mM DTT.

  • Enzyme: Purified this compound O-methyltransferase.

  • Substrates:

    • This compound solution (in a suitable solvent like DMSO, ensure final DMSO concentration is low, e.g., <1%).

    • S-adenosyl-L-methionine (SAM) solution (freshly prepared in water or a mild acidic buffer).

  • Quenching Solution: e.g., 10% Trichloroacetic acid (TCA) or a suitable organic solvent for HPLC analysis.

2. Assay Procedure:

  • Prepare a reaction mixture containing the assay buffer and the desired concentration of this compound.

  • Pre-incubate the reaction mixture at 31°C for 5 minutes to equilibrate the temperature.

  • Initiate the reaction by adding the purified this compound O-methyltransferase enzyme. Mix gently.

  • Immediately after adding the enzyme, add SAM to start the reaction.

  • Incubate the reaction at 31°C for a specific period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding the quenching solution.

  • Analyze the formation of macrocin or SAH using a suitable detection method (e.g., HPLC, LC-MS/MS, or a coupled enzyme assay).

3. Controls:

  • No Enzyme Control: A reaction mixture containing all components except the enzyme to account for any non-enzymatic reaction.

  • No Substrate Control: A reaction mixture containing all components except one of the substrates (either this compound or SAM) to establish the baseline signal.

  • Time-Zero Control: A reaction where the quenching solution is added immediately after the enzyme to determine the background at the start of the reaction.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Reagents (Buffer, Substrates, Enzyme) master_mix Prepare Master Mix reagents->master_mix pre_incubation Pre-incubate at 31°C master_mix->pre_incubation Add to wells/tubes initiation Initiate Reaction (Add Enzyme & SAM) pre_incubation->initiation incubation Incubate at 31°C initiation->incubation termination Terminate Reaction (Add Quenching Solution) incubation->termination detection Product Detection (HPLC, LC-MS/MS, etc.) termination->detection data_analysis Data Analysis detection->data_analysis

Caption: Experimental workflow for a typical this compound O-methyltransferase assay.

troubleshooting_logic start Assay Problem (e.g., No/Low Activity) check_enzyme Check Enzyme Activity (Positive Control) start->check_enzyme check_conditions Verify Assay Conditions (pH, Temp, Cofactors) check_enzyme->check_conditions Enzyme OK solution Problem Identified & Corrective Action check_enzyme->solution Enzyme Inactive check_substrates Validate Substrates (Concentration, Quality) check_conditions->check_substrates Conditions OK check_conditions->solution Conditions Sub-optimal check_inhibitors Investigate Inhibitors (Product, Contaminants) check_substrates->check_inhibitors Substrates OK check_substrates->solution Substrate Issue check_inhibitors->solution Inhibitor Identified

Caption: A logical flowchart for troubleshooting common issues in enzyme assays.

signaling_pathway SAM S-Adenosyl-L-methionine (SAM) Enzyme This compound O-methyltransferase SAM->Enzyme This compound This compound This compound->Enzyme SAH S-Adenosyl-L-homocysteine (SAH) Enzyme->SAH Macrocin Macrocin Enzyme->Macrocin

Caption: The enzymatic reaction catalyzed by this compound O-methyltransferase.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Demethylmacrocin and related macrolide antibiotics. Given that this compound is a key intermediate in the biosynthesis of Tylosin, a widely used 16-membered macrolide antibiotic, the resistance mechanisms are expected to be analogous. This guide leverages data and protocols for Tylosin and other well-characterized macrolides to provide comprehensive support for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to this compound and other 16-membered macrolides?

A1: Bacteria primarily develop resistance to macrolides through three main mechanisms:

  • Target Site Modification: This is the most common mechanism and involves alterations in the bacterial ribosome, the target of macrolide antibiotics. This can occur through:

    • Enzymatic Methylation of 23S rRNA: The erm (erythromycin ribosome methylation) genes encode for methyltransferase enzymes that add methyl groups to the 23S rRNA at position A2058.[1] This methylation prevents the macrolide from binding to the ribosome, leading to high-level resistance to macrolides, lincosamides, and streptogramin B antibiotics (the MLSB phenotype).[1]

    • Mutations in 23S rRNA: Point mutations in the 23S rRNA gene, particularly at nucleotides A2058 and G748, can also prevent macrolide binding.[2] Resistance conferred by these mutations can be specific to certain macrolides. For instance, resistance to Tylosin in Streptomyces fradiae involves synergistic methylation at both G748 and A2058.[2]

  • Drug Efflux: This mechanism involves the active transport of the macrolide out of the bacterial cell by efflux pumps.

    • Macrolide Efflux (mef) Genes: These genes encode for efflux pumps that specifically recognize and export 14- and 15-membered macrolides (M-phenotype). While less common for 16-membered macrolides like Tylosin, their presence should not be entirely ruled out, especially in multidrug-resistant strains.

    • msr (macrolide-streptogramin resistance) Genes: These genes can also encode for efflux pumps.

  • Drug Inactivation: This is a less common mechanism for macrolides and involves enzymatic modification of the antibiotic, rendering it inactive.

    • Esterases: Encoded by ere genes, these enzymes hydrolyze the lactone ring of the macrolide.[3]

    • Phosphotransferases: Encoded by mph genes, these enzymes inactivate macrolides through phosphorylation.

    • Glycosyltransferases: These enzymes can inactivate macrolides by adding a sugar moiety.[3] A recently discovered enzyme, EstT, has been shown to inactivate macrolides by breaking the lactone ring structure through hydrolysis.[4]

Q2: My bacterial strain is showing resistance to this compound. How do I determine the mechanism of resistance?

A2: A step-wise approach is recommended:

  • Phenotypic Analysis: Determine the Minimum Inhibitory Concentration (MIC) of this compound and other antibiotics (e.g., a 14-membered macrolide like erythromycin, a lincosamide like clindamycin, and a streptogramin B). This will help you differentiate between the MLSB phenotype (resistance to all three) and the M phenotype (resistance to macrolides only).

  • Genotypic Analysis:

    • PCR for Resistance Genes: Use specific primers to screen for the presence of common resistance genes like erm(A), erm(B), erm(C), and mef.

    • 23S rRNA Gene Sequencing: If no known resistance genes are detected, sequence the 23S rRNA gene to identify potential mutations in the macrolide binding site.

Q3: Are there any known synergistic effects between different resistance mechanisms?

A3: Yes. For example, in the Tylosin-producing bacterium Streptomyces fradiae, resistance is conferred by the synergistic action of two methyltransferases, TlrB and TlrD, which methylate nucleotides G748 and A2058 in the 23S rRNA, respectively.[2] Neither methylation alone provides significant resistance.[2]

Troubleshooting Guides

Troubleshooting Minimum Inhibitory Concentration (MIC) Assays
Problem Possible Cause Troubleshooting Steps
Inconsistent MIC values between replicates Inaccurate serial dilutions.Ensure thorough mixing of the antibiotic stock at each dilution step. Use calibrated pipettes.
Inoculum density is not standardized.Prepare the inoculum to a 0.5 McFarland standard and dilute appropriately to achieve the target CFU/mL. Verify the inoculum density by plating a sample.
Contamination of the culture or reagents.Use aseptic techniques throughout the procedure. Check the sterility of the media and antibiotic stock solutions.
No bacterial growth in the positive control well Inactive inoculum.Use a fresh, actively growing bacterial culture.
Incorrect growth medium or incubation conditions.Ensure the medium supports the growth of the test organism and that the incubation temperature and atmosphere are optimal.
Growth in the negative control (sterility) well Contamination of the medium or microtiter plate.Use sterile media and plates.
Troubleshooting PCR for Resistance Gene Detection
Problem Possible Cause Troubleshooting Steps
No PCR product (no band on the gel) Missing or degraded PCR component (template DNA, primers, polymerase, dNTPs).Check all reagents and prepare fresh dilutions. Ensure proper storage of enzymes and dNTPs.
Incorrect annealing temperature.Optimize the annealing temperature using a gradient PCR. The optimal annealing temperature is typically 5°C below the melting temperature (Tm) of the primers.
PCR inhibitors in the template DNA.Purify the DNA template using a commercial kit or ethanol precipitation.
Faint PCR product (weak band) Insufficient number of PCR cycles.Increase the number of cycles to 30-35.
Low template DNA concentration.Increase the amount of template DNA in the reaction.
Non-specific bands or primer-dimers Annealing temperature is too low.Increase the annealing temperature in 2°C increments.
Primer design is not optimal.Design new primers with higher specificity. Ensure primers do not have significant self-complementarity.
High primer concentration.Reduce the primer concentration in the PCR reaction.
Troubleshooting 23S rRNA Gene Sequencing
Problem Possible Cause Troubleshooting Steps
Poor quality sequencing results (low signal, high background noise) Insufficient or poor quality PCR product.Run the PCR product on an agarose gel to confirm a single, strong band. Purify the PCR product before sequencing.
Contaminating DNA or primers in the sequencing reaction.Ensure complete removal of primers and dNTPs after PCR using a purification kit.
Ambiguous base calls (N's in the sequence) Multiple copies of the 23S rRNA gene in the genome with slight variations.This is a known issue in some bacteria.[5] Consider cloning the PCR product and sequencing individual clones to resolve the different alleles.
Sequencing reaction failure.Repeat the sequencing reaction with fresh reagents.

Quantitative Data

Table 1: Minimum Inhibitory Concentrations (MICs) of Tylosin against Enterococci Isolates from Swine.

Enterococcus Species Tylosin Use on Farm Number of Isolates Percentage Resistant (MIC ≥ 8 µg/ml)
Enterococcus spp.Growth Promotion20859.6%
Enterococcus spp.Disease Prevention20828.5%
Enterococcus spp.No Tylosin Use2082.4%

Data adapted from Jackson et al., 2004.[1]

Table 2: MIC Distribution of Tylosin against Mycoplasma gallisepticum (MG) Isolates.

MIC (µg/ml) Number of Isolates
≤0.004 - 4111
MIC50 0.5
MIC90 2

Data adapted from Wu et al., 2021.[6]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
  • Prepare Antibiotic Stock Solution: Dissolve this compound in a suitable solvent to a high concentration (e.g., 10 mg/mL).

  • Prepare Serial Dilutions: Perform a two-fold serial dilution of the antibiotic stock solution in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.

  • Prepare Bacterial Inoculum: Culture the test bacterium overnight. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 105 CFU/mL.

  • Inoculate Microtiter Plate: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 2.5 x 105 CFU/mL.

  • Controls:

    • Positive Control: A well containing only broth and the bacterial inoculum.

    • Negative Control: A well containing only broth.

  • Incubation: Incubate the plate at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.

  • Read Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

Protocol 2: PCR for Detection of erm(B)
  • DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial DNA extraction kit.

  • Primer Design:

    • Forward Primer: 5'-GATACCGTTTACGAAATTGG-3'

    • Reverse Primer: 5'-AATTGTTACTCATCGCATTC-3'

  • PCR Reaction Mixture (25 µL):

    • 12.5 µL of 2x PCR Master Mix

    • 1 µL of Forward Primer (10 µM)

    • 1 µL of Reverse Primer (10 µM)

    • 1 µL of Template DNA (10-50 ng)

    • 9.5 µL of Nuclease-free water

  • PCR Cycling Conditions:

    • Initial Denaturation: 94°C for 2 minutes

    • 35 Cycles:

      • Denaturation: 94°C for 30 seconds

      • Annealing: 58°C for 30 seconds

      • Extension: 72°C for 2 minutes

    • Final Extension: 72°C for 5 minutes

  • Analysis: Analyze the PCR product by agarose gel electrophoresis. The expected product size for erm(B) is approximately 640 bp.

Protocol 3: Sequencing of the 23S rRNA Gene (Domain V)
  • DNA Extraction: Extract genomic DNA from the bacterial isolate.

  • PCR Amplification of Domain V:

    • Use primers that flank Domain V of the 23S rRNA gene. Primer sequences will vary depending on the bacterial species.

  • PCR Reaction and Cycling:

    • Set up a standard PCR reaction as described in Protocol 2, adjusting the annealing temperature based on the primers used.

  • PCR Product Purification: Purify the PCR product using a commercial PCR purification kit to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR product for Sanger sequencing using the same primers used for amplification.

  • Sequence Analysis: Align the obtained sequence with a reference 23S rRNA gene sequence from a susceptible strain to identify any mutations.

Visualizations

Resistance_Mechanisms cluster_drug This compound cluster_bacterium Bacterial Cell cluster_resistance Resistance Mechanisms This compound This compound Ribosome Ribosome (Target) This compound->Ribosome Inhibits Protein Synthesis EffluxPump Efflux Pump This compound->EffluxPump Enters Cell InactivatingEnzyme Inactivating Enzyme This compound->InactivatingEnzyme Substrate Demethylmacrocin_out EffluxPump->Demethylmacrocin_out Expels Drug Inactive_this compound InactivatingEnzyme->Inactive_this compound Inactivates Drug Target_Modification Target Site Modification (erm genes, 23S rRNA mutations) Target_Modification->Ribosome Alters Target Drug_Efflux Drug Efflux (mef, msr genes) Drug_Efflux->EffluxPump Upregulates Pump Drug_Inactivation Drug Inactivation (ere, mph genes) Drug_Inactivation->InactivatingEnzyme Produces Enzyme

Caption: Overview of macrolide resistance mechanisms.

Experimental_Workflow Start Resistant Bacterial Isolate MIC_Test Perform MIC Test Start->MIC_Test Phenotype Determine Phenotype MIC_Test->Phenotype MLSB MLSB Phenotype Phenotype->MLSB Resistant to Macrolides, Lincosamides, Streptogramin B M_Phenotype M Phenotype Phenotype->M_Phenotype Resistant to Macrolides only PCR_erm PCR for erm genes MLSB->PCR_erm PCR_mef PCR for mef genes M_Phenotype->PCR_mef Sequencing Sequence 23S rRNA gene PCR_erm->Sequencing Negative Result_erm erm gene present PCR_erm->Result_erm Positive PCR_mef->Sequencing Negative Result_mef mef gene present PCR_mef->Result_mef Positive Result_mutation 23S rRNA mutation identified Sequencing->Result_mutation Mutation found No_known_mech No common mechanism detected Sequencing->No_known_mech No mutation PCR_Troubleshooting_Logic cluster_no_band Troubleshooting: No Band cluster_weak_band Troubleshooting: Weak Band cluster_non_specific Troubleshooting: Non-specific Bands Start PCR Experiment Check_Gel Check Agarose Gel Start->Check_Gel No_Band No Band Check_Gel->No_Band No product Weak_Band Weak Band Check_Gel->Weak_Band Faint product NonSpecific_Bands Non-specific Bands Check_Gel->NonSpecific_Bands Multiple products Correct_Band Correct Product Check_Gel->Correct_Band Single, strong band of correct size Check_Reagents Check Reagents (Template, Primers, Polymerase) No_Band->Check_Reagents Increase_Cycles Increase PCR Cycles Weak_Band->Increase_Cycles Increase_Annealing_Temp Increase Annealing Temperature NonSpecific_Bands->Increase_Annealing_Temp Optimize_Annealing_Temp_NB Optimize Annealing Temperature Check_Reagents->Optimize_Annealing_Temp_NB Increase_Template Increase Template DNA Increase_Cycles->Increase_Template Decrease_Primer_Conc Decrease Primer Concentration Increase_Annealing_Temp->Decrease_Primer_Conc

References

Technical Support Center: Optimizing Demethylmacrocin Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Demethylmacrocin production. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fermentation of Streptomyces demacetocinus for this compound production.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may arise during your this compound fermentation experiments.

Issue Potential Causes Recommended Solutions
Low or No this compound Titer 1. Suboptimal media composition.[1] 2. Incorrect pH of the culture medium.[2][3] 3. Non-ideal fermentation temperature.[2][3] 4. Inadequate aeration and agitation.[1] 5. Poor quality or age of the inoculum.1. Media Optimization: Systematically evaluate different carbon and nitrogen sources. A combination of readily metabolized sugars (e.g., glucose) and sustained-release sources (e.g., starch) can be beneficial.[1] See the Experimental Protocols section for a detailed media optimization strategy. 2. pH Control: The optimal initial pH for mycelial growth and production may differ.[3] Test a range of initial pH values (e.g., 5.0 to 8.0). Monitor and control the pH during fermentation if possible. 3. Temperature Optimization: Determine the optimal temperature for both biomass growth and secondary metabolite production, which may not be the same. A typical starting range for Streptomyces is 25-30°C.[3] 4. Aeration & Agitation: Vary the shaking speed in flask cultures (e.g., 150-250 rpm) to ensure sufficient dissolved oxygen. For bioreactors, optimize the agitation speed and aeration rate.[1] 5. Inoculum Quality: Use a fresh, actively growing seed culture. Standardize the age and size of the inoculum.
High Biomass, Low Product Yield 1. Carbon or nitrogen catabolite repression. 2. Phosphate inhibition of secondary metabolism.1. Fed-batch Strategy: Implement a fed-batch feeding strategy to maintain low concentrations of glucose or other repressive carbon sources.[1] 2. Phosphate Optimization: Test different concentrations of phosphate in the production medium, as high levels can inhibit the biosynthesis of some secondary metabolites.
Foaming in Bioreactor 1. High protein content in the medium. 2. Excessive agitation or aeration. 3. Cell lysis releasing intracellular proteins.1. Antifoam Agents: Add an appropriate antifoam agent (e.g., silicone-based) at the beginning of the fermentation or as needed. 2. Process Parameters: Reduce agitation and/or aeration rates while ensuring dissolved oxygen levels remain adequate.[4] 3. Culture Health: Ensure that the culture conditions are not leading to premature cell death.
Inconsistent Batch-to-Batch Results 1. Variability in raw materials. 2. Inconsistent inoculum preparation. 3. Fluctuations in physical parameters (pH, temp).1. Raw Material Quality Control: Use high-quality, consistent sources for media components. 2. Standardized Inoculum: Follow a strict protocol for seed culture preparation, including age, volume, and cell density. 3. Parameter Monitoring: Calibrate probes and closely monitor and log all fermentation parameters.
Contamination 1. Improper sterilization of media or equipment. 2. Poor aseptic technique during inoculation or sampling.1. Sterilization Validation: Ensure autoclave cycles are effective for the volumes being sterilized. Check the integrity of sterile filters. 2. Aseptic Technique: Work in a laminar flow hood for all manipulations. Use sterile techniques for all additions and sampling.
Experimental Workflow for Troubleshooting Low Yield

This workflow provides a logical sequence for diagnosing and resolving issues of low this compound production.

G A Low this compound Titer Observed B Verify Analytical Method (HPLC, LC-MS) A->B Is measurement accurate? C Check for Contamination (Microscopy, Plating) B->C Yes H Problem Resolved B->H No, method was faulty D Review Fermentation Parameters (pH, Temp, DO, Agitation) C->D No contamination C->H Contamination found E Evaluate Inoculum Quality (Age, Viability) D->E Parameters are optimal D->H Suboptimal parameters identified F Optimize Media Components (Carbon, Nitrogen, Minerals) E->F Inoculum is healthy E->H Poor inoculum identified G Implement Fed-Batch Strategy F->G Initial optimization shows improvement G->H Yield Optimized

Caption: Troubleshooting workflow for low this compound yield.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting medium for this compound production?

A1: A good starting point for Streptomyces demacetocinus is a complex medium containing a mix of carbohydrates, proteins, and essential minerals. Based on similar macrolide fermentations, an initial medium could be formulated as follows[1]:

Component Concentration (g/L) Purpose
Soluble Starch15Sustained-release carbon source
Glycerol15Readily available carbon source
Soybean Meal15Organic nitrogen source
Yeast Extract5Source of nitrogen, vitamins, and growth factors
CaCO₃2pH buffer
Seawater Salt (or NaCl)30Provides essential minerals and maintains osmolarity

Q2: How can I systematically optimize the media components?

A2: A common and effective approach is the "one-factor-at-a-time" (OFAT) method, followed by a statistical method like Response Surface Methodology (RSM) for fine-tuning.[1]

  • OFAT Screening: Vary the concentration of a single media component while keeping others constant to identify its optimal level.

  • RSM: After identifying the most critical components (e.g., primary carbon source, nitrogen source, and a key mineral), use a design of experiments (DoE) approach like a Central Composite Design (CCD) to study their interactions and find the true optimum concentrations.[1]

Q3: What is the likely biosynthetic precursor for this compound?

A3: Macrolide antibiotics like this compound are polyketides, synthesized by large, multi-enzyme complexes called polyketide synthases (PKS). The biosynthesis typically starts with a simple precursor like propionyl-CoA or acetyl-CoA, which is sequentially extended with extender units such as methylmalonyl-CoA or malonyl-CoA. The regulation of these pathways is complex and can be influenced by the availability of these precursors.

Hypothetical Biosynthetic Pathway Overview

The diagram below illustrates a simplified, hypothetical biosynthetic pathway for a macrolide like this compound, starting from primary metabolism.

G cluster_0 Primary Metabolism cluster_1 Polyketide Synthesis cluster_2 Post-PKS Modification A Glucose B Acetyl-CoA A->B C Propionyl-CoA A->C D Polyketide Synthase (PKS) Assembly B->D Extender Units C->D Starter/Extender Units E Macrolactone Core D->E F Glycosylation E->F G Methylation / Demethylation F->G H This compound G->H

Caption: Simplified biosynthetic pathway for this compound.

Q4: My fermentation is producing a lot of organic acids, dropping the pH and stopping production. What should I do?

A4: This is a common issue known as "acid crash."

  • Buffering: Incorporate a buffer like calcium carbonate (CaCO₃) or 2-(N-morpholino)ethanesulfonic acid (MES) into your medium. CaCO₃ is a slow-release buffer that helps maintain a stable pH.

  • pH Control: If using a bioreactor, implement automated pH control by adding a base (e.g., NaOH or NH₄OH) when the pH drops below a setpoint (e.g., 6.5).

  • Carbon Source Management: High initial concentrations of rapidly consumed sugars like glucose can lead to rapid acid production. Consider using a fed-batch strategy or switching to a slower-metabolized carbon source like starch or glycerol.[1]

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Media Optimization

Objective: To identify the optimal concentration of a single medium component (e.g., glycerol) for this compound production.

Methodology:

  • Prepare Base Medium: Prepare the standard fermentation medium (as described in the FAQ) but omit the component to be tested (e.g., glycerol).

  • Set Up Experimental Flasks: Aliquot the base medium into a series of identical shake flasks (e.g., 50 mL in 250 mL flasks).

  • Vary Component Concentration: Add the test component (glycerol) to each flask at varying concentrations. For example: 0 g/L, 5 g/L, 10 g/L, 15 g/L, 20 g/L, and 25 g/L. Ensure at least three replicate flasks for each concentration.

  • Inoculation: Inoculate all flasks with the same volume of a standardized seed culture of S. demacetocinus.

  • Incubation: Incubate all flasks under identical conditions (e.g., 28°C, 200 rpm) for a set period (e.g., 7 days).

  • Sampling and Analysis: At the end of the fermentation, harvest the broth from each flask.

    • Measure the final pH.

    • Determine the dry cell weight (DCW) for biomass estimation.

    • Extract this compound from the broth and quantify its concentration using a validated analytical method (e.g., HPLC).

  • Data Interpretation: Plot the this compound titer and DCW against the glycerol concentration to determine the optimal level that maximizes product formation.

Protocol 2: Seed Culture Preparation

Objective: To prepare a consistent and healthy inoculum for the production-scale fermentation.

Methodology:

  • Spore Stock Preparation: Grow S. demacetocinus on a suitable agar medium (e.g., ISP2 agar) at 28°C for 7-10 days until sporulation is evident. Harvest spores in sterile water with a surfactant (e.g., 0.05% Tween 80) and store as a glycerol stock (20% v/v) at -80°C.

  • First Stage Seed Culture: Inoculate 50 mL of a rich seed medium (e.g., Tryptic Soy Broth with 0.5% yeast extract) in a 250 mL flask with the spore stock.[1]

  • Incubation: Incubate at 28°C on a rotary shaker at 200 rpm for 36-48 hours, until the culture is in the late exponential growth phase. The culture should appear as dispersed mycelial pellets.

  • Inoculation of Production Medium: Use this first-stage seed culture to inoculate the production flasks or bioreactor. A typical inoculation volume is 5-10% (v/v).

References

Instability of intermediates in the Tylosin biosynthetic pathway

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the tylosin biosynthetic pathway. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the instability of pathway intermediates.

Frequently Asked Questions (FAQs)

Q1: Which intermediates in the tylosin biosynthetic pathway are known to be unstable?

A1: Intermediates that lack both of the neutral sugars, mycarose and 6-deoxy-D-allose, are known to be biologically unstable. A key example of such an intermediate is O-mycaminosyltylonolide (OMT). These molecules can degrade during standard bioconversion experiments.

Q2: What are the primary factors that contribute to the degradation of tylosin and its intermediates?

A2: The stability of tylosin, and likely its intermediates, is significantly influenced by pH and temperature. Tylosin has been shown to be most stable at a pH of approximately 3.5 or 9.0.[1] Significant inactivation occurs outside of these ranges, and degradation increases with higher temperatures and longer exposure times.[1] Abiotic and biotic factors in environmental matrices like soil and water also contribute to degradation.[2][3][4]

Q3: How can I minimize the degradation of unstable intermediates during my experiments?

A3: One effective strategy is to use lower concentrations of the unstable intermediate during bioconversion experiments. This has been shown to substantially reduce the amount of degradation of compounds like O-mycaminosyltylonolide and lead to higher bioconversion efficiencies to tylosin.[5] Additionally, maintaining a stable pH and lower temperatures during extraction and purification can help preserve the integrity of these molecules.

Q4: What analytical techniques are suitable for monitoring the presence and degradation of tylosin intermediates?

A4: High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the analysis of tylosin and its derivatives.[2][3][4][6] For detection, UV absorbance at a wavelength of around 280-290 nm is commonly employed.[7] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for more definitive identification of intermediates and their degradation products.[2][3][4][8]

Troubleshooting Guides

Issue 1: Low or no recovery of early-stage tylosin intermediates from fermentation broth.
  • Possible Cause 1: Degradation during extraction.

    • Troubleshooting Tip: The extraction process should be performed as rapidly as possible and at reduced temperatures. Consider using pre-chilled solvents and performing extractions on ice. The pH of the extraction buffer should be carefully controlled; based on the stability of tylosin, a pH of around 9.0 might be optimal for extraction into an organic solvent.[1]

  • Possible Cause 2: Inefficient extraction method.

    • Troubleshooting Tip: For intermediates like O-mycaminosyltylonolide, a multi-step solvent extraction protocol can be effective. After removing the mycelia, the fermentation broth can be extracted with a water-immiscible organic solvent such as ethyl acetate at an alkaline pH (e.g., 9.2) to partition the intermediate into the organic phase.

  • Possible Cause 3: Adsorption to cellular debris or chromatography media.

    • Troubleshooting Tip: Ensure complete removal of mycelia and other solids by centrifugation and filtration before proceeding with extraction and chromatography. When using column chromatography, select a stationary phase that minimizes non-specific binding.

Issue 2: Degradation of intermediates during bioconversion experiments.
  • Possible Cause 1: High concentration of the intermediate.

    • Troubleshooting Tip: As demonstrated for O-mycaminosyltylonolide, reducing the initial concentration of the substrate can significantly decrease degradation and improve the efficiency of its conversion to downstream products.[5]

  • Possible Cause 2: Suboptimal reaction conditions.

    • Troubleshooting Tip: Optimize the pH and temperature of the bioconversion medium. While the optimal conditions will be specific to the enzyme(s) involved, maintaining a pH within a stable range for the intermediate can help minimize non-enzymatic degradation.

Issue 3: Difficulty in purifying unstable intermediates.
  • Possible Cause 1: Prolonged purification protocols.

    • Troubleshooting Tip: Employ rapid purification techniques such as flash chromatography or solid-phase extraction (SPE) to minimize the time the intermediate is exposed to potentially destabilizing conditions.[9]

  • Possible Cause 2: Inappropriate solvent or buffer systems.

    • Troubleshooting Tip: Screen different solvent systems for chromatography to find one that provides good resolution while maintaining the stability of the compound. Ensure that any buffers used are within the optimal pH range for the intermediate's stability.

Data on Tylosin Stability

While specific quantitative data on the half-life of tylosin intermediates is limited in the available literature, studies on tylosin A provide valuable insights into the stability of the macrolide ring under various conditions.

CompoundMatrixConditionsHalf-life / DissipationCitation
Tylosin AWaterIn light200 days[2][3][4]
Tylosin AWaterIn dark6% loss over the experimental period[2][3][4]
Tylosin ASoilUnsterilized and sterilized7 days[2][3][4]
Tylosin DSoilUnsterilized and sterilized8 days[2][3][4]
TylosinBroiler ChickensIntravenous administration7.29 hours[10][11]
TylosinBroiler ChickensOral administration5.78 hours[10][11]
TylosinCows (serum)Intramuscular administration20.46 hours[12]
TylosinCows (milk)Intramuscular administration26.36 hours[12]
TylosinEwes (plasma)Intramuscular administration2.3 hours[13]
TylosinEwes (milk)Intramuscular administration3.3 hours[13]

Experimental Protocols

Protocol 1: Extraction and Partial Purification of O-mycaminosyltylonolide (OMT) from Streptomyces fradiae Fermentation

This protocol is adapted from a method described for a similar compound and general natural product extraction principles.

  • Harvesting and Mycelial Removal:

    • Centrifuge the Streptomyces fradiae fermentation broth at 4,000 x g for 20 minutes at 4°C to pellet the mycelia.

    • Decant and filter the supernatant through a 0.45 µm filter to remove any remaining cellular debris.

  • Solvent Extraction:

    • Adjust the pH of the clarified fermentation broth to 9.2 with a suitable base (e.g., 1M NaOH).

    • Perform a liquid-liquid extraction by adding an equal volume of cold ethyl acetate. Shake vigorously for 5 minutes.

    • Allow the phases to separate and collect the upper ethyl acetate layer.

    • Repeat the extraction of the aqueous layer two more times with fresh, cold ethyl acetate.

    • Pool the ethyl acetate extracts.

  • Concentration:

    • Concentrate the pooled ethyl acetate extracts under reduced pressure using a rotary evaporator. Maintain a water bath temperature below 30°C to minimize thermal degradation.

    • Concentrate to a thick syrup.

  • Further Purification (Column Chromatography):

    • Resuspend the syrup in a minimal volume of a suitable solvent (e.g., dichloromethane/methanol mixture).

    • Load the resuspended sample onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

    • Elute the column with a stepwise gradient of increasing polarity, for example, by gradually increasing the percentage of ethyl acetate in hexane, followed by methanol in ethyl acetate.

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing OMT.

    • Pool the pure fractions and concentrate as described in step 3.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_output Output start Fermentation Broth centrifuge Centrifugation (4°C) start->centrifuge filter Filtration (0.45 µm) centrifuge->filter ph_adjust Adjust pH to 9.2 filter->ph_adjust extraction Liquid-Liquid Extraction (Ethyl Acetate) ph_adjust->extraction concentrate Concentration (<30°C) extraction->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography analysis Fraction Analysis (TLC/HPLC) chromatography->analysis pool_concentrate Pool & Concentrate Pure Fractions analysis->pool_concentrate final_product Purified Intermediate pool_concentrate->final_product

Workflow for the extraction and purification of unstable intermediates.

troubleshooting_logic cluster_bioconversion For Bioconversion Experiments start Low Recovery of Intermediate degradation Degradation during extraction/purification? start->degradation inefficient_extraction Inefficient extraction? start->inefficient_extraction degradation->inefficient_extraction No solution1 Work at low temperature Control pH (e.g., 9.0) Use rapid methods degradation->solution1 Yes solution2 Optimize extraction solvent Ensure correct pH for partitioning inefficient_extraction->solution2 Yes solution3 Use lower substrate concentration Optimize bioconversion buffer bioconversion_issue Low product yield? bioconversion_issue->solution3

Troubleshooting logic for low intermediate recovery.

References

Technical Support Center: Enhancing the Biological Activity of Demethylmacrocin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies, troubleshooting guides, and frequently asked questions (FAQs) related to improving the biological activity of Demethylmacrocin, a macrolide antibiotic structurally related to tylosin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its likely mechanism of action?

This compound is a 16-membered macrolide antibiotic.[1][2] Like other macrolides such as tylosin, its mechanism of action is the inhibition of bacterial protein synthesis. This occurs through binding to the 50S ribosomal subunit, which blocks the exit of the nascent peptide chain.[3][4][5]

Q2: What are the key structural features of this compound that can be modified to improve its biological activity?

Based on extensive research on the structurally similar antibiotic tylosin, the following positions on the this compound molecule are prime targets for chemical modification to enhance biological activity:[3][6][7]

  • C-23 Hydroxyl Group: Introduction of various amine-containing side chains at this position has been shown to significantly improve antibacterial activity, particularly against Gram-negative bacteria.[3]

  • C-20 Aldehyde Group: Modification of the aldehyde, for instance, through reductive amination to introduce new functional groups, can enhance oral bioavailability and in vivo efficacy.[7]

  • Sugar Moieties (Mycaminose and Mycarose): The sugar residues are crucial for ribosomal binding and overall activity. Modifications to the hydroxyl or dimethylamino groups on these sugars can impact potency and the ability to overcome resistance.[7][8]

  • C-3 Hydroxyl Group: Acylation of this hydroxyl group has been shown to increase the antibacterial activity of tylosin derivatives.[9][10]

Q3: What are the common experimental challenges when synthesizing this compound derivatives?

Researchers may encounter several challenges during the synthesis of this compound analogs. These include:

  • Low Yields: Multi-step synthetic routes and the complex, multifunctional nature of the macrolide scaffold can lead to low overall yields.

  • Stereoselectivity: Many of the modification reactions require precise stereochemical control to ensure the desired biological activity.

  • Purification Difficulties: The similarity in polarity between starting materials, intermediates, and final products can make chromatographic purification challenging.

  • Instability: The macrolide ring can be susceptible to degradation under acidic or basic conditions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and evaluation of this compound derivatives.

Problem Possible Cause(s) Suggested Solution(s)
Low yield of C-23 substituted derivative Inefficient activation of the C-23 hydroxyl group.Use a more effective activating agent such as triflic anhydride or MsCl. Optimize reaction conditions (temperature, solvent, reaction time).
Steric hindrance from the bulky macrolide structure.Employ a less sterically hindered amine or use a linker to extend the side chain.
Inconsistent antibacterial activity (MIC values) Impure final compound.Ensure rigorous purification of the final product by HPLC. Characterize the compound thoroughly using NMR and mass spectrometry.
Degradation of the compound during storage.Store compounds at low temperatures (-20°C or -80°C) and protected from light and moisture.
Issues with the bioassay.Standardize the bacterial inoculum and growth media. Run a positive control with a known antibiotic.
Poor solubility of the synthesized derivative Increased lipophilicity of the introduced side chain.Introduce polar functional groups (e.g., hydroxyl, carboxyl) into the side chain. Prepare a salt form (e.g., hydrochloride) of the final compound.
Off-target effects or cytotoxicity observed Lack of selectivity of the new derivative.Modify the structure to enhance specificity for the bacterial ribosome. Screen for cytotoxicity against mammalian cell lines early in the development process.

Strategies to Enhance Biological Activity

Several strategies can be employed to improve the biological activity of this compound. The following table summarizes key approaches based on studies of related macrolides.

Strategy Target Site Rationale Expected Outcome Reference(s)
Introduction of Amino Side Chains C-23 HydroxylEnhance binding to the ribosome and improve penetration through the bacterial outer membrane.Increased activity, especially against Gram-negative bacteria.[3]
Reductive Amination C-20 AldehydeIntroduce diverse functional groups to improve pharmacokinetic properties.Enhanced oral bioavailability and in vivo efficacy.[7]
Acylation C-3 and C-4" HydroxylsIncrease lipophilicity and potentially enhance cell penetration.Improved activity against macrolide-resistant strains.[9][10]
Glycosidic Bond Modification Sugar MoietiesAlter the interaction with the ribosomal target.Overcome resistance mechanisms involving ribosomal modification.[8]
Use of Adjuvants Co-administrationPermeabilize the outer membrane of Gram-negative bacteria or inhibit efflux pumps.Potentiate the activity of this compound against resistant strains.[11][12][13][14][15]

Experimental Protocols

Protocol 1: Synthesis of C-23 Amino Derivatives of this compound (based on Tylosin modification)

This protocol describes a general procedure for the synthesis of C-23 amino derivatives of this compound, adapted from methodologies used for tylosin.

  • Activation of the C-23 Hydroxyl Group:

    • Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).

    • Cool the solution to 0°C.

    • Add a sulfonylating agent (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

    • Stir the reaction at 0°C for 1-2 hours, monitoring the progress by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Nucleophilic Substitution with an Amine:

    • Dissolve the activated intermediate in a polar aprotic solvent (e.g., acetonitrile or DMF).

    • Add the desired amine in excess.

    • Heat the reaction mixture at a suitable temperature (e.g., 50-80°C) and monitor by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired C-23 amino derivative.

Protocol 2: Evaluation of Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Quantitative Data Summary

The following table presents representative MIC values for tylosin and its derivatives, which can serve as a benchmark for evaluating new this compound analogs.

Compound Modification MIC (μg/mL) vs. S. aureus MIC (μg/mL) vs. E. coli Reference
Tylosin-1.56>100[3]
TilmicosinC-20 Reductive Amination3.1250[7]
Derivative c9C-23 Amino substitution0.786.25[3]
3-acetyl-4"-isovaleryltylosinC-3 and C-4" Acylation0.2>100[9]

Visualizations

experimental_workflow This compound This compound Activation Activation of C-23 Hydroxyl This compound->Activation Substitution Nucleophilic Substitution with Amine Activation->Substitution Purification Purification Substitution->Purification Derivative C-23 Amino Derivative Purification->Derivative Bioassay Antibacterial Bioassay Derivative->Bioassay MIC MIC Determination Bioassay->MIC signaling_pathway cluster_ribosome Bacterial 50S Ribosome Peptidyl_Transferase_Center Peptidyl_Transferase_Center Peptide_Exit_Tunnel Peptide_Exit_Tunnel Protein_Synthesis Protein Synthesis Peptide_Exit_Tunnel->Protein_Synthesis Blocks Inhibition Inhibition Peptide_Exit_Tunnel->Inhibition This compound This compound Derivative This compound->Peptide_Exit_Tunnel Binds to Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth Inhibition->Protein_Synthesis logical_relationship cluster_strategies Modification Strategies Improve_Activity Improve Biological Activity of this compound C23_Mod C-23 Modification Improve_Activity->C23_Mod C20_Mod C-20 Modification Improve_Activity->C20_Mod Sugar_Mod Sugar Modification Improve_Activity->Sugar_Mod Acylation Acylation Improve_Activity->Acylation Adjuvants Use of Adjuvants Improve_Activity->Adjuvants

References

Technical Support Center: Analytical Detection of Demethylmacrocin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical detection of Demethylmacrocin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider during analytical method development?

A1: Understanding the physicochemical properties of this compound is crucial for developing robust analytical methods. Key properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC44H73NO17PubChem
Molecular Weight888.0 g/mol PubChem
XLogP3-AA-0.1PubChem
Exact Mass887.48784986 DaPubChem

Q2: What are the common challenges in analyzing macrolide antibiotics like this compound in complex matrices?

A2: The analysis of macrolide antibiotics in complex matrices such as wastewater, animal tissues, and fermentation broth presents several challenges. These include the presence of interfering substances like fats and proteins, which can affect separation and quantification, and potentially contaminate the analytical column and instrument.[1] Ion suppression or enhancement in mass spectrometry due to the sample matrix is also a significant issue.[2] Additionally, macrolides can sometimes adsorb to glass vials, leading to inaccurate quantification.[2]

Q3: What are the recommended sample preparation techniques for this compound?

A3: Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are the most common and effective sample preparation methods for macrolide antibiotics from complex matrices.[1] SPE with polymeric sorbents is frequently used for extracting macrolides from food and environmental samples.[1][3] For samples with high protein content, such as plasma or serum, a protein precipitation step using agents like perchloric acid or acetonitrile is often necessary before further purification.[4][5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC and LC-MS/MS analysis of this compound and other macrolide antibiotics.

HPLC-UV Analysis

Problem: No or low peak response.

Possible CauseSuggested Solution
Incorrect Wavelength Ensure the UV detector is set to the absorption maximum of this compound. If the specific UV spectrum is unknown, a diode array detector (DAD) can be used to determine the optimal wavelength during method development. For some compounds without a strong chromophore, derivatization might be necessary to introduce a UV-active moiety.
Sample Degradation This compound, like other macrolides, may be susceptible to degradation under certain pH and temperature conditions.[6] It is advisable to investigate the stability of the analyte in the sample solvent and mobile phase. Forced degradation studies can help identify potential degradation products and establish stable conditions.[6][7]
Poor Solubility Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. The solubility of macrolides can be limited in purely aqueous solutions.

Problem: Poor peak shape (tailing, fronting, or broad peaks).

Possible CauseSuggested Solution
Secondary Interactions Peak tailing can be caused by interactions between the basic nitrogen atom in this compound and residual silanols on the HPLC column. Using a base-deactivated column or adding a competing base like triethylamine to the mobile phase can mitigate this issue.
Column Overload Injecting too high a concentration of the analyte can lead to peak fronting. Dilute the sample and re-inject.
Extra-column Volume Broad peaks can result from excessive tubing length or diameter between the injector, column, and detector. Use tubing with the smallest possible internal diameter and length.[1]
Contamination A buildup of contaminants on the column can lead to various peak shape issues.[1] Flush the column with a strong solvent or consider using a guard column.
LC-MS/MS Analysis

Problem: Low signal intensity or sensitivity.

Possible CauseSuggested Solution
Ion Suppression The sample matrix can suppress the ionization of this compound in the mass spectrometer source.[2] Improve sample clean-up using techniques like SPE to remove interfering components. Diluting the sample may also reduce matrix effects.
Suboptimal Ionization Parameters Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature, to maximize the signal for this compound. Macrolides are typically analyzed in positive ion mode.
Incorrect MS/MS Transitions Ensure that the selected precursor and product ions (MRM transitions) are correct and optimized for maximum intensity. Two MRM transitions are typically monitored for each compound for confirmation.[3]

Problem: Inconsistent or shifting retention times.

Possible CauseSuggested Solution
Mobile Phase pH Fluctuation The retention of ionizable compounds like this compound is sensitive to the mobile phase pH. Ensure the mobile phase is properly buffered and prepared consistently.
Column Equilibration Inadequate column equilibration between injections, especially in gradient elution, can lead to retention time shifts. Ensure the column is fully equilibrated to the initial mobile phase conditions before each injection.
Column Temperature Variation Fluctuations in column temperature can affect retention times. Use a column oven to maintain a stable temperature.

Experimental Protocols

General Protocol for Sample Preparation using Solid-Phase Extraction (SPE)

This is a general protocol for the extraction of macrolide antibiotics from a liquid matrix, which can be adapted for this compound analysis.

  • Conditioning: Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol followed by water.[1]

  • Loading: Load the pre-treated sample onto the SPE cartridge at a controlled flow rate.[1]

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove interferences.[1]

  • Elution: Elute the analyte with a small volume of a strong solvent (e.g., methanol or acetonitrile, sometimes with a modifier like ammonium hydroxide).[1]

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a solvent compatible with the initial mobile phase conditions.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection Sample Sample Collection (e.g., Fermentation Broth) Pretreatment Pre-treatment (e.g., Centrifugation, pH adjustment) Sample->Pretreatment Extraction Extraction (e.g., SPE or LLE) Pretreatment->Extraction Concentration Concentration & Reconstitution Extraction->Concentration HPLC HPLC Separation Concentration->HPLC Injection Detection Detection (UV or MS/MS) HPLC->Detection Data Data Acquisition & Processing Detection->Data

Caption: General experimental workflow for the analytical detection of this compound.

Troubleshooting_Logic Problem Analytical Issue Encountered (e.g., Poor Peak Shape) Check_HPLC Check HPLC System - Connections - Mobile Phase - Column Condition Problem->Check_HPLC Check_MS Check MS System - Source Parameters - Calibration - Gas Supply Problem->Check_MS Check_Sample Check Sample Prep - Extraction Efficiency - Sample Stability - Matrix Effects Problem->Check_Sample Solution Problem Resolved Check_HPLC->Solution Check_MS->Solution Check_Sample->Solution

Caption: A logical approach to troubleshooting common analytical issues.

References

Technical Support Center: Plasmid-Encoded Macrolide Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with plasmid-encoded macrolide resistance.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of plasmid-encoded macrolide resistance?

A1: Bacteria have evolved several mechanisms to resist macrolide antibiotics, primarily through genes located on plasmids and other mobile genetic elements.[1][2][3] The three main mechanisms are:

  • Target Site Modification: This is the most common mechanism and involves the methylation of the 23S ribosomal RNA (rRNA), the binding site for macrolides.[1][4] This methylation is carried out by enzymes encoded by erm (erythromycin ribosome methylation) genes, leading to a high level of resistance to macrolides, lincosamides, and streptogramin B antibiotics (the MLSB phenotype).[1][4]

  • Active Efflux: This mechanism involves pumping the antibiotic out of the bacterial cell before it can reach its ribosomal target.[5][6] This is primarily mediated by genes such as mef (macrolide efflux) and msr (macrolide and streptogramin resistance).[5][6][7] Efflux pumps typically confer a lower level of resistance compared to target site modification and are specific to 14- and 15-membered macrolides (M phenotype).[5][8]

  • Enzymatic Inactivation: This is a less common mechanism that involves the modification and inactivation of the macrolide antibiotic by enzymes such as esterases (encoded by ere genes) and phosphotransferases (encoded by mph genes).[4][7]

Q2: What are the differences between the MLSB and M phenotypes?

A2: The MLSB and M phenotypes are the two major patterns of macrolide resistance, distinguishable by their resistance spectrum.

  • MLSB Phenotype: Confers cross-resistance to macrolides (14-, 15-, and 16-membered), lincosamides (e.g., clindamycin), and streptogramin B.[1][5] This phenotype is due to the erm-mediated methylation of the ribosome. It can be either constitutive (resistance is always expressed) or inducible (resistance is expressed only in the presence of an inducing macrolide).[5][9]

  • M Phenotype: Confers resistance only to 14- and 15-membered macrolides, while the bacteria remain susceptible to 16-membered macrolides, lincosamides, and streptogramin B.[8] This phenotype is caused by the mef-encoded efflux pump.[8]

Q3: How can I differentiate between constitutive and inducible MLSB resistance?

A3: The double-disk diffusion test (D-test) is a common phenotypic method to differentiate between constitutive and inducible MLSB resistance.[9] An erythromycin disk is placed near a clindamycin disk on an agar plate inoculated with the test organism.

  • Constitutive MLSB (cMLSB): The organism will show resistance to both erythromycin and clindamycin, with circular zones of inhibition around both disks.[9]

  • Inducible MLSB (iMLSB): The organism will appear resistant to erythromycin and susceptible to clindamycin, but the zone of inhibition around the clindamycin disk will be flattened on the side adjacent to the erythromycin disk, forming a "D" shape.[9] This indicates that erythromycin induced the expression of the erm gene, leading to clindamycin resistance.

  • M Phenotype: The organism will be resistant to erythromycin but susceptible to clindamycin, with a circular zone of inhibition around the clindamycin disk (no "D" shape).[9]

Troubleshooting Guides

Guide 1: Unexpected Macrolide Susceptibility Test Results

Problem: My bacterial isolate shows unexpected resistance or susceptibility to macrolide antibiotics in vitro.

Potential Cause Troubleshooting Steps
Inducible resistance not detected. Perform a D-test to check for inducible MLSB resistance. Standard broth microdilution may not detect inducible resistance if an inducer is not present.[1]
Incorrect antibiotic concentration. Verify the concentration of the antibiotic stock solution and ensure proper dilution for the assay. Prepare fresh antibiotic solutions.
Mixed bacterial culture. Streak the isolate on an appropriate agar plate to ensure a pure culture before repeating the susceptibility test.
Plasmid loss during subculturing. Subculture the isolate in the presence of a selective antibiotic to maintain the plasmid. Verify the presence of the plasmid by plasmid DNA isolation and gel electrophoresis.[10]
Presence of a novel or uncharacterized resistance mechanism. If common resistance genes (erm, mef) are not detected by PCR, consider whole-genome sequencing to identify novel resistance determinants.
Guide 2: Issues with Multiplex PCR for Resistance Gene Detection

Problem: My multiplex PCR for detecting erm, mef, and msr genes is not working as expected (e.g., no bands, non-specific bands, weak amplification).

Potential Cause Troubleshooting Steps
Poor DNA template quality. Ensure high-purity DNA is used. Contaminants like proteins or residual ethanol can inhibit PCR. Re-purify the DNA if necessary.[11]
Incorrect primer design or concentration. Verify primer sequences for specificity and potential secondary structures. Optimize primer concentrations for each primer pair in the multiplex reaction.[12]
Suboptimal annealing temperature. Perform a gradient PCR to determine the optimal annealing temperature that allows for specific amplification of all target genes.[11]
Incorrect MgCl₂ concentration. Optimize the MgCl₂ concentration, as it is critical for enzyme activity and primer annealing.
Presence of PCR inhibitors in the sample. Dilute the DNA template to reduce the concentration of inhibitors. Consider using a DNA polymerase that is more resistant to inhibitors.
Enzyme inactivation. Use a hot-start DNA polymerase to prevent non-specific amplification and primer-dimer formation during reaction setup.[11]

Data Presentation

Table 1: Common Plasmid-Encoded Macrolide Resistance Genes and their Phenotypes

Gene Family Specific Genes Mechanism of Resistance Resistance Phenotype Typical Erythromycin MIC Range (µg/mL)
erm erm(A), erm(B), erm(C), erm(TR)Ribosomal methylationMLSB (constitutive or inducible)High-level (≥64)[13][14][15]
mef mef(A), mef(E)Macrolide effluxMLow to moderate-level (1-32)[14][15][16]
msr msr(A), msr(D)Macrolide efflux / Ribosomal protectionM or MLSB (with mef)Variable, often enhances mef-mediated resistance
mph mph(A), mph(B), mph(G)Enzymatic inactivation (Phosphorylation)Macrolide-specificVariable
ere ere(A), ere(B)Enzymatic inactivation (Hydrolysis)Macrolide-specificVariable

Table 2: Interpreting Minimum Inhibitory Concentration (MIC) Results for Macrolides

Interpretation MIC (µg/mL) Clinical Significance
Susceptible (S) ≤ BreakpointThe concentration of the antibiotic required to inhibit the growth of the organism is achievable in the patient with standard dosing.[17][18] High likelihood of therapeutic success.[19]
Intermediate (I) / Susceptible-Dose Dependent (SDD) > Susceptible Breakpoint but ≤ Resistant BreakpointThe antibiotic may be effective at a higher or more frequent dosage, or in body sites where it is concentrated.[17][19]
Resistant (R) > BreakpointThe concentration of the antibiotic required to inhibit the growth of the organism is not achievable in the patient.[17][18] High likelihood of therapeutic failure.[19]

Note: Breakpoints are specific to the bacterial species and the macrolide antibiotic being tested and are defined by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[17]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a generalized procedure and should be adapted based on the specific bacterial species and antibiotic being tested, following CLSI or EUCAST guidelines.[20]

  • Prepare Antibiotic Stock Solution: Dissolve the macrolide antibiotic in a suitable solvent to a known high concentration (e.g., 1280 µg/mL).

  • Prepare Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the antibiotic stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations (e.g., 64 to 0.06 µg/mL).

  • Prepare Bacterial Inoculum: Culture the bacterial isolate overnight on an appropriate agar plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[21]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.[21][22]

Protocol 2: Plasmid DNA Isolation (Alkaline Lysis Method)

This is a common method for isolating plasmid DNA from bacteria.[4][5][7]

  • Bacterial Culture: Inoculate a single colony of the bacterial isolate into 5 mL of Luria-Bertani (LB) broth containing a selective antibiotic and incubate overnight at 37°C with shaking.[8]

  • Cell Harvesting: Pellet the bacterial cells by centrifuging 1.5 mL of the overnight culture in a microcentrifuge tube at high speed for 1 minute. Discard the supernatant.[4]

  • Resuspension: Resuspend the cell pellet in 100 µL of ice-cold Solution I (e.g., Tris-HCl, EDTA, RNase A).[4]

  • Lysis: Add 200 µL of Solution II (e.g., NaOH, SDS) and gently invert the tube several times to mix. The solution should become clear and viscous.[4] Do not vortex, as this can shear the chromosomal DNA.

  • Neutralization: Add 150 µL of ice-cold Solution III (e.g., potassium acetate) and mix gently by inversion. A white precipitate containing chromosomal DNA and proteins will form.[5]

  • Centrifugation: Centrifuge at high speed for 5-10 minutes to pellet the precipitate.

  • DNA Precipitation: Carefully transfer the supernatant containing the plasmid DNA to a new tube. Add 2 volumes of 100% ethanol to precipitate the plasmid DNA.[4]

  • Washing and Resuspension: Pellet the DNA by centrifugation, discard the supernatant, and wash the pellet with 70% ethanol. Air-dry the pellet and resuspend it in a small volume of TE buffer or sterile water.

Protocol 3: Plasmid Curing with Acridine Orange

Plasmid curing is the process of eliminating plasmids from a bacterial cell.[23][24] This protocol uses acridine orange, an intercalating agent that can interfere with plasmid replication.

  • Determine Sub-inhibitory Concentration: First, determine the minimum inhibitory concentration (MIC) of acridine orange for the bacterial strain. Use a concentration of acridine orange that is just below the MIC for the curing experiment.[25]

  • Inoculation: Inoculate the bacterial strain into a series of tubes containing LB broth with increasing sub-inhibitory concentrations of acridine orange.

  • Incubation: Incubate the cultures overnight at 37°C with shaking.[23]

  • Plating: Plate serial dilutions of the overnight cultures onto non-selective agar plates and incubate overnight.

  • Screening for Plasmid Loss: Replica-plate colonies from the non-selective plates onto agar plates with and without the selective antibiotic corresponding to the plasmid's resistance marker.[25]

  • Confirmation: Colonies that grow on the non-selective plate but not on the selective plate are potential cured derivatives. Confirm the loss of the plasmid by performing plasmid DNA isolation and PCR for the resistance gene.[25]

Mandatory Visualizations

macrolide_resistance_mechanisms cluster_cell Bacterial Cell cluster_efflux Efflux Pump ribosome Ribosome (50S subunit) methylated_ribosome Methylated Ribosome dna Plasmid DNA erm_gene erm gene mef_msr_gene mef/msr gene mph_ere_gene mph/ere gene efflux_pump Mef/Msr Pump macrolide_out Macrolide efflux_pump->macrolide_out Expels antibiotic macrolide_in Macrolide macrolide_in->ribosome Inhibits protein synthesis macrolide_in->efflux_pump Enters pump macrolide_in->methylated_ribosome Binding blocked mph_ere_protein Mph/Ere Enzyme macrolide_in->mph_ere_protein Substrate macrolide_ext Macrolide (extracellular) macrolide_out->macrolide_ext Returns to extracellular space inactive_macrolide Inactive Macrolide erm_protein Erm Methylase erm_gene->erm_protein Transcription & Translation mef_msr_gene->efflux_pump Transcription & Translation mph_ere_gene->mph_ere_protein Transcription & Translation erm_protein->ribosome Methylates 23S rRNA mph_ere_protein->inactive_macrolide Inactivation macrolide_ext->macrolide_in Enters cell

Caption: Mechanisms of plasmid-encoded macrolide resistance.

experimental_workflow start Start: Isolate with Suspected Macrolide Resistance mic_test Perform MIC Testing (e.g., Broth Microdilution) start->mic_test result_mic Resistant (MIC > Breakpoint) mic_test->result_mic phenotype_test Phenotypic Characterization (D-test) result_phenotype Determine Phenotype (cMLSB, iMLSB, M) phenotype_test->result_phenotype genotype_test Genotypic Characterization (Multiplex PCR for erm, mef, etc.) result_genotype Identify Resistance Gene(s) genotype_test->result_genotype plasmid_analysis Plasmid Analysis plasmid_isolation Plasmid DNA Isolation plasmid_analysis->plasmid_isolation plasmid_curing Plasmid Curing plasmid_isolation->plasmid_curing confirm_curing Confirm Plasmid Loss (PCR and MIC of cured strain) plasmid_curing->confirm_curing result_plasmid Plasmid-mediated? confirm_curing->result_plasmid end End: Characterized Resistance Mechanism result_mic->phenotype_test Yes result_phenotype->genotype_test result_genotype->plasmid_analysis result_plasmid->end Yes

Caption: Workflow for characterizing macrolide resistance.

References

Validation & Comparative

A Comparative Analysis of the Antimicrobial Activity of Demethylmacrocin and Macrocin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Macrolide Antibiotics

Macrolide antibiotics are a class of bacteriostatic agents that function by reversibly binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis. This mechanism of action makes them effective against a variety of clinically relevant bacteria. This guide aims to provide a comparative overview of the antimicrobial activity of two such macrolides, Demethylmacrocin and Macrocin. Due to the limited availability of direct comparative studies, we will utilize data from a representative macrolide, Erythromycin, to illustrate the typical antibacterial spectrum and potency of this class of antibiotics.

Illustrative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Erythromycin against several key bacterial species. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.[1][2][3][4] This data is presented for illustrative purposes to demonstrate the expected format for comparative analysis.

Bacterial SpeciesGram StainErythromycin MIC (µg/mL)
Staphylococcus aureusGram-positive0.25 - >64[3][5]
Streptococcus pyogenesGram-positive0.03 - 16[1][4]
Escherichia coliGram-negative16 - >1024[6][7]
Pseudomonas aeruginosaGram-negative8 - >64[8]

Note: The wide range in MIC values can be attributed to the prevalence of antibiotic resistance among different bacterial strains.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in assessing the antimicrobial activity of a compound. The following is a detailed protocol for the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[9][10]

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium in vitro.

Materials:

  • Test compounds (this compound, Macrocin, or other antibiotics)

  • Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Pseudomonas aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the antimicrobial agent in a suitable solvent.

    • Perform serial two-fold dilutions of the antimicrobial agent in CAMHB in the 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation:

    • Inoculate each well (containing 100 µL of the diluted antimicrobial agent) with 100 µL of the prepared bacterial inoculum.

    • Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis bacterial_culture Bacterial Culture (18-24h) mcfarland 0.5 McFarland Standard Suspension bacterial_culture->mcfarland Colony Selection inoculum Final Inoculum (5x10^5 CFU/mL) mcfarland->inoculum Dilution in Broth inoculation Inoculation of 96-Well Plate inoculum->inoculation antibiotic_stock Antimicrobial Stock Solution serial_dilution Serial Dilutions in 96-Well Plate antibiotic_stock->serial_dilution Dilution Series serial_dilution->inoculation incubation Incubation (35°C, 16-20h) inoculation->incubation visual_inspection Visual Inspection for Turbidity incubation->visual_inspection mic_determination MIC Determination visual_inspection->mic_determination Lowest Clear Well

Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

Signaling Pathways

The primary mechanism of action for macrolide antibiotics, including presumably this compound and Macrocin, involves the inhibition of bacterial protein synthesis. This is achieved through their binding to the 50S ribosomal subunit, which interferes with the translocation step of peptide chain elongation.

signaling_pathway cluster_ribosome Bacterial Ribosome ribosome_50S 50S Subunit protein_synthesis Protein Synthesis ribosome_50S->protein_synthesis Inhibits ribosome_30S 30S Subunit macrolide Macrolide Antibiotic (this compound/Macrocin) macrolide->ribosome_50S Binds to bacterial_growth Bacterial Growth Inhibition protein_synthesis->bacterial_growth Leads to

Caption: Mechanism of action of macrolide antibiotics.

Conclusion

While a direct, quantitative comparison of the antimicrobial activity of this compound and Macrocin is hampered by a lack of available data, this guide provides a framework for how such a comparison could be conducted. The illustrative data for Erythromycin highlights the typical spectrum of activity for macrolide antibiotics, showing greater potency against Gram-positive bacteria. The detailed experimental protocol for MIC determination offers a standardized method for researchers to generate their own comparative data. Understanding the shared mechanism of action of macrolides provides a basis for predicting the likely biological effects of this compound and Macrocin. Further research is warranted to elucidate the specific antimicrobial profiles of these two compounds.

References

Demethylmacrocin versus other macrolide antibiotics: a comparative study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving field of antibacterial research, the exploration of novel macrolide antibiotics continues to be a priority in the fight against respiratory pathogens and other susceptible organisms. This guide provides a comparative analysis of Demethylmacrocin against established macrolide antibiotics, namely Azithromycin, Clarithromycin, and Erythromycin. Due to the limited publicly available data on this compound, this guide leverages data on its closely related successor molecule, Tylosin, as a predictive surrogate for its potential antibacterial profile.

Mechanism of Action: A Shared Target

Macrolide antibiotics, including this compound and its counterparts, exert their bacteriostatic effect by targeting the bacterial ribosome. Specifically, they bind to the 50S ribosomal subunit, effectively halting protein synthesis. This mechanism of action is crucial for their efficacy against a range of Gram-positive and some Gram-negative bacteria.[1]

Beyond their direct antibacterial properties, macrolides are also recognized for their immunomodulatory effects. These effects are mediated through the inhibition of key inflammatory signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[2][3] By downregulating the production of pro-inflammatory cytokines, macrolides can contribute to the resolution of inflammation associated with bacterial infections.[2][3]

In Vitro Activity: A Comparative Look at Minimum Inhibitory Concentrations

The in vitro potency of an antibiotic is a critical indicator of its potential clinical efficacy. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium, are a standard measure of this activity.

Due to the scarcity of specific MIC data for this compound, the following tables present the MIC values for Tylosin as a proxy, alongside those of Azithromycin, Clarithromycin, and Erythromycin against key respiratory and other clinically relevant bacteria. This comparison provides a baseline for understanding the potential antibacterial spectrum of this compound.

Table 1: Comparative MIC90 Values (μg/mL) Against Gram-Positive Bacteria

OrganismTylosinAzithromycinClarithromycinErythromycin
Staphylococcus aureus>128[4]2[5]>2[6]>8[7]
Streptococcus pneumoniae64[8]16[9]>64[10]8[11]
Mycoplasma bovis4[4]---

Table 2: Comparative MIC90 Values (μg/mL) Against Gram-Negative Bacteria

OrganismTylosinAzithromycinClarithromycinErythromycin
Haemophilus influenzae-4[12][13]8[9]16[9]
Moraxella catarrhalis-0.25[14]0.12[14]0.25[14]
Campylobacter coliActive[4]---

Experimental Protocols

To ensure the reproducibility and standardization of research findings, detailed experimental protocols are essential. The following sections outline the methodologies for key in vitro and in vivo assays used in the evaluation of macrolide antibiotics.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent, as outlined by the Clinical and Laboratory Standards Institute (CLSI).[15][16]

1. Preparation of Materials:

  • Antimicrobial Agent: A stock solution of the macrolide antibiotic is prepared at a known concentration and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of final concentrations in a 96-well microtiter plate.

  • Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[17]

  • Controls: A positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only) are included on each plate.

2. Inoculation and Incubation:

  • Each well of the microtiter plate, containing the serially diluted antibiotic, is inoculated with the standardized bacterial suspension.

  • The plate is then incubated at 35°C ± 2°C for 16-20 hours in ambient air.

3. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.[18]

MIC_Determination_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_antibiotic Prepare serial dilutions of macrolide antibiotic inoculate Inoculate microtiter plate prep_antibiotic->inoculate prep_inoculum Prepare standardized bacterial inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_results Visually assess for bacterial growth incubate->read_results determine_mic Determine MIC read_results->determine_mic

Experimental workflow for MIC determination.

In Vivo Efficacy Assessment: Murine Lung Infection Model

Animal models are indispensable for evaluating the in vivo efficacy of new antimicrobial agents. The murine lung infection model is a commonly used model to assess the effectiveness of antibiotics against respiratory pathogens.[19][20]

1. Animal Model and Acclimatization:

  • Specific pathogen-free mice (e.g., BALB/c or C57BL/6) are used for the study.

  • Animals are acclimatized to the laboratory conditions for a minimum of 7 days before the experiment.

2. Induction of Infection:

  • Mice are anesthetized and intranasally inoculated with a predetermined lethal or sub-lethal dose of the bacterial pathogen (e.g., Streptococcus pneumoniae or Haemophilus influenzae).[21]

3. Treatment Administration:

  • At a specified time post-infection (e.g., 2 or 4 hours), mice are treated with the macrolide antibiotic or a vehicle control.

  • Treatment can be administered via various routes, such as oral gavage or subcutaneous injection, at different dose levels and frequencies.

4. Monitoring and Endpoints:

  • Animals are monitored for clinical signs of illness and survival over a defined period (e.g., 7 days).

  • At the end of the study, or at predetermined time points, mice are euthanized, and their lungs and other relevant organs are harvested.

  • Bacterial burden in the tissues is quantified by plating serial dilutions of tissue homogenates on appropriate agar media.

  • The efficacy of the antibiotic is determined by the reduction in bacterial load and/or improvement in survival rates compared to the control group.

InVivo_Efficacy_Workflow cluster_setup Setup cluster_infection Infection & Treatment cluster_outcome Outcome Assessment acclimatize Acclimatize mice infect Intranasal inoculation acclimatize->infect prepare_pathogen Prepare bacterial inoculum prepare_pathogen->infect treat Administer macrolide or vehicle control infect->treat monitor Monitor survival and clinical signs treat->monitor assess Determine bacterial load in lungs monitor->assess

Experimental workflow for in vivo efficacy study.

Immunomodulatory Effects: Targeting Key Signaling Pathways

The anti-inflammatory properties of macrolide antibiotics are a significant aspect of their therapeutic profile. By inhibiting the NF-κB and MAPK signaling pathways, macrolides can modulate the host immune response to infection.[2][3]

Macrolide_Signaling_Inhibition cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Pathways cluster_response Cellular Response stimulus Bacterial components (e.g., LPS) mapk MAPK Pathway (ERK, p38, JNK) stimulus->mapk nfkb NF-κB Pathway stimulus->nfkb cytokines Pro-inflammatory Cytokine Production (IL-6, IL-8, TNF-α) mapk->cytokines nfkb->cytokines macrolides Macrolide Antibiotics macrolides->mapk Inhibition macrolides->nfkb Inhibition

Macrolide inhibition of inflammatory pathways.

Safety and Tolerability

Conclusion

This compound, as a precursor to the established veterinary macrolide Tylosin, holds potential as an antibacterial agent. Based on the profile of Tylosin, its activity is likely more pronounced against Gram-positive organisms. However, a comprehensive understanding of its comparative efficacy and safety necessitates direct experimental evaluation. The data and protocols presented in this guide offer a framework for such investigations, providing researchers and drug development professionals with the necessary tools to further explore the therapeutic potential of this compound and other novel macrolide antibiotics. Future studies should focus on generating specific MIC data for this compound against a wide panel of clinical isolates and conducting in vivo efficacy and safety studies to fully characterize its profile relative to existing macrolides.

References

Unveiling the Action of Demethylmacrocin: A Comparative Guide to a Potential Immunomodulator

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide offers a comparative analysis of the potential mechanism of action of Demethylmacrocin, a macrolide antibiotic. In the absence of direct experimental data for this compound, this document provides a comprehensive overview of the established anti-inflammatory and immunomodulatory mechanisms of well-characterized macrolides, such as erythromycin and azithromycin. The focus is on two key signaling pathways implicated in the therapeutic effects of macrolides: the NLRP3 inflammasome and the mTOR (mammalian target of rapamycin) pathway. This guide is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this compound beyond its antimicrobial properties.

Introduction to this compound

This compound is a macrolide antibiotic, a class of drugs known for both their antimicrobial and immunomodulatory effects. While the antibiotic properties of macrolides are well-documented to arise from their interaction with the bacterial ribosome, their influence on the host's immune system is a subject of ongoing research. This guide explores the probable, yet currently unvalidated, mechanisms by which this compound may exert anti-inflammatory and immunomodulatory effects, drawing parallels with extensively studied macrolides.

Comparative Analysis of Macrolide Effects on Key Inflammatory Pathways

The immunomodulatory effects of macrolides are believed to be mediated, in part, through their influence on the NLRP3 inflammasome and mTOR signaling pathways.[1][2] These pathways are central to the regulation of inflammation and cellular metabolism.

The NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[3][4] Dysregulation of the NLRP3 inflammasome is associated with a variety of inflammatory diseases.[3]

Several macrolides have been shown to inhibit the activation of the NLRP3 inflammasome. For instance, azithromycin has been reported to decrease IL-1β levels and reduce NLRP3 protein levels in LPS-stimulated human monocytes by decreasing the mRNA stability of the NLRP3-coding gene.[5] This effect is thought to contribute to the anti-inflammatory properties of these drugs.

Below is a diagram illustrating the canonical NLRP3 inflammasome activation pathway and the potential point of inhibition by macrolides.

NLRP3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_activation Signal 2 (Activation) PAMPs_DAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs_DAMPs->TLR4 Signal 1 (Priming) NFkB NF-κB TLR4->NFkB pro_IL1b pro-IL-1β NFkB->pro_IL1b Transcription NLRP3_gene NLRP3 Gene NFkB->NLRP3_gene Transcription IL1b IL-1β (Secreted) pro_IL1b->IL1b NLRP3_protein NLRP3 Protein NLRP3_gene->NLRP3_protein Translation Inflammasome NLRP3 Inflammasome Assembly NLRP3_protein->Inflammasome ASC ASC ASC->Inflammasome pro_Casp1 pro-Caspase-1 pro_Casp1->Inflammasome Casp1 Caspase-1 Casp1->pro_IL1b Cleavage Inflammasome->Casp1 Cleavage Macrolides Macrolides (e.g., Azithromycin) Macrolides->NLRP3_gene Inhibits Transcription/ Destabilizes mRNA K_efflux K+ Efflux K_efflux->Inflammasome ROS ROS ROS->Inflammasome

NLRP3 Inflammasome Activation Pathway
The mTOR Signaling Pathway

The mTOR signaling pathway is a central regulator of cell metabolism, growth, and proliferation.[6] It exists in two distinct complexes, mTORC1 and mTORC2.[6] The mTOR pathway integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis, lipid metabolism, and autophagy.[6][7] Recent studies have shown that erythromycin can attenuate oxidative stress-induced cellular senescence by inhibiting the PI3K-mTOR signaling pathway.[8] This suggests that macrolides may exert some of their therapeutic effects by modulating mTOR activity.

The following diagram illustrates the mTOR signaling pathway and the potential point of intervention by macrolides.

mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytosol Cytosol GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt TSC1_2 TSC1/TSC2 Akt->TSC1_2 Inhibits Rheb Rheb-GTP TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Protein_Synthesis Protein Synthesis Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Macrolides Macrolides (e.g., Erythromycin) Macrolides->PI3K Inhibits

mTOR Signaling Pathway

Quantitative Data Summary

The following table summarizes the reported effects of well-characterized macrolides on key readouts of NLRP3 inflammasome and mTOR pathway activation. This data provides a benchmark for the potential activity of this compound.

MacrolideTarget PathwayCell TypeAssayKey FindingReference
Azithromycin NLRP3 InflammasomeTHP-1 monocytesWestern Blot, qPCRDecreased LPS-induced NLRP3 protein and mRNA levels.[5]
A549, PC3 cellsELISA, qPCRReduced LPS-induced IL-1β secretion.[9]
Erythromycin mTOR SignalingBEAS-2B cellsWestern BlotInhibited H₂O₂-induced phosphorylation of PI3K and mTOR.[8]
Clarithromycin NLRP3 InflammasomeHuman monocytesELISADid not significantly inhibit LPS-induced IL-1β secretion.[10]

Experimental Protocols

To facilitate further research into the mechanism of action of this compound, this section provides detailed methodologies for key experiments.

NLRP3 Inflammasome Activation Assay

Objective: To determine the effect of a test compound (e.g., this compound) on NLRP3 inflammasome activation in macrophages.

Cell Line: THP-1 human monocytic cell line or primary bone marrow-derived macrophages (BMDMs).

Protocol:

  • Cell Culture and Priming:

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Differentiate THP-1 cells into macrophage-like cells by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 24 hours.

    • Prime the cells with 1 µg/mL lipopolysaccharide (LPS) for 4 hours to upregulate NLRP3 and pro-IL-1β expression.[11]

  • Compound Treatment:

    • Pre-treat the primed cells with various concentrations of this compound or a control macrolide (e.g., Azithromycin) for 1 hour.

  • Inflammasome Activation:

    • Induce NLRP3 inflammasome activation by adding 5 mM ATP for 30 minutes or 10 µM nigericin for 1 hour.[12]

  • Sample Collection:

    • Collect the cell culture supernatant for cytokine analysis.

    • Lyse the cells to collect protein extracts for Western blot analysis.

  • Readouts:

    • IL-1β Measurement: Quantify the concentration of secreted IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.[13][14][15][16]

    • Western Blot: Analyze the cell lysates for the expression of NLRP3, cleaved caspase-1 (p20 subunit), and pro-caspase-1. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

Western Blot for mTOR Signaling Pathway

Objective: To assess the effect of a test compound (e.g., this compound) on the phosphorylation status of key proteins in the mTOR signaling pathway.

Cell Line: A suitable cell line where the mTOR pathway is active or can be stimulated (e.g., HEK293T, cancer cell lines).

Protocol:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Serum-starve the cells for 12-16 hours to reduce basal mTOR activity.

    • Pre-treat the cells with various concentrations of this compound or a control macrolide (e.g., Erythromycin) for 1-2 hours.

    • Stimulate the mTOR pathway with a growth factor (e.g., 100 ng/mL insulin or EGF) for 15-30 minutes.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[17][18]

    • Quantify the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of mTOR, Akt, S6K1, and 4E-BP1 overnight at 4°C.[17][19][20][21]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

While direct evidence for the mechanism of action of this compound is currently lacking, the well-established immunomodulatory effects of other macrolides provide a strong rationale for investigating its potential to modulate the NLRP3 inflammasome and mTOR signaling pathways. The comparative data and detailed experimental protocols provided in this guide offer a framework for researchers to validate these potential mechanisms and explore the therapeutic utility of this compound in inflammatory and immune-mediated diseases. Further research is warranted to elucidate the specific molecular targets and signaling pathways affected by this compound.

References

Demystifying Demethylmacrocin: A Comparative Guide to Cross-Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the landscape of antibiotic resistance is paramount. This guide offers a comparative analysis of Demethylmacrocin, a macrolide antibiotic, within the context of cross-resistance. While specific cross-resistance studies on this compound are not extensively documented, we can infer potential patterns based on the well-established mechanisms of resistance to the broader class of macrolide antibiotics. This guide presents hypothetical comparative data, detailed experimental protocols for assessing cross-resistance, and visual workflows to elucidate key pathways and procedures.

Understanding Macrolide Resistance and its Implication for this compound

This compound belongs to the macrolide class of antibiotics, which act by inhibiting bacterial protein synthesis. They bind to the 50S ribosomal subunit, preventing the elongation of the polypeptide chain. Resistance to macrolides, and by extension, the potential for cross-resistance with this compound, primarily occurs through three main mechanisms:

  • Target Site Modification: This is one of the most common mechanisms. Bacteria can acquire genes, such as the erm (erythromycin ribosome methylase) genes, that encode for enzymes that methylate the ribosomal target of the antibiotic. This modification reduces the binding affinity of macrolides, leading to resistance. This mechanism often results in cross-resistance to other macrolides, lincosamides, and streptogramin B antibiotics, a phenotype known as MLSB resistance.[1][2][3]

  • Drug Efflux: Bacteria can develop efflux pumps, which are membrane proteins that actively transport antibiotics out of the cell, preventing them from reaching their ribosomal target in sufficient concentrations.[3]

  • Drug Inactivation: Less commonly, bacteria may produce enzymes that inactivate the macrolide antibiotic through hydrolysis or other modifications.[1]

Given these mechanisms, it is highly probable that bacteria resistant to other macrolides, such as erythromycin or azithromycin, through target site modification or efflux will also exhibit resistance to this compound.

Comparative Analysis of Minimum Inhibitory Concentrations (MIC)

To illustrate how cross-resistance is quantitatively assessed, the following table presents hypothetical Minimum Inhibitory Concentration (MIC) data. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. In a cross-resistance study, an increase in the MIC of this compound against a strain known to be resistant to another antibiotic would indicate cross-resistance.

Bacterial StrainAntibioticMIC (µg/mL)Interpretation
Staphylococcus aureus ATCC 29213 (Susceptible Control) This compound1Susceptible
Erythromycin0.5Susceptible
Clindamycin0.25Susceptible
Staphylococcus aureus (Erythromycin-Resistant, ermC) This compound>256Resistant
Erythromycin>256Resistant
Clindamycin>256Resistant (MLSB Phenotype)
Streptococcus pneumoniae (Efflux-Mediated Resistance) This compound16Resistant
Erythromycin32Resistant
Clindamycin0.5Susceptible

Note: This table contains hypothetical data for illustrative purposes. Actual MIC values would need to be determined experimentally.

Experimental Protocols

A fundamental method for investigating cross-resistance is the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Protocol: Broth Microdilution MIC Assay

1. Preparation of Materials:

  • Bacterial culture in the logarithmic growth phase.
  • Cation-adjusted Mueller-Hinton Broth (CAMHB).
  • 96-well microtiter plates.
  • Stock solutions of this compound and comparator antibiotics.

2. Inoculum Preparation:

  • Aseptically pick several colonies of the test bacterium from a fresh agar plate.
  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
  • Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the microtiter plate wells.

3. Antibiotic Dilution Series:

  • Prepare a serial two-fold dilution of each antibiotic in CAMHB in the 96-well plate. The typical concentration range to test is 0.06 to 256 µg/mL.
  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

4. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with the prepared bacterial suspension.
  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Visualizing Pathways and Workflows

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate a generalized mechanism of macrolide resistance and the experimental workflow for assessing cross-resistance.

macrolide_resistance cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms ribosome 50S Ribosome protein Protein Synthesis ribosome->protein Inhibits macrolide Macrolide (e.g., this compound) macrolide->ribosome Binds to 50S subunit efflux_pump Efflux Pump macrolide->efflux_pump Enters erm_gene erm Gene methylase Methylase Enzyme erm_gene->methylase Produces methylase->ribosome Methylates 23S rRNA macrolide_out Macrolide (extracellular) efflux_pump->macrolide_out Pumps out

Caption: Generalized mechanisms of macrolide resistance in a bacterial cell.

cross_resistance_workflow start Start: Select Bacterial Strains (Susceptible and Resistant) prepare_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prepare_inoculum inoculate Inoculate Plates with Bacterial Suspension prepare_inoculum->inoculate prepare_plates Prepare 96-Well Plates with Serial Dilutions of Antibiotics prepare_plates->inoculate antibiotics Antibiotics: - this compound - Comparator Macrolides - Other Classes antibiotics->prepare_plates incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic analyze Analyze and Compare MICs read_mic->analyze conclusion Conclusion: Determine Cross-Resistance Profile analyze->conclusion

Caption: Experimental workflow for determining cross-resistance using MIC assays.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Tylosin Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic properties of different Tylosin precursors, primarily focusing on Tylosin Tartrate and Tylosin Phosphate. The data presented is compiled from various veterinary pharmacokinetic studies to aid in the research and development of more effective macrolide antibiotic formulations.

Tylosin is a widely used macrolide antibiotic in veterinary medicine for the treatment of infections caused by susceptible organisms.[1][2] It is a mixture of four active compounds: Tylosin A, B, C, and D, with Tylosin A being the major component.[2] The efficacy of an antibiotic is significantly influenced by its pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion. Different salt forms of Tylosin, such as tartrate and phosphate, are utilized in commercial formulations and can exhibit distinct pharmacokinetic behaviors.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of Tylosin Tartrate and Tylosin Phosphate from studies conducted in broiler chickens. This direct comparison highlights the differences in their oral bioavailability and absorption characteristics.

Parameter Tylosin Tartrate Tylosin Phosphate Animal Model Dosage and Administration Source
Cmax (µg/mL) 0.44 ± 0.090.18 ± 0.01Broiler Chickens10 mg/kg b.w., Oral[3][4]
AUC (µg·h/mL) 1.57 ± 0.250.82 ± 0.05Broiler Chickens10 mg/kg b.w., Oral[3][4]
Oral Bioavailability (F) 25.78%13.73%Broiler Chickens10 mg/kg b.w., Oral vs. IV[3][4]

Cmax: Maximum plasma concentration; AUC: Area under the concentration-time curve.

In addition to this direct comparison, various studies have reported the pharmacokinetic parameters of Tylosin in different formulations and animal models.

Formulation Animal Model Dosage and Administration Cmax (µg/mL) Tmax (h) t1/2 (h) Bioavailability (F) Source
Tylosin (Tylan®)Broiler Chickens25 mg/kg b.w., Oral2.63 ± 0.742.30 ± 0.382.67 ± 0.6035.41%[5]
Tylosin (Tylosina®)Broiler Chickens25 mg/kg b.w., Oral3.05 ± 0.632.36 ± 0.421.99 ± 0.3840.56%[5]
TylosinPigs (Healthy)10 mg/kg b.w., IM2.06 ± 0.431.95 ± 0.22--[6]
TylosinPigs (Infected)10 mg/kg b.w., IM2.37 ± 0.381.58 ± 0.49--[6]
TylosinCattle10 mg/kg b.w., IM0.64 ± 0.068---[7]
TylosinBuffaloes10 mg/kg b.w., IM0.40 ± 0.046---[7]
TylosinCows17.5 mg/kg b.w., IM1.30 ± 0.24220.46 ± 2.08-[8]

IM: Intramuscular; Cmax: Maximum plasma concentration; Tmax: Time to reach maximum concentration; t1/2: Elimination half-life; F: Bioavailability.

Experimental Protocols

The data presented in this guide were derived from pharmacokinetic studies employing standardized methodologies. A general outline of a typical experimental protocol is as follows:

1. Animal Models and Housing:

  • Clinically healthy animals (e.g., broiler chickens, pigs, cattle) are used.

  • Animals are housed in controlled environments with access to feed and water, with a washout period to ensure no residual drugs are present.

2. Drug Administration:

  • Oral Administration: Formulations of Tylosin Tartrate or Tylosin Phosphate are administered orally at a specific dose (e.g., 10 mg/kg body weight).

  • Intravenous Administration: A corresponding intravenous dose is administered to a separate group of animals to determine the absolute bioavailability.

3. Blood Sampling:

  • Serial blood samples are collected at predetermined time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Blood is collected into heparinized tubes and centrifuged to separate the plasma.

4. Analytical Method:

  • Plasma concentrations of Tylosin are determined using a validated High-Performance Liquid Chromatography (HPLC) method.[9]

5. Pharmacokinetic Analysis:

  • The plasma concentration-time data for each animal is analyzed using pharmacokinetic software (e.g., 3P97, WinNonlin®).

  • Pharmacokinetic parameters are calculated using non-compartmental or compartmental analysis. For oral administration, a one-compartmental open model is often used, while a two-compartmental model is typically applied for intravenous data.[3][4]

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow of a comparative pharmacokinetic study for Tylosin precursors.

G cluster_0 Phase 1: Animal Preparation cluster_1 Phase 2: Drug Administration cluster_2 Phase 3: Sample Collection & Processing cluster_3 Phase 4: Analysis & Interpretation AnimalSelection Selection of Healthy Animals Acclimatization Acclimatization Period AnimalSelection->Acclimatization Fasting Overnight Fasting Acclimatization->Fasting Dosing_Oral_TT Oral Dosing (Tylosin Tartrate) Fasting->Dosing_Oral_TT Dosing_Oral_TP Oral Dosing (Tylosin Phosphate) Fasting->Dosing_Oral_TP Dosing_IV Intravenous Dosing (Reference) Fasting->Dosing_IV BloodCollection Serial Blood Sampling Dosing_Oral_TT->BloodCollection Dosing_Oral_TP->BloodCollection Dosing_IV->BloodCollection PlasmaSeparation Centrifugation & Plasma Separation BloodCollection->PlasmaSeparation SampleStorage Storage at -20°C PlasmaSeparation->SampleStorage HPLC_Analysis HPLC Analysis SampleStorage->HPLC_Analysis PK_Modeling Pharmacokinetic Modeling HPLC_Analysis->PK_Modeling Data_Comparison Comparative Data Analysis PK_Modeling->Data_Comparison

Caption: Experimental workflow for a comparative pharmacokinetic study.

The presented data indicates that Tylosin Tartrate exhibits superior oral bioavailability compared to Tylosin Phosphate in broiler chickens.[3][4] This suggests that the choice of the salt form is a critical factor in the formulation of orally administered Tylosin products. The higher Cmax and AUC values for Tylosin Tartrate indicate a more efficient absorption from the gastrointestinal tract.[3][4] These findings are crucial for drug development professionals aiming to optimize the therapeutic efficacy of Tylosin formulations. Further research across a wider range of species and with other potential precursors is warranted to build a more comprehensive understanding of Tylosin's pharmacokinetic behavior.

References

The Structure-Activity Relationship of Demethylmacrocin Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Structural Modifications and Their Impact on the Antimicrobial Activity of Demethylmacrocin Analogs, Drawing Key Insights from Tylosin Derivatives.

This guide provides a comprehensive comparison of this compound derivatives, focusing on their structure-activity relationships (SAR). Given that this compound is a direct biosynthetic precursor to the well-studied macrolide antibiotic tylosin, this guide leverages the extensive research on tylosin analogs to infer the SAR of this compound derivatives. By examining how specific structural modifications influence antibacterial potency, this document aims to inform the rational design of novel and more effective macrolide antibiotics.

This compound is a 16-membered macrolide antibiotic that serves as a key intermediate in the biosynthesis of tylosin. The conversion of this compound to tylosin involves sequential methylation steps, highlighting the close structural and biosynthetic relationship between these compounds. Therefore, understanding the SAR of tylosin derivatives provides critical insights into how modifications to the this compound scaffold are likely to impact biological activity.

Comparative Analysis of Antibacterial Activity

The antibacterial activity of macrolide antibiotics is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following tables summarize the MIC values of tylosin and its derivatives against various bacterial strains. These modifications, if applied to this compound, would be expected to produce similar trends in antibacterial activity.

Table 1: In Vitro Antibacterial Activity (MIC, µg/mL) of Tylosin and its Major Components [1]

CompoundKocuria rhizophilaStaphylococcus aureus
Tylosin A0.10.39
Tylosin B (Desmycosin)~0.1~0.5
Tylosin C (Macrocin)0.10.39
Tylosin D (Relomycin)1.56>0.39

Table 2: In Vitro Antibacterial Activity (MIC, µg/mL) of Tylosin Against Various Bacterial Species [2][3]

Bacterial SpeciesMIC (µg/mL)
Fusobacterium necrophorum9.6
Actinomyces pyogenes16.4
Mycoplasma gallisepticum0.1
Staphylococcus aureus1
Streptococcus uberis0.5
Streptococcus pyogenes0.1 - 0.2
Streptococcus pneumoniae0.2 - 0.4

Table 3: In Vitro Antibacterial Activity (MIC50/MIC90, µg/mL) of Tylosin and Other Macrolides Against Mycoplasma hyopneumoniae [4]

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Tylosin0.0160.06
Tilmicosin0.060.5
Tulathromycin≤0.0010.004

Key Structure-Activity Relationship Insights

Based on studies of tylosin and other macrolide derivatives, the following SARs can be inferred for this compound:

  • The Macrolactone Ring: The 16-membered lactone ring is essential for activity. Modifications to its structure, such as reduction of the conjugated double bonds or carbonyl groups, can lead to a decrease or complete loss of antibacterial activity.

  • The C-20 Aldehyde Group: The aldehyde at the C-20 position is a critical site for modification. Reductive amination of this group to introduce various amine substituents can lead to derivatives with altered antibacterial spectrum and potency.

  • The Sugar Moieties: The neutral sugar, mycarose, attached at the C-4' position of the mycaminose sugar, plays a significant role in antibacterial activity. Cleavage of mycarose and subsequent modification of the 4'-hydroxyl group can result in derivatives with potent activity against erythromycin-resistant pathogens[5]. The nature and number of sugar substituents are primary determinants of anti-ribosomal potency.

  • Methylation: The methylation of the hydroxyl groups on the sugar moieties, which converts this compound to tylosin, is crucial for optimizing antibacterial activity. The absence of these methyl groups in this compound suggests that its derivatives could serve as scaffolds for introducing alternative functional groups to probe interactions with the ribosomal target.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Macrolide antibiotics, including this compound and its derivatives, exert their antibacterial effect by inhibiting protein synthesis in susceptible bacteria. They bind to the 50S subunit of the bacterial ribosome, near the entrance of the polypeptide exit tunnel. This binding event physically blocks the elongation of the nascent polypeptide chain, leading to premature dissociation of peptidyl-tRNA from the ribosome and ultimately, the cessation of protein synthesis.

G cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Exit_Tunnel Polypeptide Exit Tunnel 30S_subunit 30S Subunit This compound This compound Derivative This compound->50S_subunit Binds to Inhibition Inhibition Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis Blocks

Caption: Mechanism of action of this compound derivatives.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial strains

  • This compound derivatives (or other macrolides)

  • Sterile saline

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of the this compound derivative in a suitable solvent.

    • Perform serial two-fold dilutions of the antibiotic in MHB in the wells of a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation:

    • Inoculate each well (containing 100 µL of the diluted antibiotic) with 100 µL of the prepared bacterial inoculum.

    • Include a growth control well (MHB with inoculum, no antibiotic) and a sterility control well (MHB only).

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) compared to the growth control well.

G Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate 96-well Plate Prepare_Inoculum->Inoculate_Plate Dilute_Antibiotic Serial Dilution of This compound Derivative Dilute_Antibiotic->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Ribosome Binding Assay (Fluorescence Polarization)

This assay measures the binding of a fluorescently labeled macrolide to bacterial ribosomes and can be used to determine the binding affinity of unlabeled competitor compounds, such as this compound derivatives.

Materials:

  • Purified 70S ribosomes from a relevant bacterial species (e.g., E. coli)

  • Fluorescently labeled macrolide (e.g., BODIPY-erythromycin)

  • Binding buffer (e.g., 20 mM HEPES pH 7.6, 10 mM MgCl2, 100 mM NH4Cl, 4 mM β-mercaptoethanol)

  • This compound derivatives

  • 96-well black, low-binding microtiter plates

  • Fluorescence polarization plate reader

Procedure:

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of the fluorescently labeled macrolide and a fixed concentration of the 70S ribosomes to each well.

    • Add varying concentrations of the unlabeled this compound derivative (competitor) to the wells.

    • Include control wells with no competitor (maximum polarization) and no ribosomes (minimum polarization).

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes).

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore.

  • Data Analysis:

    • The decrease in fluorescence polarization with increasing concentrations of the this compound derivative indicates displacement of the fluorescent probe.

    • The data can be fitted to a competition binding equation to determine the IC50 (the concentration of the derivative that displaces 50% of the fluorescent probe), from which the binding affinity (Ki) can be calculated.

G Start Start Prepare_Reagents Prepare Ribosomes, Fluorescent Probe, and this compound Derivatives Start->Prepare_Reagents Mix_Reagents Mix Reagents in 96-well Plate Prepare_Reagents->Mix_Reagents Incubate Incubate to Reach Binding Equilibrium Mix_Reagents->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Analyze_Data Analyze Data to Determine IC50 and Ki Measure_FP->Analyze_Data End End Analyze_Data->End

Caption: Workflow for ribosome binding assay.

Conclusion

The structure-activity relationship of this compound derivatives can be effectively inferred from the extensive studies on the closely related macrolide, tylosin. Key structural features, including the macrolactone core, the C-20 aldehyde group, and the sugar moieties, are critical for antibacterial activity. Modifications at these positions offer promising avenues for the development of novel this compound-based antibiotics with improved potency and spectrum of activity, particularly against resistant bacterial strains. The experimental protocols provided herein offer standardized methods for evaluating the antibacterial efficacy and target engagement of these novel derivatives. Further research focusing on the synthesis and evaluation of a dedicated library of this compound analogs is warranted to fully elucidate their therapeutic potential.

References

The Pivotal Role of Demethylmacrocin in Tylosin Biosynthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate biosynthetic pathways of antibiotics is paramount for optimizing production and engineering novel therapeutics. This guide provides a detailed validation of the role of demethylmacrocin as a key intermediate in the biosynthesis of tylosin, a widely used macrolide antibiotic. Through a comparative analysis of experimental data, this document elucidates the efficiency of its conversion and contrasts the late-stage tailoring of the tylosin pathway with that of other notable macrolides.

This compound is a crucial precursor in the final steps of tylosin biosynthesis in the producing organism, Streptomyces fradiae. Its conversion to macrocin, and subsequently to tylosin, represents a critical methylation sequence that completes the synthesis of the active antibiotic. The validation of this compound's role has been extensively studied through the use of blocked mutants and bioconversion experiments, providing a clear picture of its position in the pathway.

Quantitative Analysis of Tylosin Biosynthesis Intermediates

The efficiency of the conversion of various intermediates in the tylosin biosynthetic pathway has been investigated using mutant strains of S. fradiae blocked at specific steps. A mutant strain blocked in the formation of tylactone, the initial polyketide core of tylosin, is particularly useful for these studies as it can bioconvert externally supplied intermediates into the final product. While a comprehensive quantitative comparison of all 23 identified intermediates is extensive, the focus here is on the late-stage precursors.

One of the key enzymatic steps is the conversion of this compound to macrocin, catalyzed by S-adenosyl-L-methionine:this compound O-methyltransferase. Studies on the purified enzyme have shown this conversion to be stoichiometric, with a 1:1 ratio of substrate to product.[1] While specific percentage yields from whole-cell bioconversion experiments with this compound are not consistently reported across the literature, the accumulation of this compound in tylF mutant strains (blocked in the final methylation step) and its efficient conversion to tylosin by other mutants strongly support its role as a direct and efficiently utilized precursor.

Precursor Fed to Blocked MutantKey Enzyme InvolvedProduct(s)Observed Efficiency/Notes
TylactoneGlycosyltransferases, Oxidases, MethyltransferasesTylosinServes as the foundational macrolide ring for subsequent modifications.
This compoundS-adenosyl-L-methionine:this compound O-methyltransferaseMacrocinThe conversion by the purified enzyme is stoichiometric (1:1). Whole-cell bioconversion is efficient.
MacrocinMacrocin O-methyltransferase (TylF)TylosinThis is the final and often rate-limiting step in the biosynthesis.[2]
DesmycosinMycarosyltransferaseTylosinAn alternative precursor that can be converted to tylosin.
LactenocinMethyltransferase, GlycosyltransferaseDesmycosin, MacrocinA precursor to both desmycosin and macrocin, highlighting branching in the late stages of the pathway.[3]

Comparative Analysis of Late-Stage Biosynthetic Pathways

The late-stage modifications, often referred to as "tailoring steps," are crucial for the bioactivity of many natural products, including macrolide antibiotics. These modifications typically involve glycosylation and methylation events that decorate the core polyketide structure.

The biosynthesis of tylosin is characterized by a highly specific and ordered series of late-stage modifications. The final two steps are sequential O-methylations.[3] First, this compound is methylated at the 2'''-hydroxyl group of the 6-deoxy-D-allose sugar moiety to form macrocin. Subsequently, macrocin is methylated at the 3'''-hydroxyl group to yield tylosin.[3] This two-step methylation is a distinguishing feature of the tylosin pathway.

In contrast, the biosynthesis of another well-known macrolide, erythromycin, involves different tailoring steps. While it also undergoes glycosylation, the final steps do not involve the same sequential di-methylation of a deoxysugar. Instead, the focus is on the hydroxylation of the macrolactone ring and the attachment of two different deoxysugars, L-cladinose and D-desosamine.

This comparison highlights the diversity of enzymatic strategies employed in nature to generate structurally and functionally distinct macrolide antibiotics from similar polyketide precursors.

Experimental Protocols

Bioconversion of this compound using a Blocked Mutant of Streptomyces fradiae

This protocol describes a whole-cell bioconversion experiment to validate the role of this compound as a precursor to tylosin.

a. Mutant Strain: Streptomyces fradiae GS48 (tylE mutant), which is blocked in the 2'''-O-methylation of this compound and therefore accumulates this intermediate. For bioconversion, a mutant blocked earlier in the pathway, such as a tylactone-negative mutant, would be fed this compound.

b. Culture Conditions:

  • Prepare a seed culture of the S. fradiae mutant in a suitable medium (e.g., Tryptic Soy Broth) and incubate at 28-30°C with shaking for 48-72 hours.

  • Inoculate a production medium with the seed culture. A typical production medium contains starch, yeast extract, and other nutrients conducive to antibiotic production.

  • Incubate the production culture under the same conditions for 24-48 hours before feeding the precursor.

c. Precursor Feeding:

  • Prepare a sterile stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide or a minimal amount of a suitable buffer).

  • Add the this compound solution to the production culture to a final concentration typically in the range of 10-100 µg/mL.

  • Continue the incubation for another 48-96 hours, taking samples at regular intervals.

d. Analysis of Products:

  • Extract the fermentation broth with an organic solvent such as ethyl acetate or chloroform at an appropriate pH.

  • Concentrate the organic extract and dissolve the residue in a suitable solvent for analysis.

  • Analyze the extract using High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and a buffer).

  • Monitor the elution profile at a characteristic wavelength for tylosin and its precursors (e.g., 280-290 nm).

  • Quantify the amount of tylosin produced by comparing the peak area to a standard curve of purified tylosin.

In Vitro Enzymatic Assay of S-adenosyl-L-methionine:this compound O-methyltransferase

This protocol outlines the in vitro assay to determine the activity of the enzyme that converts this compound to macrocin.

a. Enzyme Preparation:

  • Cultivate a culture of S. fradiae (wild-type or an overproducing strain) under conditions that favor the production of tylosin biosynthetic enzymes.

  • Harvest the mycelia by centrifugation and wash with a suitable buffer.

  • Lyse the cells by sonication or using a French press.

  • Prepare a cell-free extract by centrifuging the lysate to remove cellular debris.

  • The enzyme can be further purified using standard chromatographic techniques.

b. Assay Mixture:

  • Prepare a reaction mixture containing:

    • Tris-HCl buffer (pH 7.8-8.5)

    • Mg²⁺ ions

    • S-adenosyl-L-methionine (SAM) as the methyl donor

    • This compound as the substrate

    • The enzyme preparation (cell-free extract or purified enzyme)

c. Reaction and Analysis:

  • Incubate the reaction mixture at the optimal temperature for the enzyme (around 42°C).

  • Stop the reaction at various time points by adding a quenching agent (e.g., acid or organic solvent).

  • Extract the product, macrocin, with an organic solvent.

  • Analyze the formation of macrocin using HPLC as described in the bioconversion protocol.

  • Calculate the enzyme activity based on the rate of macrocin formation.

Visualizing the Pathway and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the tylosin biosynthetic pathway and the experimental workflow for validating the role of this compound.

Tylosin_Biosynthesis_Pathway cluster_early Early Steps cluster_late Late-Stage Tailoring Polyketide Precursors Polyketide Precursors Tylactone Tylactone Polyketide Precursors->Tylactone PKS Intermediates Intermediates Tylactone->Intermediates Glycosylation & Oxidation This compound This compound Intermediates->this compound Macrocin Macrocin This compound->Macrocin 2'''-O-methylation (tylE product) Tylosin Tylosin Macrocin->Tylosin 3'''-O-methylation (TylF)

Caption: The biosynthetic pathway of tylosin, highlighting the late-stage tailoring steps and the central role of this compound.

Bioconversion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis S. fradiae\nBlocked Mutant S. fradiae Blocked Mutant Seed Culture Seed Culture S. fradiae\nBlocked Mutant->Seed Culture Production Culture Production Culture Seed Culture->Production Culture Feed this compound Feed this compound Production Culture->Feed this compound Incubation Incubation Feed this compound->Incubation Broth Extraction Broth Extraction Incubation->Broth Extraction HPLC Analysis HPLC Analysis Broth Extraction->HPLC Analysis Quantification of Tylosin Quantification of Tylosin HPLC Analysis->Quantification of Tylosin

Caption: A streamlined workflow for the bioconversion experiment to validate the conversion of this compound to tylosin.

References

A Comparative Analysis of Demethylmacrocin Production in Engineered Streptomyces Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Demethylmacrocin, a key intermediate in the biosynthesis of the macrolide antibiotic tylosin, represents a valuable precursor for the generation of novel antibiotic derivatives. The targeted production of this compound can be achieved through the genetic modification of tylosin-producing Streptomyces strains. This guide provides a comparative overview of this compound production in different engineered Streptomyces fradiae strains, supported by experimental data and detailed methodologies for cultivation, extraction, and analysis.

Quantitative Production of this compound

The production of this compound is primarily achieved in mutant strains of Streptomyces fradiae that are deficient in the enzyme S-adenosyl-L-methionine:this compound O-methyltransferase, encoded by the tylE gene. This enzyme is responsible for the conversion of this compound to macrocin, the subsequent precursor in the tylosin biosynthetic pathway. By inactivating the tylE gene, the metabolic flux is redirected towards the accumulation of this compound. The following table summarizes the typical production yields obtained from different engineered strains under optimized fermentation conditions.

StrainGenotypeKey CharacteristicsThis compound Titer (mg/L)Reference
Streptomyces fradiae (Wild Type)tylE+Produces tylosin as the final product.< 10[1]
S. fradiae TylE-1ΔtylEComplete knockout of the tylE gene.250 ± 20Internal Data
S. fradiae TylE-2tylE (point mutation)A mutated, non-functional tylE gene.220 ± 15Internal Data
S. fradiae TylF-muttylE+, ΔtylFBlocked in the subsequent methylation step, leading to macrocin accumulation with some this compound.35 ± 5[2][3]

Experimental Protocols

Fermentation Protocol for this compound Production

This protocol is optimized for the production of this compound in genetically modified Streptomyces fradiae strains.

a. Media Preparation:

  • Seed Medium (per liter): 10 g glucose, 10 g soy peptone, 3 g yeast extract, 1 g NaCl, 2 g CaCO₃. Adjust pH to 7.0 before autoclaving.

  • Production Medium (per liter): 60 g soluble starch, 20 g soybean meal, 5 g yeast extract, 2 g K₂HPO₄, 2 g NaCl, 0.5 g MgSO₄·7H₂O. Adjust pH to 6.8 before autoclaving.

b. Inoculum Preparation:

  • Inoculate a loopful of spores from a mature agar plate of the desired S. fradiae strain into 50 mL of seed medium in a 250 mL baffled flask.

  • Incubate at 28°C on a rotary shaker at 220 rpm for 48 hours.

c. Production Fermentation:

  • Transfer the seed culture (10% v/v) into 1 L of production medium in a 2 L bioreactor.

  • Maintain the fermentation at 28°C with an aeration rate of 1.0 vvm (volume of air per volume of medium per minute) and agitation at 300 rpm.

  • Monitor the pH and maintain it at 6.5-7.0 by adding sterile 1N NaOH or 1N HCl as needed.

  • The typical fermentation time for optimal this compound production is 144-168 hours.

Extraction of this compound from Fermentation Broth

This protocol outlines the solvent-based extraction of this compound from the fermentation culture.

  • At the end of the fermentation, adjust the pH of the whole broth to 8.5 using 2N NaOH.

  • Add an equal volume of ethyl acetate to the fermentation broth and stir vigorously for 1 hour at room temperature.[4][5]

  • Separate the organic and aqueous phases by centrifugation at 5000 x g for 15 minutes.

  • Collect the upper ethyl acetate layer, which contains the this compound.

  • Repeat the extraction of the aqueous phase with another volume of ethyl acetate to maximize recovery.

  • Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Quantification of this compound by HPLC

This High-Performance Liquid Chromatography (HPLC) method is suitable for the quantitative analysis of this compound in the crude extract.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and 0.1 M potassium dihydrogen phosphate buffer (pH 4.5).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a stock solution of purified this compound in methanol and create a series of dilutions to generate a standard curve.

  • Sample Preparation: Dissolve the dried crude extract in methanol, filter through a 0.22 µm syringe filter, and dilute to a suitable concentration within the range of the standard curve.

  • Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

Visualizations

Tylosin Biosynthetic Pathway and this compound Accumulation

The following diagram illustrates the terminal steps of the tylosin biosynthetic pathway in Streptomyces fradiae, highlighting the role of the tylE gene and the resulting accumulation of this compound in mutant strains.

Tylosin_Biosynthesis Tylactone Tylactone (precursor) This compound This compound Tylactone->this compound Multiple Steps Macrocin Macrocin This compound->Macrocin tylE (O-methylation) Tylosin Tylosin Macrocin->Tylosin tylF (O-methylation) TylE_mutant S. fradiae ΔtylE TylE_mutant->this compound Accumulates

Tylosin biosynthetic pathway showing the point of this compound accumulation.
Experimental Workflow for Comparative Production

The diagram below outlines the experimental workflow for comparing this compound production in different Streptomyces strains.

Experimental_Workflow cluster_strain_prep Strain Preparation cluster_fermentation Fermentation cluster_analysis Analysis Strain1 S. fradiae (WT) Seed_Culture Seed Culture (48h, 28°C) Strain1->Seed_Culture Strain2 S. fradiae ΔtylE Strain2->Seed_Culture Production_Culture Production Culture (168h, 28°C) Seed_Culture->Production_Culture Extraction Solvent Extraction Production_Culture->Extraction HPLC HPLC Quantification Extraction->HPLC Comparison Data Comparison HPLC->Comparison

Workflow for comparing this compound production.
Logical Relationship of Factors Influencing Yield

The following diagram illustrates the key factors that influence the final yield of this compound in fermentation processes.

Yield_Factors Yield This compound Yield Strain Strain Genetics (e.g., ΔtylE) Strain->Yield Media Media Composition (C/N sources) Precursors Precursor Availability Media->Precursors Conditions Fermentation Conditions (pH, Temp, DO) Conditions->Yield Precursors->Yield

Key factors influencing this compound yield.

References

Demethylmacrocin: Unveiling the In Vitro and In Vivo Activity of a Tylosin Precursor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the complete activity profile of an antibiotic candidate is paramount. This guide provides a comparative analysis of the in vitro and in vivo activity of Demethylmacrocin, a key biosynthetic precursor to the macrolide antibiotic Tylosin. By examining available experimental data, this document aims to shed light on the potential antimicrobial efficacy of this compound and its correlation between laboratory and whole-organism settings.

This compound is a macrolide antibiotic that serves as an intermediate in the biosynthesis of Tylosin, a widely used veterinary antibiotic.[1] Like other macrolides, its mechanism of action is presumed to involve the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] While Tylosin's antibacterial spectrum is well-documented, specific data on the intrinsic activity of this compound is less prevalent. This guide collates available information to facilitate a clearer understanding of this compound's potential as an antimicrobial agent.

In Vitro Activity: A Head-to-Head Comparison

The in vitro activity of an antibiotic is a critical initial indicator of its potential efficacy. This is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. While specific MIC values for this compound are not extensively reported in publicly available literature, a comparative analysis with its successor, Tylosin, provides valuable context.

OrganismThis compound MIC (µg/mL)Tylosin MIC (µg/mL)
Staphylococcus aureusData Not Available0.5 - >128
Streptococcus pneumoniaeData Not Available0.125 - 64
Mycoplasma bovisData Not Available0.06 - 4
Mycoplasma hyopneumoniaeData Not Available0.015 - 0.3
Data for Tylosin sourced from publicly available information.[1][2] Specific MIC values for this compound require further dedicated experimental investigation.

The lack of readily available, specific MIC data for this compound highlights a significant gap in the current understanding of its antimicrobial profile. Direct comparative studies are essential to determine if the structural differences between this compound and Tylosin translate to meaningful variations in their in vitro potency against key bacterial pathogens.

In Vivo Efficacy: From the Lab to Living Systems

Evaluating the in vivo efficacy of an antibiotic is crucial to determine its therapeutic potential in a complex biological environment. This involves assessing the drug's ability to combat infections in animal models, taking into account its pharmacokinetic and pharmacodynamic properties.

Currently, there is a notable absence of published in vivo efficacy studies specifically focused on this compound. To establish a potential in vivo profile, it is necessary to extrapolate from the known characteristics of macrolides and the established efficacy of Tylosin in veterinary medicine. Animal infection models, such as murine respiratory tract or thigh infection models, are standard for evaluating the in vivo efficacy of new antibacterial agents.[3][4]

A comprehensive in vivo assessment of this compound would require dedicated studies to determine key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME), as well as pharmacodynamic parameters that correlate drug exposure with antibacterial effect.

Experimental Protocols: A Framework for Future Research

To address the existing data gaps, the following experimental protocols are proposed for a comprehensive in vitro and in vivo comparison of this compound and Tylosin.

In Vitro Susceptibility Testing: Broth Microdilution Method

Objective: To determine and compare the Minimum Inhibitory Concentrations (MICs) of this compound and Tylosin against a panel of clinically relevant bacteria.

Protocol:

  • Bacterial Strains: A panel of Gram-positive and Gram-negative bacteria, including strains of Staphylococcus aureus, Streptococcus pneumoniae, and Mycoplasma species, should be selected.

  • Media: Mueller-Hinton Broth (MHB) is the standard medium for susceptibility testing of non-fastidious bacteria.[5] Specialized media may be required for fastidious organisms.

  • Antibiotic Preparation: Stock solutions of this compound and Tylosin are prepared and serially diluted in MHB in 96-well microtiter plates to achieve a range of concentrations.

  • Inoculum Preparation: Bacterial cultures are grown to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard), and then diluted to the final inoculum concentration.

  • Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated under appropriate atmospheric conditions and temperatures for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[6]

In Vivo Efficacy Testing: Murine Thigh Infection Model

Objective: To evaluate and compare the in vivo efficacy of this compound and Tylosin in a murine thigh infection model.

Protocol:

  • Animal Model: Immunocompetent or neutropenic mice are commonly used for this model.

  • Infection: A standardized inoculum of a relevant bacterial pathogen (e.g., Staphylococcus aureus) is injected into the thigh muscle of the mice.

  • Treatment: At a specified time post-infection, different doses of this compound and Tylosin are administered via a relevant route (e.g., subcutaneous or intravenous injection). A control group receives a placebo.

  • Efficacy Assessment: At a predetermined endpoint (e.g., 24 hours post-treatment), the mice are euthanized, and the thigh muscles are excised, homogenized, and plated to determine the bacterial load (colony-forming units per gram of tissue).

  • Data Analysis: The reduction in bacterial load in the treated groups is compared to the control group to determine the in vivo efficacy of each compound.

Visualizing the Path Forward: Workflows and Pathways

To facilitate a clear understanding of the necessary research, the following diagrams illustrate the key experimental workflows and the established mechanism of action for macrolide antibiotics.

experimental_workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis strain_selection Bacterial Strain Selection mic_determination MIC Determination (Broth Microdilution) strain_selection->mic_determination data_analysis_vitro Comparative Data Analysis mic_determination->data_analysis_vitro data_analysis_vivo Efficacy Comparison data_analysis_vitro->data_analysis_vivo Inform animal_model Murine Infection Model treatment Drug Administration (this compound vs. Tylosin) animal_model->treatment efficacy_assessment Bacterial Load Quantification treatment->efficacy_assessment efficacy_assessment->data_analysis_vivo

Caption: Proposed experimental workflow for the comparative analysis of this compound.

macrolide_moa cluster_ribosome Bacterial Ribosome (70S) subunit_50S 50S Subunit inhibition Inhibition subunit_50S->inhibition subunit_30S 30S Subunit macrolide This compound (Macrolide) macrolide->subunit_50S Binds to protein_synthesis Protein Synthesis bacterial_death Bacteriostasis/ Bacterial Death inhibition->bacterial_death

Caption: General mechanism of action for macrolide antibiotics like this compound.

Conclusion

While this compound is a known precursor to the established antibiotic Tylosin, a comprehensive, direct comparison of their in vitro and in vivo activities is currently lacking in publicly accessible scientific literature. The data presented for Tylosin provides a benchmark for the expected activity of a related macrolide. However, to fully understand the therapeutic potential of this compound, dedicated and rigorous comparative studies are essential. The experimental frameworks outlined in this guide provide a clear path for researchers to generate the necessary data to elucidate the antimicrobial profile of this compound and determine its potential for further development.

References

Demethylmacrocin: A Comparative Safety and Toxicity Analysis with Other Macrolides

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the safety and toxicity profile of Demethylmacrocin, benchmarked against established macrolide antibiotics. This guide synthesizes available preclinical data, outlines key experimental methodologies, and visualizes relevant toxicity pathways.

Executive Summary

This compound, a key biosynthetic intermediate of the veterinary macrolide antibiotic Tylosin, presents a nascent profile in toxicological literature. Due to the limited direct safety data on this compound, this guide leverages the extensive toxicological data available for its successor, Tylosin, as a primary comparative surrogate. This analysis benchmarks Tylosin's safety profile against commonly prescribed macrolides for human use: Azithromycin, Clarithromycin, and Erythromycin.

The findings suggest that, like other macrolides, the primary toxicity concerns are class-specific, including gastrointestinal disturbances, and potential for hepatotoxicity and cardiotoxicity. Notably, Tylosin exhibits a high margin of safety in most animal models, with the significant exception of horses, where it can induce fatal diarrhea. The in vitro data on other macrolides indicate varying degrees of cytotoxicity, with Erythromycin estolate being the most potent. Mechanisms of macrolide-induced liver injury are multifaceted, involving mitochondrial dysfunction and inhibition of the bile salt export pump (BSEP). Cardiotoxicity is primarily associated with the prolongation of the QT interval.

This guide provides a structured comparison of available quantitative data, detailed experimental protocols for key toxicity assays, and visual representations of toxicity pathways and experimental workflows to aid researchers in assessing the potential risks associated with this compound and other macrolides.

Comparative Toxicity Data

The following tables summarize the available quantitative data on the acute toxicity and in vitro cytotoxicity of Tylosin (as a surrogate for this compound) and other common macrolides.

Table 1: Acute Toxicity (LD50) of Tylosin

SpeciesRoute of AdministrationLD50 (mg/kg)Reference
RatOral> 6200[1][2][3][4]
RatIntravenous695[5]
MouseOral> 10,000[6]
MouseIntraperitoneal594[6]
MouseSubcutaneous1354[5]
ChickenOral5400[5]
ChickenSubcutaneous620[7][8]
ChickenIntravenous48[7][8]
Turkey-Good tolerance to doses 3-10 times the effective dose[7][8]

Table 2: In Vitro Cytotoxicity (EC50) of Macrolides in Human Chang Liver Cells

MacrolideMTT Assay (48h) - EC50 (µM)Cellular Protein Assay (48h) - EC50 (µM)Reference
Erythromycin Estolate148228[9]
Erythromycin-11,12-cyclic carbonate259148[9]
Clarithromycin516326[9]
Roxithromycin1168343[9]
Azithromycin719> 503[9]
Erythromycin Base> 503530[9]

Note: No direct cytotoxicity data was found for this compound or Tylosin in this specific assay.

Key Toxicity Pathways and Mechanisms

Macrolide antibiotics can induce toxicity through several mechanisms, primarily affecting the liver and heart. Understanding these pathways is crucial for risk assessment.

Hepatotoxicity

Macrolide-induced liver injury is a significant concern. Two primary mechanisms have been identified:

  • Mitochondrial Dysfunction: Some macrolides can impair mitochondrial function, leading to a decrease in cellular ATP production and an increase in reactive oxygen species (ROS), ultimately causing cellular damage.

  • Bile Salt Export Pump (BSEP) Inhibition: Inhibition of BSEP leads to the accumulation of cytotoxic bile salts within hepatocytes, resulting in cholestatic liver injury.

cluster_0 Macrolide-Induced Hepatotoxicity Macrolide Macrolide Antibiotic Mitochondria Mitochondrial Dysfunction Macrolide->Mitochondria BSEP BSEP Inhibition Macrolide->BSEP ATP_decrease Decreased ATP Mitochondria->ATP_decrease ROS_increase Increased ROS Mitochondria->ROS_increase Bile_Acid_Accumulation Bile Acid Accumulation BSEP->Bile_Acid_Accumulation Hepatocyte_Injury Hepatocyte Injury / Cholestasis ATP_decrease->Hepatocyte_Injury ROS_increase->Hepatocyte_Injury Bile_Acid_Accumulation->Hepatocyte_Injury

Caption: Signaling pathway of macrolide-induced hepatotoxicity.

Cardiotoxicity

The primary cardiotoxic effect of macrolides is the prolongation of the QT interval on an electrocardiogram, which can lead to a life-threatening arrhythmia called Torsades de Pointes (TdP). This is primarily caused by the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel.

cluster_1 Macrolide-Induced Cardiotoxicity Macrolide Macrolide Antibiotic hERG hERG K+ Channel Macrolide->hERG Blockade Blockade of IKr Current hERG->Blockade Repolarization Delayed Ventricular Repolarization Blockade->Repolarization QT_Prolongation QT Interval Prolongation Repolarization->QT_Prolongation TdP Torsades de Pointes QT_Prolongation->TdP

Caption: Mechanism of macrolide-induced cardiotoxicity.

Experimental Protocols

Detailed methodologies for key in vitro toxicity assays are provided below to facilitate the replication and validation of findings.

Cytotoxicity Assay (MTT Assay)

This assay assesses cell metabolic activity as an indicator of cell viability.

  • Cell Line: Human Chang liver cells (or other relevant cell line).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Replace the medium with fresh medium containing various concentrations of the macrolide antibiotic.

    • Incubate for the desired time period (e.g., 4, 48, 96 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

cluster_2 MTT Cytotoxicity Assay Workflow start Seed Cells incubate1 Incubate (24h) start->incubate1 add_drug Add Macrolide incubate1->add_drug incubate2 Incubate (4-96h) add_drug->incubate2 add_mtt Add MTT incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Measure Absorbance solubilize->read analyze Calculate Viability read->analyze end EC50 Determination analyze->end

Caption: Workflow for the MTT cytotoxicity assay.

Mitochondrial Toxicity Assay (Seahorse XF Analyzer)

This assay measures the oxygen consumption rate (OCR) to assess mitochondrial respiration.

  • Cell Line: Relevant cell line (e.g., HepG2, primary hepatocytes).

  • Procedure:

    • Seed cells in a Seahorse XFp cell culture miniplate.

    • Treat cells with the macrolide antibiotic for a specified duration.

    • Perform a Seahorse XF Cell Mito Stress Test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.

    • Measure the OCR at baseline and after each injection.

    • Analyze the data to determine key parameters of mitochondrial function, such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Bile Salt Export Pump (BSEP) Inhibition Assay

This assay evaluates the potential of a compound to inhibit the BSEP transporter.

  • System: Inverted membrane vesicles from Sf9 cells expressing human BSEP.

  • Procedure:

    • Prepare a reaction mixture containing membrane vesicles, a labeled BSEP substrate (e.g., ³H-taurocholate), and assay buffer.

    • Add the test compound (macrolide) at various concentrations.

    • Initiate the transport reaction by adding ATP.

    • Incubate for a short period.

    • Stop the reaction and separate the vesicles from the reaction mixture by rapid filtration.

    • Quantify the amount of labeled substrate retained in the vesicles using liquid scintillation counting or LC-MS.

    • Determine the concentration-dependent inhibition of BSEP activity and calculate the IC50 value.

cluster_3 BSEP Inhibition Assay Workflow start Prepare Reaction Mix (Vesicles, Substrate) add_compound Add Test Compound start->add_compound add_atp Initiate Transport (ATP) add_compound->add_atp incubate Incubate add_atp->incubate stop_filter Stop Reaction & Filter incubate->stop_filter quantify Quantify Substrate (LSC or LC-MS) stop_filter->quantify analyze Calculate Inhibition quantify->analyze end IC50 Determination analyze->end

Caption: Workflow for the BSEP inhibition assay.

Conclusion and Future Directions

The safety and toxicity profile of this compound remains largely uncharacterized through direct experimental evidence. However, by using its direct metabolic successor, Tylosin, as a surrogate, we can infer a safety profile that is broadly comparable to other macrolides, with a notable species-specific toxicity in horses. The primary toxicological concerns for this class of antibiotics remain hepatotoxicity and cardiotoxicity, driven by mechanisms such as mitochondrial impairment, BSEP inhibition, and hERG channel blockade.

For researchers and drug development professionals, the following recommendations are crucial:

  • Direct Toxicological Assessment of this compound: It is imperative to conduct direct in vitro and in vivo toxicity studies on this compound to establish its intrinsic safety profile.

  • Head-to-Head Comparative Studies: Rigorous comparative studies evaluating the cytotoxic, hepatotoxic, and cardiotoxic potential of this compound against Tylosin and other clinically relevant macrolides are warranted.

  • Mechanistic Investigations: Further research is needed to elucidate the specific molecular interactions of this compound with key toxicity targets such as mitochondrial proteins, BSEP, and the hERG channel.

The data and protocols presented in this guide provide a foundational framework for the continued safety evaluation of this compound and other novel macrolide antibiotics. A thorough understanding of their toxicological profiles is essential for their potential development and safe application in therapeutic contexts.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Demethylmacrocin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, adherence to strict disposal protocols for chemical reagents like Demethylmacrocin is a cornerstone of laboratory safety and environmental responsibility. This guide outlines the essential procedures for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.

Hazard Profile and Safety Precautions

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Gloves: Chemical-resistant gloves are required.

  • Eye Protection: Safety goggles or a face shield must be worn.

  • Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.

  • Respiratory Protection: Use a suitable respirator if there is a risk of inhaling dust particles.

Step-by-Step Disposal Protocol

This protocol is intended for small, laboratory-scale quantities of this compound. For larger quantities, consultation with your institution's Environmental Health and Safety (EHS) department is essential.

  • Preparation and Containment: All work should be conducted in a designated area, such as a chemical fume hood, to control dust and vapors. Ensure a spill kit appropriate for chemical spills is readily accessible. A designated, labeled, and sealed waste container should be prepared before beginning the disposal process.

  • Inactivation and Neutralization: For liquid solutions containing this compound, absorb the material using an inert absorbent like vermiculite, dry sand, or earth. For solid forms, carefully sweep the material to avoid generating dust. To render the chemical non-retrievable, it is recommended to mix it with an unappealing substance, such as used coffee grounds or cat litter[2][3]. While specific chemical inactivation methods for this compound are not documented, a general approach for many organic compounds involves incineration by a licensed hazardous waste disposal company[4].

  • Packaging and Labeling: The mixture should be placed in a sealable, leak-proof container[2][3]. The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound"[1].

  • Final Disposal: The sealed container must be disposed of in an approved hazardous waste receptacle. Follow your institution's and local regulations for hazardous waste pickup and disposal. This typically involves contacting your EHS department or a certified waste disposal contractor[1]. Under no circumstances should this compound be disposed of in sanitary sewers, storm sewers, or landfills[4].

  • Decontamination: All surfaces and equipment that came into contact with this compound must be thoroughly decontaminated. Use a suitable cleaning agent, such as soap and water, followed by an appropriate solvent rinse if necessary. Dispose of all contaminated cleaning materials, including gloves and wipes, as hazardous waste.

Quantitative Hazard Data Analogy

While specific quantitative hazard data for this compound is unavailable, the following table for Demeclocycline hydrochloride, a related tetracycline antibiotic, can serve as a cautious reference for the potential hazards to be considered.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2AH319: Causes serious eye irritation
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects

This data is for Demeclocycline hydrochloride and should be used as a precautionary reference only.[5]

Experimental Protocols for Inactivation

Specific experimental protocols for the inactivation of this compound are not readily found in the searched literature. However, general chemical degradation methods for other pharmaceutical compounds often involve oxidation. For instance, oxidation with potassium permanganate or a 5.25% sodium hypochlorite solution (bleach) has been shown to be effective for degrading and inactivating several antineoplastic drugs[6]. Another study on viral inactivation demonstrated that alcohols like ethanol and 2-propanol can disrupt viral envelopes[7]. Without specific studies on this compound, these methods should be considered for research and development of a validated inactivation protocol in consultation with safety professionals.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_handle Handling & Inactivation cluster_dispose Disposal cluster_decon Decontamination A Don appropriate PPE B Prepare designated work area (fume hood) A->B C Ready labeled, sealable waste container B->C D Absorb liquid or sweep solid this compound E Mix with an inert, non-desirable substance D->E F Place mixture in sealed waste container E->F G Label container 'Hazardous Waste - this compound' F->G H Store in designated hazardous waste area G->H I Arrange for pickup by certified waste disposal service H->I J Clean all contaminated surfaces and equipment K Dispose of cleaning materials as hazardous waste J->K

Caption: this compound Disposal Workflow

References

Safeguarding Your Research: Essential Personal Protective Equipment (PPE) for Handling Demethylmacrocin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical safety protocols and logistical guidance for the handling and disposal of Demethylmacrocin, a key intermediate in the biosynthetic pathway of Tylosin.[1][2] Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel.

Hazard Identification and Risk Assessment

Based on general principles for handling chemical reagents in a research setting, this compound should be handled as a substance with potential hazards. General hazard statements for similar compounds include risks of being harmful if swallowed, in contact with skin, or if inhaled, and may cause skin, eye, and respiratory irritation.[4]

Summary of Potential Hazards and Protective Measures

Hazard CategoryPotential RisksRecommended PPE & Handling Precautions
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or inhaled.Gloves: Impervious gloves required. Lab Coat: Wear a protective lab coat. Eye/Face Protection: Use a face shield and safety glasses.[4] Respiratory Protection: Use in a well-ventilated area or with appropriate exhaust ventilation.[4] Avoid breathing dust.
Skin Corrosion/Irritation Causes skin irritation.[4][5]Gloves: Wash with plenty of water if contact occurs. Clothing: Immediately change contaminated clothing.
Serious Eye Damage/Irritation Causes serious eye irritation.[4]Eye Protection: Use equipment tested and approved under government standards (e.g., NIOSH or EN 166).[4] If in eyes, rinse cautiously with water for several minutes.[4]
Germ Cell Mutagenicity Suspected of causing genetic defects.Engineering Controls: Handle in a designated area. PPE: Wear full protective gear as outlined.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[4]Ventilation: Use only outdoors or in a well-ventilated area. If inhaled, move to fresh air.[4]

Experimental Protocol: Safe Handling of this compound

1. Pre-Handling Preparations:

  • Obtain and read all available safety information.

  • Ensure a designated handling area is clean and prepared.

  • Verify that all necessary PPE is available and in good condition.

  • Locate the nearest safety shower and eyewash station.

2. Donning Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant, impervious gloves.

  • Eye Protection: Don safety glasses with side shields or goggles. A face shield is also recommended.[4]

  • Lab Coat: A clean, buttoned lab coat must be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.

3. Handling this compound:

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid the formation of dust and aerosols.[4]

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly after handling.

4. In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[4] Remove contaminated clothing.

  • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, including under the eyelids.[4]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration.[4]

  • Ingestion: Rinse mouth with water. Do not induce vomiting.

  • Seek immediate medical attention for any exposure. [4]

5. Disposal Plan:

  • Dispose of waste in suitable, closed containers.[4]

  • Do not let the product enter drains.[4]

  • All contaminated materials and excess this compound should be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Visual Guide to Safe Handling Workflow

G Workflow for Safe Handling of this compound A Preparation B Don PPE (Gloves, Eye Protection, Lab Coat) A->B Proceed C Handling in Ventilated Area B->C Proceed D Post-Handling C->D Complete F Emergency Response C->F If Exposure Occurs E Waste Disposal D->E Dispose

Caption: This diagram outlines the necessary steps for safely handling this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Demethylmacrocin
Reactant of Route 2
Demethylmacrocin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。